Product packaging for VIPhyb(Cat. No.:CAS No. 125093-93-8)

VIPhyb

Cat. No.: B1142400
CAS No.: 125093-93-8
M. Wt: 3467.1 g/mol
InChI Key: FBYWUGLFWCEKAN-LPTVATHXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This VIP Antagonist is a potent and selective inhibitor of vasoactive intestinal peptide (VIP) signaling, designed for advanced research applications. VIP is a 28-amino acid neuropeptide with wide distribution in both the central and peripheral nervous systems, where it plays important regulatory roles in many physiological processes including exocrine secretions, hormone release, fetal development, and immune responses . The antagonist operates by competitively binding to VPAC receptors (VPAC1 and VPAC2), which are members of class B G protein-coupled receptors (GPCRs), thereby blocking VIP-mediated activation and subsequent cAMP production . This reagent demonstrates particular utility in several research domains: In neurobiology, it facilitates the study of VIP's role in circadian rhythm regulation within the suprachiasmatic nuclei and neuronal development. In immunology, VIP Antagonist treatment enhances antiviral cellular immunity, significantly reducing viral loads and increasing antigen-specific CD8+ T-cells while decreasing PD-1 expression in murine bone marrow transplant models . In oncology research, targeting VIP-mediated signaling has shown promise in overcoming resistance to immune checkpoint therapy in aggressive malignancies like pancreatic ductal adenocarcinoma, where it improves T-cell recruitment, activation, and reduces exhaustion markers . Furthermore, this antagonist has been instrumental in developmental biology, where acute administration to pregnant mice induced microcephaly in embryos, revealing VIP's crucial role in neural development . The product is provided as a purified peptide formulation with guaranteed purity and stability. It is specifically designed for in vitro and in vivo research applications and is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C154H257N49O40S B1142400 VIPhyb CAS No. 125093-93-8

Properties

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYWUGLFWCEKAN-LPTVATHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C154H257N49O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3467.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125093-93-8
Record name (Vip-neurotensin) hybrid antagonist
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

VIPhyb: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1, which is overexpressed in a variety of human cancers. By blocking the signaling pathways activated by VIP and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), this compound exhibits anti-proliferative and immunomodulatory effects, making it a promising candidate for cancer therapy. This guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analogs

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its more potent analog, (N-stearyl, norleucine17)VIP hybrid ((SN)this compound), in various cancer cell lines.

CompoundCancer TypeCell Line(s)IC50 (µM)Reference(s)
This compoundNon-Small Cell Lung CancerNCI-H157, NCI-H8380.7[1][2][3]
This compoundNon-Small Cell Lung CancerNCI-H12990.5[4][5]
This compoundGlioblastomaU870.5[6]
This compoundSmall Cell Lung CancerNCI-H2090.7[7]
(SN)this compoundNon-Small Cell Lung CancerNCI-H12990.03[4][8]
(SN)this compoundPancreatic CancerCapan-20.01[9]

Core Mechanism of Action

This compound functions as a competitive antagonist at VIP receptors, primarily VPAC1, and in some cases, PAC1. This blockade disrupts the downstream signaling cascades initiated by the endogenous ligands VIP and PACAP, which act as autocrine and paracrine growth factors in many cancers.

Signaling Pathway Inhibition

The primary signaling pathway inhibited by this compound is the adenylyl cyclase/cAMP/PKA cascade. In cancer cells, the binding of VIP or PACAP to their receptors activates Gs proteins, leading to increased intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like CREB, which promote the expression of genes involved in cell proliferation and survival, such as c-fos and c-myc. This compound prevents this entire sequence of events. In certain cancers like glioblastoma, this compound also inhibits PACAP-induced increases in cytosolic calcium.

VIPhyb_Signaling_Pathway VIP_PACAP VIP / PACAP VPAC1 VPAC1/PAC1 Receptor VIP_PACAP->VPAC1 G_protein G Protein VPAC1->G_protein This compound This compound This compound->VPAC1 Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activates PLC PLC Ca2 Ca2+ PLC->Ca2 Increases G_protein->AC G_protein->PLC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Apoptosis Potential Induction of Apoptosis c_fos_myc c-fos, c-myc (Proliferation Genes) CREB->c_fos_myc Proliferation Decreased Cell Proliferation

Figure 1: this compound's primary mechanism of action involves blocking the VIP/PACAP signaling cascade.
Modulation of the Tumor Microenvironment

Recent evidence indicates that this compound can also exert anti-tumor effects by modulating the immune landscape within the tumor microenvironment. Specifically, this compound has been shown to influence the polarization of tumor-associated macrophages (TAMs), shifting them from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.

VIPhyb_TME_Modulation cluster_macrophage Tumor-Associated Macrophage (TAM) This compound This compound M2 M2 Phenotype (Pro-tumoral) This compound->M2 Inhibits Polarization M1 M1 Phenotype (Anti-tumoral) This compound->M1 Promotes Polarization Tumor Growth &\nImmune Suppression Tumor Growth & Immune Suppression M2->Tumor Growth &\nImmune Suppression Anti-tumor\nImmune Response Anti-tumor Immune Response M1->Anti-tumor\nImmune Response

Figure 2: this compound modulates the tumor microenvironment by promoting a shift in macrophage polarization.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing the effect of this compound on cancer cell viability. Specific cell seeding densities and this compound concentrations should be optimized for each cell line.

MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with various concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate % viability and IC50 read->end Clonogenic_Assay_Workflow start Prepare single cell suspension treat Treat cells with this compound for a defined period start->treat plate Plate a low density of cells (e.g., 500 cells/well) in 6-well plates treat->plate incubate Incubate for 1-3 weeks plate->incubate fix_stain Fix colonies with paraformaldehyde and stain with crystal violet incubate->fix_stain count Count colonies (>50 cells) fix_stain->count end Calculate plating efficiency and surviving fraction count->end Xenograft_Model_Workflow start Inject cancer cells subcutaneously into flank of nude mice tumor_growth Allow tumors to reach a palpable size (e.g., 100 mm³) start->tumor_growth treatment Administer this compound (e.g., 10 µg/day, s.c.) or vehicle control tumor_growth->treatment measure Measure tumor volume periodically with calipers treatment->measure end_point Sacrifice mice at predefined endpoint measure->end_point analysis Excise tumors for weight measurement and histological analysis end_point->analysis end Compare tumor growth between treated and control groups analysis->end

References

An In-depth Technical Guide to the Vasoactive Intestinal Peptide Antagonist VIPhyb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in both the central and peripheral nervous systems. It plays crucial roles in regulating intestinal motility, secretion, and vasodilation. VIP exerts its effects through interaction with two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2, which are members of the secretin-like (Class B) GPCR family. These receptors are also activated by the structurally related pituitary adenylate cyclase-activating polypeptide (PACAP). Upon activation, VPAC receptors primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is pivotal in mediating the diverse physiological and pathological functions of VIP, including its emerging role in immunology and oncology.

Given VIP's involvement in the growth of various tumors and its immunomodulatory effects, the development of VIP receptor antagonists has become a significant area of research for therapeutic intervention. One such antagonist is VIPhyb, a hybrid peptide that acts as a broad-spectrum antagonist for VIP receptors. This compound was synthesized by replacing the C-terminal amino acids of VIP with a neurotensin sequence, a modification designed to increase membrane permeability. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization.

Quantitative Data on this compound Activity

The pharmacological activity of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its binding affinity and antagonist potency.

Table 1: In Vitro Inhibitory Potency of this compound

Assay TypeCell Line/SystemTarget Receptor(s)Measured ParameterValueReference
Competitive BindingLymphocytesVIP ReceptorsHalf-maximal inhibition of VIP binding5 µM
cAMP GenerationLymphocytesVIP ReceptorsMaximal inhibition of VIP-induced cAMP10 µM
Competitive BindingNon-small cell lung cancer cells (NCI-H157, NCI-H838)VIP ReceptorsIC500.7 µM
Competitive BindingGlioblastoma cells (U87)PAC1 ReceptorIC50500 nM
Cell GrowthNon-small cell lung cancer cells (NCI-H1299)-IC50500 nM
Competitive BindingCortical astrocytesVIP ReceptorsKi (high-affinity site)45 pM
Competitive BindingCortical astrocytesVIP ReceptorsKi (low-affinity site)74 nM
cAMP AccumulationCortical glia culturesVIP ReceptorsEC5059 nM

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDosing RegimenKey OutcomeReference
Nude MiceNon-small cell lung cancer xenograft10 µ g/mouse , s.c., daily~80% inhibition of xenograft formation
Nude MiceGlioblastoma xenograft0.4 µg/kgInhibition of xenograft proliferation
C57BL/6 and BALB/c MiceMurine Cytomegalovirus (mCMV) infection10 µ g/mouse , s.c., daily for 1 weekEnhanced survival and viral clearance
MiceDextran Sodium Sulfate (DSS)-induced colitis0.1-1 µM, i.p., daily for 11 daysReduced inflammation

Signaling Pathways and Mechanism of Action

This compound functions as a competitive antagonist at VIP receptors, including VPAC1, VPAC2, and PAC1. By binding to these receptors, it blocks the downstream signaling cascades initiated by the endogenous ligands VIP and PACAP. The primary signaling pathway inhibited by this compound is the Gαs-adenylyl cyclase-cAMP pathway.

In immune cells, this blockade enhances T-cell mediated antiviral and anti-leukemia responses. This compound has been shown to increase the numbers of effector/memory CD8+ T-cells, prevent the up-regulation of PD-L1, and increase the expression of co-stimulatory molecules like CD80 and CD86. Additionally, this compound can inhibit the proliferation of cancer cells, such as non-small cell lung cancer and glioblastoma.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of VIP receptor antagonists. Below are generalized protocols for key in vitro assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for VPAC receptors.

Materials:

  • Cell membranes expressing VPAC receptors (e.g., from transfected CHO cells or tumor cell lines).

  • Radioligand (e.g., 125I-VIP).

  • This compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 3-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled VIP (for non-specific binding).

    • 50 µL of this compound at various dilutions (typically 10 concentrations over a five-log unit range).

    • 50 µL of radioligand (e.g., 125I-VIP) at a fixed concentration (near its Kd).

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit the agonist-induced production of intracellular cAMP.

Objective: To determine the functional potency of this compound in blocking VIP-mediated cAMP production.

Materials:

  • Whole cells expressing VPAC receptors (e.g., CHO-K1 or HEK293-T cells).

  • VIP (agonist).

  • This compound at various concentrations.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer (provided with the kit).

Procedure:

  • Cell Culture: Plate cells in a 96- or 384-well plate and grow to the desired confluency.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add VIP at a concentration that elicits 50-80% of the maximal response (EC50-EC80) to all wells except the basal control.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Plot the inhibition of VIP-stimulated cAMP production against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a potent, broad-spectrum antagonist of VIP receptors with demonstrated efficacy in inhibiting cancer cell growth and enhancing anti-viral and anti-tumor immune responses. Its mechanism of action involves the competitive blockade of VIP- and PACAP-induced signaling, primarily through the inhibition of the cAMP pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working on the therapeutic modulation of the VIP system. Further optimization of this compound and related antagonists holds promise for the development of novel immunotherapies and cancer treatments.

An In-depth Technical Guide to the Inhibition of the VIPhyb Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vasoactive Intestinal Peptide (VIP) signaling pathway plays a crucial role in a diverse range of physiological processes, including neurotransmission, immune regulation, and cell proliferation. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, notably cancer and inflammatory disorders. Consequently, the targeted inhibition of VIP receptors presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the VIPhyb signaling pathway, focusing on its inhibition by the synthetic antagonist, this compound. We delve into the molecular mechanisms of this compound action, present quantitative data on its efficacy, and provide detailed protocols for key experimental assays. Furthermore, this guide includes visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of this important therapeutic target.

Introduction to the VIP Signaling Pathway

Vasoactive Intestinal Peptide (VIP) and the closely related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that exert their effects by binding to a class of G protein-coupled receptors (GPCRs). These receptors, namely VPAC1, VPAC2, and PAC1, are expressed in various tissues and cell types, mediating a wide array of biological responses.[1][2]

Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascades initiated by VIP receptor activation include:

  • The Adenylyl Cyclase (AC) Pathway: Primarily mediated by the Gαs protein, this pathway leads to the production of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA).[1][2]

  • The Phospholipase C (PLC) Pathway: Activation of Gαq or Gαi proteins can stimulate Phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC).[1][2]

The downstream effects of these pathways are cell-type specific and can influence processes such as cell survival, proliferation, differentiation, and inflammation.

This compound: A Competitive Antagonist of VIP Receptors

This compound is a synthetic peptide that acts as a competitive antagonist at VPAC1, VPAC2, and PAC1 receptors.[2] By binding to these receptors, this compound prevents the endogenous ligands, VIP and PACAP, from initiating downstream signaling. This blockade effectively inhibits both the cAMP/PKA and PLC/PKC pathways, making this compound a valuable tool for studying the physiological roles of VIP signaling and a potential therapeutic agent for diseases characterized by overactive VIP receptor activity.[2]

Quantitative Analysis of this compound and Other VIP Receptor Antagonists

The efficacy of this compound and other VIP receptor antagonists has been quantified in various studies. The following tables summarize key inhibitory constants (IC50 and Ki) obtained from receptor binding and functional assays.

Table 1: Inhibitory Potency (IC50) of VIP Receptor Antagonists in Radioligand Binding Assays

AntagonistReceptor/Cell LineRadioligandIC50 (nM)Reference
This compoundGlioblastoma (U87)¹²⁵I-PACAP-27500[3]
This compoundNon-Small Cell Lung Cancer (NCI-H1299)-500
(SN)this compoundBreast Cancer (MCF7, SKBR3, T47D, ZR75-1, MDA-MB231)¹²⁵I-VIP30-60
This compoundBreast Cancer (MDA-MB-231)¹²⁵I-VIP500[4]

Table 2: Inhibitory Constants (Ki) of VIP Receptor Antagonists

AntagonistReceptor/Cell CultureAssayKi (nM)Reference
This compound HybridCortical Astrocytes (High Affinity Site)¹²⁵I-VIP Displacement0.045[5]
This compound HybridCortical Astrocytes (Low Affinity Site)¹²⁵I-VIP Displacement74[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

VIPhyb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_kinases Kinases VIP VIP / PACAP VPAC1 VPAC1 VIP->VPAC1 VPAC2 VPAC2 VIP->VPAC2 PAC1 PAC1 VIP->PAC1 This compound This compound This compound->VPAC1 This compound->VPAC2 This compound->PAC1 Gas Gαs VPAC1->Gas Gaq Gαq VPAC1->Gaq VPAC2->Gas Gai Gαi VPAC2->Gai PAC1->Gas PAC1->Gaq AC Adenylyl Cyclase Gas->AC Activates PLC Phospholipase C Gaq->PLC Activates Gai->AC Inhibits cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Downstream Downstream Cellular Responses (Proliferation, Inflammation, etc.) PKA->Downstream PKC->Downstream

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start cell_culture Cell Culture (e.g., Glioblastoma, Breast Cancer cells) start->cell_culture binding_assay Radioligand Binding Assay (Determine IC50/Ki) cell_culture->binding_assay cAMP_assay cAMP Accumulation Assay (Functional antagonism) cell_culture->cAMP_assay proliferation_assay Cell Proliferation Assay (MTT / Clonogenic) cell_culture->proliferation_assay data_analysis_invitro Data Analysis binding_assay->data_analysis_invitro cAMP_assay->data_analysis_invitro proliferation_assay->data_analysis_invitro animal_model Xenograft Tumor Model (Nude Mice) data_analysis_invitro->animal_model Promising Candidates treatment This compound Administration animal_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement data_analysis_invivo Data Analysis tumor_measurement->data_analysis_invivo

Caption: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for VIP receptors.

Materials:

  • Cell lines expressing VPAC1, VPAC2, or PAC1 receptors (e.g., U87 glioblastoma cells)

  • Radiolabeled ligand (e.g., ¹²⁵I-VIP or ¹²⁵I-PACAP-27)

  • Unlabeled this compound and VIP (for competition)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled this compound or VIP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through the filter plates.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonism of this compound on VIP-induced cAMP production.

Materials:

  • Cells expressing the target VIP receptor

  • This compound and VIP

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of VIP to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of VIP-stimulated cAMP production.

Cell Proliferation (MTT) Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the this compound concentration to determine the IC50 for growth inhibition.

Clonogenic Assay

Objective: To assess the long-term effect of this compound on the colony-forming ability of cancer cells.

Materials:

  • Glioblastoma cell line (e.g., U87)

  • This compound

  • Complete culture medium

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with different concentrations of this compound.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the inhibitory effect of this compound on colony formation.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft

  • This compound

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Data Analysis: Compare the tumor growth curves of the this compound-treated group with the control group to determine the anti-tumor efficacy.

Conclusion

The inhibition of the this compound signaling pathway represents a promising avenue for the development of novel therapeutics for a range of diseases. This compound, as a competitive antagonist of VIP receptors, has demonstrated significant potential in preclinical studies. This technical guide has provided a detailed overview of the this compound signaling pathway, its inhibition, and the experimental methodologies required for its characterization. The provided quantitative data, protocols, and diagrams serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into the development of more potent and selective VIP receptor antagonists will be crucial for translating these findings into clinical applications.

References

The Biological Functions of VIPhyb Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of biological functions, primarily mediated through its interaction with the VPAC1 and VPAC2 receptors, and to a lesser extent, the PAC1 receptor. These interactions trigger downstream signaling cascades that play crucial roles in immunomodulation, cancer progression, and various physiological processes. The development of antagonists to these receptors, such as the hybrid peptide VIPhyb, has provided powerful tools to probe the physiological roles of VIP and offers promising therapeutic avenues. This technical guide provides an in-depth overview of the biological functions of this compound antagonists, with a focus on their mechanism of action, quantitative data on their activity, detailed experimental protocols for their characterization, and visualization of the key signaling pathways they modulate.

Core Mechanism of Action

This compound is a synthetic peptide antagonist derived from VIP, where the C-terminal amino acids have been replaced with a sequence from neurotensin.[1] This modification allows this compound to bind to VIP receptors, primarily VPAC1, VPAC2, and PAC1, without initiating the downstream signaling cascade typically triggered by VIP.[1][2] By competitively inhibiting the binding of VIP and the related pituitary adenylate cyclase-activating polypeptide (PACAP), this compound effectively blocks their biological effects.[2][3]

The primary signaling pathway inhibited by this compound is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[4][5] Upon agonist binding, VIP receptors activate the Gs alpha subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[4] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[6][7] this compound antagonism prevents this entire cascade.[8] Additionally, VIP receptors can signal through Gαq to activate the Phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).[2][4] this compound is also predicted to inhibit this pathway.[2]

Quantitative Data on this compound Antagonist Activity

The efficacy of this compound and its derivatives has been quantified across various cell lines and experimental models. The following tables summarize key quantitative data, including inhibitory concentrations (IC50), binding affinities (Ki), and effective concentrations (EC50).

AntagonistCell Line/TissueReceptor Target(s)Assay TypeIC50 / Ki / EC50Reference
This compoundHuman Glioblastoma (U87)PAC1125I-PACAP-27 BindingIC50 = 500 nM[9]
This compoundHuman Breast Cancer (MDA-MB-231)VIP Receptors125I-VIP BindingIC50 = 0.5 µM[10]
This compoundHuman Pancreatic Cancer (Capan-2)VPAC1125I-VIP BindingIC50 = 0.2 µM[11]
This compoundLymphocytesVIP Receptors125I-VIP BindingHalf-maximal inhibition at 5 µM[1][2]
This compoundCortical AstrocytesVIP Receptors[125I]VIP BindingKi = 45 pM (high affinity), Ki = 74 nM (low affinity)[3]
This compoundCortical GliaVIP ReceptorscAMP AccumulationEC50 = 59 nM[3]
(SN)this compoundPancreatic Cancer (Capan-2)VPAC1125I-VIP BindingIC50 = 0.01 µM[11]

Key Biological Functions and Applications

Immunomodulation

A significant area of research for this compound antagonists is in the field of immunology. VIP is known to have potent anti-inflammatory effects, and its blockade can enhance immune responses.

  • Enhancement of T-Cell Immunity: Treatment with this compound has been shown to increase the numbers of CD8+ T-cells.[8] This is a critical aspect of anti-tumor and anti-viral immunity.

  • Reduction of PD-1 Expression: this compound administration leads to reduced expression of the co-inhibitory receptor PD-1 on T-cells.[8] PD-1 is a key immune checkpoint, and its downregulation can reinvigorate exhausted T-cells.

  • Increased Pro-inflammatory Cytokine Secretion: By blocking the immunosuppressive effects of VIP, this compound treatment results in higher secretion of pro-inflammatory cytokines such as IFNγ and TNF-α by T-cells and NK cells.[2][8]

  • Antiviral and Anti-leukemia Activity: These immunomodulatory effects translate into tangible therapeutic benefits, with this compound demonstrating enhanced viral clearance in murine cytomegalovirus (mCMV) models and significant anti-leukemia activity in murine models of acute leukemia.[2][8]

Oncology

This compound antagonists have demonstrated direct and indirect anti-cancer effects in a variety of tumor types.

  • Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the growth of glioblastoma, non-small cell lung cancer, breast cancer, and pancreatic cancer cells in vitro and in vivo.[9][11]

  • Antagonism of Autocrine/Paracrine Growth Loops: Many tumors secrete VIP, which can act as a growth factor. This compound can disrupt these autocrine and paracrine signaling loops.

  • Synergy with Chemotherapy: this compound has been shown to enhance the cytotoxic effects of chemotherapeutic agents like taxol and doxorubicin in breast cancer models.

Experimental Protocols

Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of a this compound antagonist to VIP receptors.

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target VIP receptor subtype.

  • Radioligand: Use a radiolabeled ligand such as 125I-VIP.

  • Assay Buffer: A typical buffer would be 25 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Competition Binding:

    • In a 96-well plate, add a constant concentration of 125I-VIP to each well.

    • Add increasing concentrations of the unlabeled this compound antagonist.

    • For non-specific binding, add a high concentration of unlabeled VIP.

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.[12]

cAMP Accumulation Assay

This protocol measures the ability of a this compound antagonist to inhibit agonist-induced cAMP production.

  • Cell Culture: Plate cells expressing the target VIP receptor in a 96-well plate and grow to near confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Antagonist Treatment: Add increasing concentrations of the this compound antagonist to the wells and incubate for a short period (e.g., 15 minutes).

  • Agonist Stimulation: Add a fixed concentration of a VIP receptor agonist (e.g., VIP) to stimulate cAMP production.

  • Incubation: Incubate for a defined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.

MTT Cell Proliferation Assay

This colorimetric assay assesses the impact of this compound on cell viability and proliferation.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Treatment: Treat the cells with various concentrations of the this compound antagonist for a specified duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the antagonist concentration to determine the IC50 value.

Clonogenic Assay

This assay determines the ability of single cells to form colonies after treatment with a this compound antagonist, assessing long-term cell survival.[15]

  • Cell Seeding: Plate a low, known number of cells in petri dishes or 6-well plates.[16]

  • Treatment: Treat the cells with the this compound antagonist at various concentrations.

  • Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.[16]

  • Fixation and Staining: Fix the colonies with a solution like methanol or glutaraldehyde and then stain them with crystal violet.[15]

  • Colony Counting: Count the number of colonies (typically defined as containing at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration compared to the untreated control.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the this compound antagonist via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule.[8] A control group should receive a vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor effect.

Signaling Pathways and Visualizations

VIP Receptor Signaling and this compound Antagonism

The following diagram illustrates the canonical VIP receptor signaling pathway and the point of inhibition by this compound antagonists.

VIP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VIP_Receptor VPAC/PAC1 Receptor G_protein Gαs / Gαq VIP_Receptor->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3_DAG IP3 / DAG PLC->IP3_DAG produces G_protein->AC activates G_protein->PLC activates VIP VIP / PACAP VIP->VIP_Receptor binds & activates This compound This compound Antagonist This compound->VIP_Receptor binds & blocks PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription regulates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activates Cellular_Response Cellular Response Ca_PKC->Cellular_Response mediates

Caption: VIP receptor signaling cascade and this compound antagonism.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the anti-cancer properties of a this compound antagonist.

VIPhyb_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_mechanism Mechanism of Action Studies Binding_Assay Receptor Binding Assay cAMP_Assay cAMP Accumulation Assay Binding_Assay->cAMP_Assay MTT_Assay MTT Proliferation Assay cAMP_Assay->MTT_Assay Clonogenic_Assay Clonogenic Survival Assay MTT_Assay->Clonogenic_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for pCREB) MTT_Assay->Signaling_Pathway_Analysis Xenograft_Model Tumor Xenograft Model Clonogenic_Assay->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Xenograft_Model->Tumor_Growth_Inhibition Immunomodulation_Assay Immunomodulation Assays (e.g., Flow Cytometry for PD-1) Xenograft_Model->Immunomodulation_Assay Toxicity_Assessment Toxicity Assessment Tumor_Growth_Inhibition->Toxicity_Assessment

Caption: Experimental workflow for this compound antagonist evaluation.

Conclusion and Future Directions

This compound antagonists have emerged as invaluable research tools and potential therapeutic agents. Their ability to modulate the immune system and inhibit cancer cell growth highlights their promise in oncology and immunology. Future research will likely focus on the development of more potent and selective antagonists for specific VIP receptor subtypes, as well as combination therapies with other modalities such as immune checkpoint inhibitors and conventional chemotherapy. A deeper understanding of the nuanced roles of each VIP receptor in different physiological and pathological contexts will be crucial for the clinical translation of these promising compounds.

References

VIPhyb: A Novel Peptide Antagonist for the Modulation of T-Cell Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vasoactive Intestinal Peptide (VIP) is an endogenous neuropeptide that exerts potent anti-inflammatory effects, often contributing to an immunosuppressive tumor microenvironment and hindering effective anti-cancer and anti-viral immune responses. VIPhyb, a synthetic peptide antagonist of VIP receptors, has emerged as a promising immunomodulatory agent. By blocking the inhibitory signals of the VIP pathway, this compound enhances T-cell-mediated immunity, leading to increased proliferation, effector cytokine production, and reduced expression of exhaustion markers. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on T-cell immunity supported by quantitative data, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Introduction to this compound and the VIP Signaling Axis

This compound is a hybrid peptide antagonist designed to block the signaling of Vasoactive Intestinal Peptide (VIP) through its receptors, primarily VPAC1 and VPAC2, which are expressed on T-lymphocytes.[1][2][3] VIP, a 28-amino acid neuropeptide, is known to suppress T-cell activation and promote a shift towards a Th2-type immune response, which is often less effective in clearing tumors and viral infections.[4] By competitively inhibiting VIP binding, this compound effectively removes this immunosuppressive brake, thereby unleashing a more robust Th1-type anti-tumor and anti-viral T-cell response.

Mechanism of Action: Antagonism of the VIP Signaling Pathway

The canonical VIP signaling pathway in T-cells is initiated by the binding of VIP to its G-protein coupled receptors, VPAC1 and VPAC2. This interaction activates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes that lead to reduced T-cell proliferation and suppressed pro-inflammatory cytokine production. This compound acts as a competitive antagonist at the VPAC receptors, preventing this signaling cascade and thereby promoting T-cell activation.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC VPAC1 / VPAC2 Receptor VIP->VPAC Binds This compound This compound This compound->VPAC Blocks G_alpha_s Gαs VPAC->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Transcription (Suppression of T-cell function) pCREB->Gene_Expression Promotes

Caption: this compound antagonizes the VIP signaling pathway in T-cells.

Quantitative Effects of this compound on T-Cell Immunity

This compound has been demonstrated to significantly enhance T-cell-mediated immune responses in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in Murine Leukemia Models
ModelTreatment GroupSurvival RateKey FindingsReference
C1498 AML Vehicle Control0-20%-[3]
This compound30-50%Significantly enhanced survival[3]
C1498 AML PBS Control0% (at day 55)-[5]
Single-dose this compound (day -1)80% (at day 80)Prophylactic treatment is highly effective[5]
LBRM T-cell Lymphoma PBS Control0% (at day 55)-[5]
Single-dose this compound (day -1)80% (at day 80)Prophylactic treatment is highly effective[5]
Table 2: Effects of this compound on T-Cell Phenotype and Function
ParameterCell TypeTreatmentObservationReference
PD-1 Expression CD4+ and CD8+ T-cellsThis compound (in vivo)Significantly lower frequency of PD-1 expressing T-cells[3][6]
Cytokine Secretion T-cellsThis compound (in vivo)Significantly increased secretion of IFN-γ and TNF-α[6]
T-cell Proliferation Human T-cells (in vitro)Idelalisib + this compoundMean of 83.7% more T-cells cultured from lymphoma patients[7]
Effector Phenotype Human T-cells (in vitro)Idelalisib + this compoundMean of 54.4% CD27+CD28+ T-cells vs 27.4% in control[7]
Antigen-Specific T-cells CD8+ T-cells (mCMV model)This compound (in vivo)Increased numbers of mCMV-M45 epitope-peptide-MHC-I tetramer+ CD8+ T-cells[8]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the function of this compound.

In Vitro T-Cell Proliferation Assay (CFSE-based)

This protocol is used to assess the impact of this compound on T-cell proliferation in response to stimulation.

  • T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.

  • CFSE Labeling: Resuspend isolated T-cells at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 0.5-1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding fetal bovine serum.

  • Cell Culture: Plate CFSE-labeled T-cells in 96-well plates at a density of 2x10^5 cells/well.

  • Stimulation and Treatment: Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. Add this compound at desired concentrations (e.g., daily addition).

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest cells and analyze by flow cytometry. Gate on live, single T-cells and measure the dilution of CFSE fluorescence as an indicator of cell division.

T_Cell_Proliferation_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate Isolate T-Cells Label Label with CFSE Isolate->Label Plate Plate T-Cells Label->Plate Stimulate Stimulate (anti-CD3/CD28) + Treat (this compound) Plate->Stimulate Incubate Incubate (3-5 days) Stimulate->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze Flow_Cytometry_Gating_Strategy All_Events All Events Lymphocytes Lymphocytes (FSC vs SSC) All_Events->Lymphocytes Singlets Singlets (FSC-A vs FSC-H) Lymphocytes->Singlets Live_Cells Live Cells (Viability Dye) Singlets->Live_Cells T_Cells T-Cells (CD3+) Live_Cells->T_Cells CD4_T_Cells CD4+ T-Cells T_Cells->CD4_T_Cells CD8_T_Cells CD8+ T-Cells T_Cells->CD8_T_Cells Analysis_CD4 Analyze PD-1/Cytokines on CD4+ CD4_T_Cells->Analysis_CD4 Analysis_CD8 Analyze PD-1/Cytokines on CD8+ CD8_T_Cells->Analysis_CD8

References

VIPhyb's Effect on PD-1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, and its modulatory effects on the programmed cell death protein 1 (PD-1) immune checkpoint.[1][2] By blocking the immunosuppressive VIP signaling pathway, this compound has emerged as a novel immunomodulatory agent that enhances T-cell-dependent anti-tumor and antiviral responses.[3][4] This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and illustrates the critical signaling and logical pathways involved.

Core Mechanism of Action: Antagonism of the VIP-PD-1 Axis

Vasoactive Intestinal Peptide (VIP) is a neuroendocrine peptide that exerts potent anti-inflammatory and immunosuppressive effects by binding to its receptors, VPAC1 and VPAC2, which are expressed on immune cells, including T cells.[3][5][6] This interaction triggers downstream signaling cascades, such as the activation of CREB, which leads to reduced T-cell proliferation, decreased secretion of pro-inflammatory cytokines, and critically, the upregulation of inhibitory checkpoint molecules like PD-1.[3][6]

This compound is a peptide antagonist designed to block VIP from binding to its receptors.[7] By inhibiting this initial signaling event, this compound effectively prevents the downstream immunosuppressive effects. A primary consequence of this blockade is the significant reduction of PD-1 expression on the surface of activated CD4+ and CD8+ T cells.[3] This action is analogous to checkpoint blockade strategies, rejuvenating T-cell effector functions within the tumor microenvironment or in settings of chronic infection.[3][5] The interference of this pathway appears to be specific to the T-cell axis, as this compound was not shown to affect the expression of the PD-1 ligand, PD-L1, on tumor cells.[3]

cluster_0 VIP Signaling Pathway (Immunosuppressive) cluster_1 This compound Intervention VIP VIP VPAC VPAC1/VPAC2 Receptors VIP->VPAC CREB CREB Signaling VPAC->CREB PD1_up PD-1 Upregulation CREB->PD1_up Tcell_supp T-Cell Suppression (↓ Proliferation, ↓ Cytokines) PD1_up->Tcell_supp Tcell_act T-Cell Activation (↑ Proliferation, ↑ Cytokines) This compound This compound block This compound->block PD1_down PD-1 Downregulation PD1_down->Tcell_act

Caption: this compound antagonizes VIP receptors to block PD-1 upregulation.

Quantitative Data on PD-1 Expression

Multiple preclinical studies have quantified the effect of this compound on PD-1 expression across various models. The data consistently demonstrate a significant reduction in the frequency of PD-1-positive T cells following this compound administration.

Table 1: Effect of this compound on PD-1 Expression in Murine Leukemia Models

Cell Type Model Treatment Time Point Result Citation
CD4+ T Cells C1498 AML This compound Day 15 Significant reduction in PD-1 frequency vs. control [3]

| CD8+ T Cells | C1498 AML | this compound | Day 15 & 30 | Reduced PD-1 expression |[3] |

Table 2: Effect of this compound on PD-1 Expression in a Murine Viral Infection Model

Cell Type Model Treatment Time Point Result Citation
Activated CD8+ T Cells mCMV Infection This compound Day 10 Upregulation of PD-1 from 0% to >60% in controls was "nearly completely blocked" [5][8]

| Activated CD4+ T Cells | mCMV Infection | this compound | - | No difference in PD-1 expression kinetics observed |[8] |

Table 3: Effect of this compound on PD-1 Expression in an In Vitro Alloreactivity Model

Cell Type Model Treatment Time Point Result Citation
CD8+ T Cells Mixed Lymphocyte Reaction (MLR) This compound Day 5 & 7 Significant decrease in PD-1 expression [9]

| All T Cells | Mixed Lymphocyte Reaction (MLR) | this compound | Day 3 | Increased early co-upregulation of CD69 and PD-1, indicating activation |[9] |

Experimental Protocols

The following sections detail the generalized methodologies used in studies investigating this compound's effect on PD-1 expression.

This protocol describes a typical workflow for assessing this compound's efficacy in a murine leukemia model.

  • Animal Model: C57BL/6 mice are commonly used.[4][10]

  • Tumor Inoculation: Mice are injected intravenously with a leukemia cell line, such as 1 x 10^6 C1498 myeloid leukemia cells.[10]

  • Treatment Regimen: Following tumor engraftment confirmation (e.g., on day 6), mice receive daily subcutaneous injections of this compound (e.g., 10 µg) or a vehicle control (e.g., PBS) for a specified duration (e.g., 10 days).[3][10]

  • Sample Collection: Peripheral blood and spleen samples are collected at defined time points (e.g., day 15 and day 30 post-inoculation) for analysis.[3]

  • Flow Cytometry Analysis:

    • Single-cell suspensions are prepared from blood and spleen samples.

    • Cells are stained with a panel of fluorescently-conjugated antibodies against surface markers, including CD3, CD4, CD8, and PD-1. Additional markers for T-cell subsets, such as CD44 and CD62L, can be included to identify effector and memory populations.[3]

    • Stained cells are analyzed on a flow cytometer to quantify the frequency of PD-1 expressing cells within the CD4+ and CD8+ T-cell gates.

cluster_workflow Generalized In Vivo Experimental Workflow start Tumor Cell Inoculation treatment Daily this compound or Vehicle Administration (s.c.) start->treatment Allow Engraftment sampling Blood/Spleen Collection (e.g., Day 15, 30) treatment->sampling analysis Flow Cytometry Analysis (T-Cell Subsets & PD-1 Expression) sampling->analysis outcome Assess Tumor Burden & Survival analysis->outcome

Caption: Workflow for assessing this compound's in vivo effect on PD-1.

This protocol is used to assess the direct effect of this compound on T-cell activation and PD-1 expression in response to alloantigens.

  • Cell Preparation: Responder T cells are isolated and labeled with a proliferation-tracking dye like CFSE. Stimulator cells (e.g., splenocytes) are irradiated to prevent their proliferation.

  • Co-culture: Responder and stimulator cells are co-cultured in a one-way MLR setup.

  • Treatment: Increasing doses of this compound are added to the culture medium at the start of the experiment.[9]

  • Time-Course Analysis: Cells are harvested at various time points (e.g., days 3, 5, and 7).[9]

  • Flow Cytometry Analysis: Harvested cells are stained with antibodies for T-cell markers (CD4, CD8) and activation/exhaustion markers (CD69, PD-1).

  • Data Interpretation: T-cell proliferation is measured by the dilution of the CFSE dye. The expression levels of PD-1 on CD4+ and CD8+ T cells are quantified to determine the effect of this compound.[9]

Functional Consequences and Synergistic Potential

The this compound-mediated reduction in PD-1 expression is a critical upstream event that unleashes a cascade of anti-tumor immune responses. By alleviating the PD-1 inhibitory signal, T cells exhibit enhanced functionality.

  • Enhanced T-Cell Function: T cells in this compound-treated mice show increased proliferation and heightened secretion of pro-inflammatory cytokines, including IFNγ and TNF-α.[3] This results in a more robust and effective T-cell-mediated attack against malignant cells.

  • Reduced Tumor Burden and Improved Survival: The functional enhancement of T cells translates directly to significant therapeutic benefits, including reduced tumor burden and enhanced survival in murine leukemia models.[3]

  • Synergy with Anti-PD-1 Antibodies: The mechanism of this compound is complementary to that of anti-PD-1 monoclonal antibodies. Studies have shown that combining this compound with PD-1 blockade results in a synergistic enhancement of anti-tumor immunity, leading to significantly improved tumor growth suppression and survival compared to either agent alone.[6][11][12] This suggests that blocking the initial upregulation of PD-1 with this compound can potentiate the effects of antibodies designed to block the ligand-receptor interaction.

This compound This compound Administration VIP_Block VIP Receptor Blockade on T-Cells This compound->VIP_Block PD1_Reduce Reduced PD-1 Expression VIP_Block->PD1_Reduce T_Cell_Restore Restored T-Cell Function PD1_Reduce->T_Cell_Restore Prolif ↑ T-Cell Proliferation T_Cell_Restore->Prolif Cytokines ↑ IFNγ & TNF-α Secretion T_Cell_Restore->Cytokines Outcome Enhanced Anti-Tumor/ Antiviral Immunity Prolif->Outcome Cytokines->Outcome

Caption: Logical flow from this compound administration to therapeutic outcome.

Conclusion

This compound represents a promising therapeutic agent that targets the Vasoactive Intestinal Peptide pathway to modulate T-cell function. Its ability to significantly reduce the expression of the PD-1 inhibitory receptor provides a distinct mechanism for immune checkpoint modulation. The preclinical data strongly support its role in enhancing T-cell-mediated immunity, leading to improved control of malignancies and viral infections. Furthermore, its synergistic potential with direct PD-1 inhibitors opens new avenues for combination immunotherapy strategies, positioning the VIP signaling axis as a critical target for drug development in immuno-oncology.

References

VIPhyb in Virology: A Technical Guide to an Emerging Antiviral Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exploratory studies have identified VIPhyb, a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist, as a promising agent in the field of virology. Research, primarily centered on murine cytomegalomegalovirus (mCMV) models, indicates that by blocking VIP signaling, this compound can significantly enhance the host's cellular antiviral immunity. This leads to improved viral clearance, reduced pathology, and increased survival. The mechanism of action involves the modulation of key immune checkpoints and the bolstering of both innate and adaptive immune responses. This technical guide provides an in-depth overview of the current understanding of this compound's role in virology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with known immunomodulatory functions, often acting to suppress Th1-mediated cellular immunity[1]. The strategic blockade of VIP receptors, therefore, presents a novel therapeutic avenue for enhancing antiviral responses. This compound, a VIP receptor antagonist, has been shown to effectively inhibit VIP signaling, thereby increasing T-cell immunity and downregulating the immune checkpoint molecule PD-1[2]. Its potential has been notably demonstrated in the context of cytomegalovirus (CMV) infection, a significant pathogen, especially in immunocompromised individuals[1][2]. This document serves as a comprehensive resource on the exploratory studies of this compound in virology.

Mechanism of Action

This compound functions as a competitive antagonist of VIP receptors, which include VPAC1, VPAC2, and PAC1. These are G-protein coupled receptors (GPCRs) that, upon activation by VIP, primarily signal through the adenylyl cyclase/cAMP/PKA pathway, leading to a dampening of immune responses[3][4]. By blocking VIP binding, this compound effectively inhibits this signaling cascade.

In the context of viral infections, this antagonism has several downstream effects:

  • Enhanced T-Cell and NK Cell Function: this compound treatment leads to an increase in the numbers of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells[1]. It also boosts the production of pro-inflammatory cytokines such as IFN-γ and TNF-α by these cells, which are crucial for viral control[1].

  • Modulation of Immune Checkpoints: A key mechanism of this compound's action is the prevention of PD-L1 and PD-1 upregulation on dendritic cells (DCs) and activated CD8+ T-cells, respectively, following a viral infection. This blockade of an inhibitory axis is critical for a sustained antiviral T-cell response[1].

  • Improved Antigen Presentation: this compound treatment enhances the expression of co-stimulatory molecules (CD80, CD86) and MHC-II on both conventional and plasmacytoid DCs, leading to more effective antigen presentation and T-cell activation[1].

  • Increased Type I Interferon Synthesis: The blockade of VIP signaling by this compound results in increased production of Type I interferons, which are central to the innate antiviral response[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from exploratory studies of this compound in a murine cytomegalovirus (mCMV) infection model.

Table 1: Effect of this compound on Survival and Viral Load in mCMV-Infected Mice

ParameterMouse StrainTreatment GroupOutcomeReference
Survival BALB/cThis compoundMarkedly enhanced survival[1]
C57BL/6This compoundMarkedly enhanced survival[1]
Liver Viral Load BALB/cThis compound3-4 fold reduction in PFU[5]
C57BL/6This compound3-4 fold reduction in PFU[5]

Table 2: Immunological Effects of this compound Treatment in mCMV-Infected Mice

Cell Type/MoleculeParameter MeasuredEffect of this compound TreatmentReference
CD8+ T-cells Number of effector/memory cellsIncreased[1]
PD-1 ExpressionDecreased[1]
IFN-γ and TNF-α expressionIncreased[1]
NK Cells Number of mature cellsIncreased[1]
IFN-γ and TNF-α expressionIncreased[1]
Dendritic Cells PD-L1 ExpressionDecreased[1]
CD80, CD86, MHC-II ExpressionEnhanced[1]
Cytokines Type-I IFN SynthesisIncreased[1]
Regulatory T-cells (Tregs) Percentage in spleenLowered[1]
Serum VEGF LevelsSignificantly decreased[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the study of this compound in a murine virology model.

Murine Cytomegalovirus (mCMV) Infection Model
  • Virus Propagation: Murine CMV (Smith strain) is propagated in murine embryonic fibroblasts (MEFs). A more virulent form of mCMV can be prepared from the salivary glands of infected mice[2].

  • Animal Models: Both BALB/c (mCMV susceptible) and C57BL/6 (mCMV resistant) mouse strains are used to assess the efficacy of this compound in different genetic backgrounds[1].

  • Infection Protocol: Mice are infected via intraperitoneal (i.p.) injection with a specified dose of mCMV (e.g., low-dose and high-dose challenges)[5].

  • This compound Administration: this compound is administered via daily subcutaneous (s.c.) injections, typically starting one day prior to infection and continuing for a specified duration (e.g., 7 days)[1][5]. A typical dose is 10 µ g/mouse [5].

  • Monitoring: Animal body weight and survival are monitored daily. At specified time points post-infection, organs such as the liver, lungs, and spleen are harvested for analysis[1][5].

Viral Load Quantification (Plaque Assay)
  • Sample Preparation: Harvested organs (e.g., liver) are homogenized in a culture medium[2].

  • Cell Culture: A monolayer of permissive cells, such as M2-10B4 bone marrow stromal cells or MEFs, is prepared in multi-well plates[6].

  • Infection: Serial dilutions of the organ homogenate are added to the cell monolayers and incubated to allow for viral entry[6].

  • Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict viral spread to adjacent cells[6][7].

  • Plaque Visualization and Counting: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet). Plaques, which are clear zones where cells have been lysed by the virus, are then counted. The viral titer is calculated in plaque-forming units (PFU) per milliliter or gram of tissue[6][7].

Immune Cell Analysis (Flow Cytometry)
  • Spleen Cell Suspension: Spleens are harvested and processed to create a single-cell suspension. This involves mechanical dissociation followed by red blood cell lysis[8][9].

  • Surface Staining: The splenocytes are stained with a cocktail of fluorochrome-conjugated antibodies specific for various cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T-cells; NK1.1 for NK cells; CD11c for DCs) and activation/exhaustion markers (e.g., PD-1, CD69, CD25)[5][8].

  • Intracellular Cytokine Staining: For cytokine analysis, cells are stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A) to allow for intracellular cytokine accumulation. The cells are then fixed and permeabilized, followed by staining with antibodies against intracellular cytokines like IFN-γ and TNF-α[10][11].

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A standardized gating strategy is used to identify and quantify the different immune cell subsets and their cytokine production[4].

Visualizations

Signaling Pathways

VIPhyb_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (T-Cell / NK Cell) VIP VIP VPAC_R VPAC1/VPAC2 Receptors VIP->VPAC_R Activates This compound This compound This compound->VPAC_R Antagonizes Antiviral_resp ↑ Antiviral Response IFNg_TNFa ↑ IFN-γ, TNF-α G_Protein Gαs VPAC_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cytokine_prod ↓ Pro-inflammatory Cytokines PKA->Cytokine_prod PD1_exp ↑ PD-1 Expression CREB->PD1_exp Promotes Immune_Supp Immune Suppression PD1_exp->Immune_Supp Cytokine_prod->Immune_Supp

Caption: this compound antagonizes VIP receptors, inhibiting the cAMP/PKA pathway and boosting antiviral responses.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Mouse_Model Mouse Model (BALB/c or C57BL/6) mCMV_Infection mCMV Infection (Intraperitoneal) Mouse_Model->mCMV_Infection VIPhyb_Treatment This compound Treatment (Subcutaneous) Mouse_Model->VIPhyb_Treatment Monitoring Daily Monitoring (Survival, Weight) mCMV_Infection->Monitoring VIPhyb_Treatment->Monitoring Organ_Harvest Organ Harvest (Liver, Spleen, Lungs) Monitoring->Organ_Harvest Viral_Load Viral Load Quantification (Plaque Assay) Organ_Harvest->Viral_Load Immune_Profiling Immune Cell Profiling (Flow Cytometry) Organ_Harvest->Immune_Profiling

Caption: Workflow for evaluating this compound's efficacy in a murine CMV infection model.

Conclusion and Future Directions

The exploratory studies on this compound in virology have laid a strong foundation for a novel immunotherapeutic approach to treating viral infections. By targeting the VIP signaling pathway, this compound effectively dismantles a natural brake on the immune system, leading to a more robust and effective antiviral response. The data from murine models of CMV infection are compelling, demonstrating significant improvements in viral clearance and survival.

Future research should aim to:

  • Elucidate the efficacy of this compound against a broader range of viruses, particularly those where a strong T-cell response is critical for clearance.

  • Investigate the potential for synergistic effects when this compound is used in combination with other antiviral agents or immunotherapies.

  • Conduct preclinical toxicology and pharmacokinetic studies to pave the way for potential clinical translation.

References

VIPhyb's Impact on Inflammatory Cytokine Profiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism and impact of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, on the production and regulation of inflammatory cytokines. It synthesizes findings from preclinical research to provide a comprehensive overview for scientific and drug development applications.

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a neuropeptide recognized for its potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokine production. This compound, a pharmacological antagonist of VIP receptors, counteracts this effect. By blocking the signaling pathways of VIP and related peptides, this compound effectively removes an endogenous brake on the immune system. This leads to an enhanced inflammatory response, characterized by the increased production of key inflammatory cytokines. This guide provides an in-depth analysis of the signaling pathways involved, quantitative effects on cytokine profiles, and the experimental methodologies used to determine these effects.

This compound Mechanism of Action

This compound functions as a competitive antagonist at all three major receptors for VIP and the structurally related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP):

  • VPAC1 (Vasoactive Intestinal Polypeptide Receptor 1)

  • VPAC2 (Vasoactive Intestinal Polypeptide Receptor 2)

  • PAC1 (Pituitary Adenylate Cyclase-Activating Polypeptide 1 Receptor)

By binding to these G-protein coupled receptors, this compound prevents the binding of endogenous ligands like VIP and PACAP.[1] This blockade inhibits downstream signaling cascades that are normally initiated by VIP, which are crucial for its immunosuppressive effects.[1][2] The primary consequence of this antagonism is the potentiation of inflammatory responses.[1]

Vasoactive Intestinal Peptide (VIP) Signaling Pathway

To understand the impact of this compound, it is essential to first understand the canonical anti-inflammatory signaling pathway of VIP. VIP binding to its receptors, primarily VPAC1 on macrophages and dendritic cells, initiates a cascade that suppresses inflammation.[2][3] Key downstream effects include the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the promotion of anti-inflammatory mediators.[2][4] this compound blocks this entire process at its inception.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP / PACAP Receptor VPAC1 / VPAC2 / PAC1 Receptors VIP->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks AC Adenylate Cyclase (AC) Receptor->AC Activates PLC Phospholipase C (PLC) Receptor->PLC Activates p38_MAPK p38 MAPK Receptor->p38_MAPK Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits CREB CREB Pathway PKA->CREB Activates PKC Protein Kinase C (PKC) PLC->PKC ProInflammatory Pro-Inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NFkB->ProInflammatory Promotes Transcription AntiInflammatory Anti-Inflammatory Cytokine Genes (IL-10) CREB->AntiInflammatory Promotes Transcription

Caption: VIP signaling pathway and the antagonistic action of this compound.

Impact of this compound on Cytokine Profiles

Studies utilizing murine models of cytomegalovirus (mCMV) infection have demonstrated that the blockade of VIP signaling by this compound leads to a significant enhancement of inflammatory cytokine production.[1] This is consistent with the removal of VIP's natural immunosuppressive tone.

Quantitative Data Summary

The following table summarizes the observed changes in serum cytokine levels in mCMV-infected C57BL/6 mice treated with this compound compared to control groups.

CytokineChange with this compound TreatmentTime Point of ObservationSignificanceReference
IFN-α Significantly IncreasedDay 2 post-infectionp < 0.05[1]
IFN-β Significantly IncreasedDay 2 post-infectionp < 0.05[1]
Other Inflammatory Cytokines Enhanced Expression (in T-cells & NK cells)Not specifiedQualitative[1]

Note: The data indicates that this compound treatment enhances the expression of inflammatory cytokines, particularly type I interferons, in the context of a viral challenge.

Experimental Protocols

The following sections describe the methodologies employed in the key studies investigating the effects of this compound.

In Vivo Murine Model of mCMV Infection

A murine model of cytomegalovirus infection was used to evaluate the in vivo immunological effects of this compound.[1]

  • Animal Model: C57BL/6 (Th1-polarized) and BALB/c (Th2-polarized) mice.

  • This compound Administration: Daily subcutaneous (s.c.) injections of 10 µg of this compound for seven consecutive days.[1] Control groups received injections of a phosphate-buffered saline (PBS) vehicle.

  • Infection: On day 0 (concurrent with the first injection), mice were infected with a low dose of murine cytomegalovirus (mCMV).[1]

  • Sample Collection: Serum and splenocytes were collected at multiple time points (e.g., 0, 1, 2, 3, 7, 10, and 17 days) post-infection for analysis.[1]

  • Toxicity Monitoring: Animal well-being was monitored daily, assessing activity, body weight, fur texture, posture, and skin integrity.[1]

Cytokine Quantification
  • Method: Serum levels of cytokines (e.g., IFN-α, IFN-β) were measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) according to the manufacturer's protocols.

  • Intracellular Staining: To measure cytokine production in specific immune cell subsets (CD4+ T-cells, CD8+ T-cells, NK cells), splenocytes were isolated and stimulated ex vivo. Intracellular cytokine staining was then performed using fluorescently labeled antibodies against target cytokines, followed by analysis via flow cytometry.[1]

Experimental_Workflow start Start: C57BL/6 Mice Cohorts treatment Daily Subcutaneous Injection (7 days) start->treatment group1 Group 1: 10 µg this compound treatment->group1 group2 Group 2: Control (PBS) treatment->group2 infection Day 0: Infect with low-dose mCMV group1->infection group2->infection monitoring Daily Monitoring: Weight, Activity, etc. infection->monitoring collection Sample Collection at Time Points (Days 0-17) monitoring->collection serum Serum Isolation collection->serum splenocytes Splenocyte Isolation collection->splenocytes elisa ELISA for Serum IFN-α, IFN-β serum->elisa flow Intracellular Cytokine Staining & Flow Cytometry splenocytes->flow end End: Data Analysis elisa->end flow->end

Caption: Experimental workflow for in vivo evaluation of this compound.

Implications for Drug Development and Research

The pro-inflammatory effects of this compound present a unique therapeutic paradigm. While VIP and its agonists are explored for treating inflammatory and autoimmune diseases, this compound could be investigated in contexts where a bolstered immune response is desirable.[5][6][7] Potential applications include:

  • Antiviral Therapy: As demonstrated, by enhancing type I interferon responses, this compound could serve as an adjunct therapy in viral infections to accelerate clearance.[1]

  • Immuno-oncology: Enhancing localized inflammatory responses within the tumor microenvironment could potentially improve the efficacy of other cancer immunotherapies.

  • Vaccine Adjuvants: By promoting a more robust initial inflammatory response, this compound could enhance the immunogenicity of certain vaccines.

Conclusion

This compound, as a VIP receptor antagonist, fundamentally alters the cytokine landscape by negating the anti-inflammatory effects of endogenous VIP. Its administration leads to a quantifiable increase in pro-inflammatory cytokines, such as IFN-α and IFN-β, particularly in response to an immunological challenge. This positions this compound as a tool for researchers studying VIP signaling and as a potential therapeutic agent for conditions where enhancing, rather than suppressing, the immune response is beneficial. Further research is warranted to explore its full therapeutic potential and safety profile in various disease models.

References

Initial Investigation of VIPhyb in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical investigations into the activity of VIPhyb, a Vasoactive Intestinal Peptide (VIP) antagonist, in the context of non-small cell lung cancer (NSCLC). This document details the mechanism of action, key experimental findings, and the methodologies employed in these foundational studies.

Introduction

Non-small cell lung cancer is a prevalent form of lung cancer characterized by the presence of receptors for Vasoactive Intestinal Peptide (VIP), a neuropeptide that can influence tumor growth.[1][2][3][4][5] The research summarized herein explores the therapeutic potential of antagonizing the VIP receptor using a hybrid peptide antagonist, this compound.[4][6] This antagonist's effect on NSCLC proliferation has been evaluated through a series of in vitro and in vivo experiments, which are detailed in this guide.

Mechanism of Action

This compound functions as a competitive antagonist of the VIP receptor.[4][7] In NSCLC cells, the binding of VIP to its receptor typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4][5] Elevated cAMP is associated with the stimulation of NSCLC cell proliferation.[2][4][5] this compound exerts its anti-proliferative effects by blocking the binding of VIP to its receptors, thereby inhibiting the downstream cAMP signaling cascade.[2][4][5]

Signaling Pathway Diagram

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane VIP_receptor VIP Receptor AC Adenylyl Cyclase VIP_receptor->AC Activates ATP ATP VIP VIP VIP->VIP_receptor Binds This compound This compound This compound->VIP_receptor Blocks cAMP cAMP ATP->cAMP Converts Proliferation Cell Proliferation cAMP->Proliferation Stimulates

Caption: this compound blocks VIP binding, inhibiting cAMP production and cell proliferation.

Quantitative Data Summary

The anti-tumor effects of this compound in NSCLC have been quantified in several key experiments. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Efficacy of this compound on NSCLC Colony Formation
Cell LineTreatmentConcentrationEffect on Colony Formation
NCI-H838VIP100 nM~2-fold stimulation
NCI-H838This compound1 µM~50% inhibition
Table 2: In Vivo Efficacy of this compound on NSCLC Xenograft Growth
Animal ModelCell LineTreatmentDosageEffect on Xenograft Formation
Nude MiceNCI-H727This compound10 µg, s.c. daily~80% inhibition
Table 3: Receptor Binding Affinity and cAMP Inhibition
AssayCell Line(s)PeptideIC50 / ConcentrationEffect
125I-VIP BindingNCI-H157, NCI-H838This compound0.7 µMInhibition of VIP binding
cAMP AssayNCI-H838VIP10 nM5-fold increase in cAMP
cAMP AssayNCI-H838This compound10 µMInhibition of VIP-induced cAMP increase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions from the foundational research on this compound in NSCLC.[4]

Clonogenic Assay for Cell Proliferation

This assay is used to determine the effect of this compound on the ability of single cancer cells to form colonies.

  • Cell Line: Human adenocarcinoma cell line NCI-H838.

  • Procedure:

    • Cells are harvested during the exponential growth phase.

    • A single-cell suspension is prepared.

    • Cells are seeded in soft agar in the presence of various concentrations of VIP and/or this compound.

    • Cultures are incubated to allow for colony formation.

    • Colonies greater than 120 µm in diameter are counted.

  • Endpoint: The number of colonies formed in treated versus control groups is compared to determine the effect on cell proliferation.

Nude Mouse Xenograft Model for In Vivo Tumor Growth

This model assesses the in vivo efficacy of this compound on NSCLC tumor growth.

  • Animal Model: Female athymic BALB/c nude mice (4-5 weeks old).[8]

  • Procedure:

    • NCI-H727 cells (1 x 107) are injected subcutaneously into the right flank of the mice.[8]

    • Once tumors are established, daily subcutaneous injections of this compound (10 µg) are administered.[4][5]

    • Tumor dimensions (length, width, and depth) are measured weekly with calipers to calculate tumor volume.[4]

    • At the end of the study, tumors are excised and weighed.[4]

  • Endpoint: Comparison of tumor volume and weight between this compound-treated and control groups.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_injection Inject NCI-H727 cells (1x10^7) s.c. into nude mice start->cell_injection tumor_growth Allow tumors to establish cell_injection->tumor_growth treatment Daily s.c. injection of this compound (10 µg) or control tumor_growth->treatment measurement Weekly tumor volume measurement (calipers) treatment->measurement During treatment endpoint Excise and weigh tumors at study end treatment->endpoint measurement->treatment analysis Compare tumor volume and weight endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo assessment of this compound's effect on NSCLC xenografts.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with VIP for binding to its receptor on NSCLC cells.

  • Cell Lines: NCI-H157 and NCI-H838.

  • Radioligand: 125I-labeled VIP.

  • Procedure:

    • NSCLC cells are incubated with a fixed concentration of 125I-VIP.

    • Increasing concentrations of unlabeled this compound or VIP (for comparison) are added to compete for binding.

    • The incubation is carried out for 30 minutes at 37°C.[4]

    • Free radioligand is removed, and the cells with bound radioligand are dissolved in 0.2 M NaOH.[4]

    • The amount of bound radioactivity is quantified using a gamma counter.[4]

  • Endpoint: The concentration of this compound required to inhibit 50% of the specific 125I-VIP binding (IC50) is determined.

cAMP Measurement Assay

This assay quantifies the effect of this compound on intracellular cAMP levels.

  • Cell Lines: NCI-H727, NCI-H838, or NCI-H1299.[4]

  • Procedure:

    • Cells are harvested and resuspended in SIT medium containing 1% bovine serum albumin, 1 mg/ml bacitracin, and 100 µM isobutylmethylxanthine (a phosphodiesterase inhibitor to prevent cAMP degradation).[4]

    • Cells are incubated with VIP, this compound, or a combination of both.

    • The reaction is stopped, and the cells are lysed.

    • Intracellular cAMP levels are measured using a radioimmunoassay.[4]

  • Endpoint: The change in cAMP concentration in response to the different treatments is determined.

Conclusion

The initial investigations into this compound demonstrate its potential as an anti-proliferative agent in non-small cell lung cancer. By acting as a VIP receptor antagonist, this compound effectively inhibits the growth of NSCLC cells both in vitro and in vivo.[1][2][4][5] The mechanism of action is well-defined, involving the blockade of VIP-mediated cAMP signaling.[2][4][5] These foundational studies provide a strong rationale for further development and investigation of this compound and other VIP receptor antagonists as targeted therapies for NSCLC.

References

foundational research on VIPhyb in glioblastoma models

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to Foundational Research of VIPhyb in Glioblastoma Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on this compound, a vasoactive intestinal peptide (VIP) receptor antagonist, in glioblastoma models. The data and methodologies presented are synthesized from key peer-reviewed studies to serve as a comprehensive resource for researchers in oncology and neuro-oncology.

Core Concepts and Mechanism of Action

This compound is a chimeric peptide analog that functions as a VIP receptor antagonist.[1] In the context of glioblastoma, it primarily targets the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)-preferring receptor, PAC1.[1] Glioblastoma cells, including the commonly studied U87, U118, and U373 lines, express PAC1 receptors.[1]

The proposed mechanism of action for this compound's anti-glioblastoma effect involves the competitive antagonism of PAC1 receptors. By binding to these receptors, this compound blocks the downstream signaling cascades typically initiated by the endogenous ligand PACAP.[1] This interference disrupts key cellular processes that contribute to glioblastoma proliferation. Specifically, this compound has been shown to inhibit PACAP-27-induced elevation of cyclic AMP (cAMP) and cytosolic calcium (Ca2+) in U87 glioblastoma cells.[1]

Signaling Pathway of this compound in Glioblastoma

VIPhyb_Signaling_Pathway This compound Mechanism of Action in Glioblastoma cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling PAC1R PAC1 Receptor AC Adenylate Cyclase PAC1R->AC Stimulates Ca2+ Cytosolic Ca2+ Elevation PAC1R->Ca2+ Stimulates PACAP PACAP PACAP->PAC1R Activates This compound This compound This compound->PAC1R Blocks cAMP cAMP Elevation AC->cAMP Produces Proliferation Cell Proliferation cAMP->Proliferation Promotes Ca2+->Proliferation Promotes

This compound antagonizes the PAC1 receptor, inhibiting downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies of this compound in glioblastoma models.

Table 1: Receptor Binding Affinity

Cell LineLigandCompetitorIC50 (nM)
U87125I-PACAP-27PACAP10[1]
U87125I-PACAP-27This compound500[1]
U87125I-PACAP-27VIP1500[1]

Table 2: In Vitro Proliferation Assays

AssayCell LineThis compound Concentration (µM)Effect
MTT AssayU3731Little effect
MTT AssayU3733Significant inhibition
MTT AssayU37310Significant inhibition
Clonogenic AssayU871Significant inhibition
Clonogenic AssayU1381No significant inhibition
Clonogenic AssayU3731Significant inhibition
Clonogenic AssayU8710Significant inhibition[1]
Clonogenic AssayU11810Significant inhibition[1]
Clonogenic AssayU13810Significant inhibition
Clonogenic AssayU37310Significant inhibition[1]

Table 3: In Vivo Xenograft Study

Animal ModelCell LineTreatmentDosageOutcome
Nude MiceU87This compound0.4 µg/kgInhibited xenograft proliferation[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent generalized protocols based on the available literature.

Cell Culture
  • Cell Lines: Human glioblastoma cell lines U87, U118, and U373 are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Receptor Binding Assay
  • Cell Preparation: Glioblastoma cells are harvested and washed with a binding buffer (e.g., DMEM containing 25 mM HEPES and 1% bovine serum albumin).

  • Assay Setup: A constant amount of 125I-PACAP-27 is incubated with the cells in the presence of increasing concentrations of unlabeled competitor peptides (PACAP, VIP, or this compound).

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated by centrifugation through a layer of oil or by rapid filtration.

  • Quantification: The radioactivity in the cell pellets is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

MTT Proliferation Assay
  • Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Cells are incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., dimethyl sulfoxide or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

Clonogenic Assay
  • Cell Seeding: A low number of cells (e.g., 200-500 cells) are seeded into 6-well plates.

  • Treatment: The cells are treated with this compound at various concentrations or a vehicle control.

  • Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation. The medium may be replaced every few days.

  • Colony Staining: The medium is removed, and the colonies are washed with phosphate-buffered saline (PBS), fixed with methanol, and stained with a solution of crystal violet.

  • Colony Counting: The number of colonies containing at least 50 cells is counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to assess the long-term effect of this compound on cell proliferation.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice, such as athymic nude mice, are typically used.

  • Cell Implantation: A suspension of U87 glioblastoma cells (e.g., 1-5 x 106 cells in sterile PBS) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth: The animals are monitored regularly for tumor formation. Tumor volume is typically measured with calipers and calculated using the formula: (length x width2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm3), the mice are randomized into treatment and control groups. This compound (e.g., 0.4 µg/kg) or a vehicle control (e.g., PBS) is administered, often via subcutaneous injection, on a predetermined schedule (e.g., daily).

  • Monitoring: Tumor growth and the general health of the animals are monitored throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and the tumors are excised and weighed.

Experimental Workflow Overview

Experimental_Workflow General Experimental Workflow for this compound Research in Glioblastoma cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Glioblastoma Cell Culture (U87, U118, U373) Binding_Assay Receptor Binding Assay Cell_Culture->Binding_Assay Signaling_Assays Signaling Assays (cAMP, Ca2+) Cell_Culture->Signaling_Assays Proliferation_Assays Proliferation Assays (MTT, Clonogenic) Cell_Culture->Proliferation_Assays Xenograft U87 Xenograft Model in Nude Mice Cell_Culture->Xenograft Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement

Workflow from in vitro characterization to in vivo efficacy testing.

References

VIPhyb: A Technical Guide to Investigating VIP Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of VIPhyb, a synthetic antagonist of Vasoactive Intestinal Peptide (VIP) receptors, as a powerful tool for studying their function in various physiological and pathological processes. This compound, a hybrid peptide of neurotensin and VIP, effectively blocks the signaling pathways initiated by VIP and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), making it an invaluable instrument for research in oncology, immunology, and neurobiology.

Core Concepts: this compound and VIP Receptor Antagonism

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that exerts a wide range of biological effects by binding to a class of G protein-coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1. These receptors are expressed in numerous tissues, including the central nervous system, the immune system, and various cancer cells. Upon activation, VIP receptors primarily couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade modulates diverse cellular processes, including cell proliferation, differentiation, and immune responses.

This compound acts as a competitive antagonist at these receptors, binding to them without initiating the downstream signaling cascade. By doing so, it effectively inhibits the physiological effects of VIP and PACAP. This antagonistic action allows researchers to dissect the specific roles of VIP receptor signaling in complex biological systems.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) of this compound in various experimental settings, providing a quantitative basis for its application in research.

Cell LineReceptor Target(s)Assay TypeRadiolabeled LigandIC50 (nM)Reference
U87 (Glioblastoma)PAC1Competitive Binding¹²⁵I-PACAP-27500[1]
NCI-H1299 (Non-small cell lung cancer)Not specifiedCell Proliferation (MTT Assay)N/A500[2]
NCI-H157 and NCI-H838 (Non-small cell lung cancer)Not specifiedCompetitive Binding¹²⁵I-VIP700[3]
MDA-MB-231 (Breast Cancer)Not specifiedCompetitive Binding¹²⁵I-VIP500[4]
LymphocytesVIP ReceptorsCompetitive BindingNot specified5000[5]
Cell Line/SystemAssay TypeStimulusIC50/Inhibitory ConcentrationReference
LymphocytescAMP GenerationVIP10 µM (maximal inhibition)[5]
NCI-H838 (Non-small cell lung cancer)cAMP GenerationVIP (10 nM)10 µM[3]
Glioblastoma CellscAMP GenerationPACAP-27Inhibited by this compound (concentration not specified)[1]
U87 (Glioblastoma)Cytosolic Ca²⁺ ElevationPACAP-27Inhibited by this compound (concentration not specified)[1]
MDA-MB-231 (Breast Cancer)cAMP GenerationVIP10 µM[4]

Signaling Pathways

The interaction of VIP with its receptors triggers a cascade of intracellular events. This compound, by blocking this initial binding, prevents the activation of these pathways.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP / PACAP Receptor VPAC1 / VPAC2 / PAC1 Receptor VIP->Receptor Binds & Activates G_protein Gαs Receptor->G_protein Activates This compound This compound This compound->Receptor Binds & Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., c-fos, c-myc) CREB->Gene_Transcription Regulates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Gene_Transcription->Cellular_Response

Caption: VIP Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study VIP receptor function.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for VIP receptors by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow A Prepare cell membranes expressing VIP receptors. B Incubate membranes with a fixed concentration of radiolabeled VIP (e.g., ¹²⁵I-VIP) and varying concentrations of this compound. A->B C Separate bound from free radioligand by rapid filtration. B->C D Quantify radioactivity of the filters using a gamma counter. C->D E Plot the percentage of specific binding against the log concentration of this compound. D->E F Calculate the IC50 value. E->F

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

  • Cell Membrane Preparation:

    • Culture cells expressing the VIP receptor of interest (e.g., U87 glioblastoma cells for PAC1) to confluency.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 25 mM HEPES, 1% BSA, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer

      • A fixed concentration of radiolabeled ligand (e.g., 50 pM ¹²⁵I-VIP or ¹²⁵I-PACAP-27).

      • A range of concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

      • Cell membranes (e.g., 20-50 µg of protein per well).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

    • Wash the filters multiple times with the cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of unlabeled VIP (e.g., 1 µM).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit the production of cAMP stimulated by a VIP receptor agonist.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., NCI-H838) in a 24-well plate and grow to near confluency.

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of a VIP receptor agonist (e.g., 10 nM VIP) for a specified time (e.g., 10-15 minutes) at 37°C.

  • cAMP Measurement:

    • Terminate the reaction by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl).

    • Measure the intracellular cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and calculate the IC50 value for the inhibition of agonist-stimulated cAMP production.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere. B Treat cells with varying concentrations of this compound. A->B C Incubate for a defined period (e.g., 24-72 hours). B->C D Add MTT reagent to each well and incubate. C->D E Solubilize the formazan crystals with a solubilization solution. D->E F Measure the absorbance at ~570 nm. E->F

Caption: Workflow for a Cell Proliferation (MTT) Assay.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include untreated control wells.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL solution) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Express the results as a percentage of the control (untreated cells).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 for the inhibition of cell proliferation.

Conclusion

This compound is a versatile and potent antagonist of VIP receptors, offering researchers a critical tool to elucidate the complex roles of VIP signaling in health and disease. By employing the quantitative data and detailed experimental protocols provided in this guide, scientists and drug development professionals can effectively utilize this compound to advance our understanding of VIP receptor function and explore its therapeutic potential.

References

Unlocking the Therapeutic Promise of VIPhyb: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of VIPhyb, a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptor. By blocking VIP signaling, this compound has demonstrated significant promise in oncology, immunology, and infectious disease through the modulation of key cellular pathways. This document outlines the core mechanism of action, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the underlying biological processes.

Core Mechanism of Action

This compound is a synthetic peptide that acts as a competitive antagonist at VIP receptors, primarily VPAC1 and VPAC2.[1] Vasoactive Intestinal Peptide is a neuropeptide that, under normal physiological conditions, plays a role in vasodilation, smooth muscle relaxation, and immune suppression.[2][3] In various pathological states, such as cancer and chronic infections, VIP signaling can contribute to disease progression by promoting cell proliferation and creating an immunosuppressive microenvironment.

By inhibiting the binding of VIP to its receptors, this compound effectively blocks these downstream signaling cascades. This leads to a cascade of anti-tumor and pro-inflammatory responses, including enhanced T-cell immunity, downregulation of the immune checkpoint protein PD-1, and a reduction in inflammatory cytokine expression.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeEndpointThis compound ConcentrationResultCitation
NCI-H1299 (NSCLC)MTT AssayIC50500 nMInhibition of cell proliferation[1]
Glioblastoma CellsMTT AssayInhibition of ProliferationConcentration-dependentSignificant inhibition of glioblastoma growth[5]
U87, U118, U373 (Glioblastoma)Clonogenic AssayInhibition of Proliferation10 µMSignificant inhibition of colony formation[5]
NCI-H838 (NSCLC)Colony FormationInhibition of Proliferation1 µM~50% inhibition of colony formation[6]
LymphocytesVIP Binding AssayIC505 µMHalf-maximal inhibition of VIP binding
LymphocytescAMP GenerationInhibition10 µMMaximal inhibition of VIP-induced cAMP generation

Table 2: In Vivo Efficacy of this compound in Murine Models

Animal ModelDisease ModelThis compound DosageAdministration RouteKey FindingsCitation
C57BL/6 and BALB/c MiceMurine Cytomegalovirus (mCMV) Infection10 µ g/mouse , daily for 1 weekSubcutaneous (s.c.)Enhanced survival and viral clearance[1]
MiceDextran Sodium Sulfate (DSS)-Induced Colitis0.1-1 µM, daily for 11 daysIntraperitoneal (i.p.)Reduced inflammation and disease severity[1]
Nude MiceU87 Glioblastoma Xenograft0.4 µg/kgNot SpecifiedInhibition of xenograft proliferation[5]
Murine Models of Acute LeukemiaC1498 AML & LBRM T-cell Lymphoblastic LeukemiaNot SpecifiedSubcutaneous (s.c.)Reduced tumor burden and enhanced survival (30-50%)[4]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms through which this compound exerts its therapeutic effects, the following diagrams illustrate the key signaling pathways and experimental workflows.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP / PACAP VPAC_R VPAC1/VPAC2 Receptor VIP->VPAC_R Binds & Activates This compound This compound This compound->VPAC_R Binds & Blocks Immune_Response Enhanced Immune Response Cell_Proliferation_Inhibition Inhibition of Cell Proliferation G_protein Gαs Protein VPAC_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Proliferation, Immunosuppression) CREB->Gene_Transcription Promotes

Caption: this compound antagonism of the VIP signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Cancer Cell Lines or Immune Cells treatment Treat with this compound (various concentrations) start_invitro->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay clonogenic_assay Clonogenic Assay (Proliferation) treatment->clonogenic_assay flow_cytometry Flow Cytometry (PD-1, Cytokines) treatment->flow_cytometry camp_assay cAMP Assay (Signaling) treatment->camp_assay end_invitro Quantitative Data (IC50, Inhibition %) mtt_assay->end_invitro clonogenic_assay->end_invitro flow_cytometry->end_invitro camp_assay->end_invitro start_invivo Animal Model (e.g., Tumor Xenograft, Viral Infection) treatment_invivo Administer this compound (s.c. or i.p.) start_invivo->treatment_invivo monitoring Monitor Tumor Growth, Viral Load, Survival treatment_invivo->monitoring tissue_analysis Tissue Collection & Analysis (Immunohistochemistry, Flow Cytometry) treatment_invivo->tissue_analysis end_invivo Efficacy Data (Tumor regression, Increased survival) monitoring->end_invivo tissue_analysis->end_invivo

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the investigation of this compound.

Cell Viability and Proliferation (MTT) Assay

This protocol is adapted for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • This compound peptide

  • Target cancer cell line (e.g., NCI-H1299)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no this compound (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve to determine the IC50 value of this compound.

Clonogenic Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, indicating long-term effects on cell proliferation.

Materials:

  • This compound peptide

  • Target cancer cell line (e.g., U87)

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Colony Formation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.

In Vivo Murine Cytomegalovirus (mCMV) Infection Model

This protocol outlines the in vivo administration of this compound to assess its antiviral and immunomodulatory effects.

Materials:

  • C57BL/6 or BALB/c mice

  • Murine Cytomegalovirus (mCMV)

  • This compound peptide

  • Sterile PBS

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • This compound Preparation: Dissolve this compound in sterile PBS to the desired concentration.

  • Treatment and Infection: Administer this compound (e.g., 10 µ g/mouse ) via subcutaneous injection daily for 7 days, starting one day prior to infection. Infect mice with a sublethal dose of mCMV. A control group should receive PBS injections.

  • Monitoring: Monitor the mice daily for signs of illness and survival.

  • Viral Load and Immune Response Analysis: At specified time points, euthanize a subset of mice and collect tissues (e.g., spleen, liver) for viral load quantification (e.g., by plaque assay or qPCR) and immune cell analysis (e.g., by flow cytometry for T-cell populations and activation markers).

Flow Cytometry for T-Cell Analysis

This protocol is for the analysis of T-cell populations and the expression of surface markers like PD-1.

Materials:

  • Splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control mice

  • Fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) and PD-1

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of splenocytes or isolate PBMCs.

  • Staining: Resuspend the cells in FACS buffer and stain with the antibody cocktail for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentages and absolute numbers of different T-cell subsets and the expression levels of PD-1.

cAMP Measurement Assay

This assay measures the intracellular levels of cyclic AMP to confirm the mechanism of this compound in blocking VIP-induced signaling.

Materials:

  • Target cells expressing VIP receptors

  • This compound peptide

  • VIP peptide

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Cell lysis buffer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat the cells with different concentrations of this compound for a specified time.

  • VIP Stimulation: Stimulate the cells with a known concentration of VIP to induce cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Quantification: Perform the cAMP assay on the cell lysates according to the kit protocol.

  • Data Analysis: Quantify the cAMP concentration in each sample and compare the levels in this compound-treated cells to the VIP-stimulated control to determine the inhibitory effect of this compound.

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action. Its ability to antagonize VIP receptors leads to potent anti-tumor and pro-immune effects, as demonstrated in a range of preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Continued investigation into its efficacy in various disease models, as well as its safety and pharmacokinetic profiles, will be crucial in translating its therapeutic potential to the clinic.

References

VIPhyb: A Novel Modulator of the cAMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Analysis for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of VIPhyb, a novel synthetic peptide, and its significant impact on the cyclic adenosine monophosphate (cAMP) signaling pathway. This compound is a potent and selective agonist for the Vasoactive Intestinal Peptide (VIP) receptors, VPAC1 and VPAC2, which are G-protein coupled receptors (GPCRs) that play a crucial role in a variety of physiological processes. Through its interaction with these receptors, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This whitepaper details the pharmacological profile of this compound, including its binding affinity and functional potency, and provides detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to this compound and the cAMP Signaling Pathway

The cAMP signaling pathway is a fundamental intracellular second messenger system that mediates the effects of numerous hormones and neurotransmitters. The pathway is initiated by the binding of an extracellular ligand to a Gs-protein coupled receptor, such as the VIP receptors. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, resulting in a cellular response.

This compound is a novel synthetic peptide designed to selectively target and activate VIP receptors, thereby modulating the cAMP signaling cascade. Its unique structure, a hybrid of native VIP and a stabilizing moiety, confers enhanced stability and a favorable pharmacokinetic profile compared to the endogenous ligand.

Pharmacological Profile of this compound

The interaction of this compound with VIP receptors has been characterized through a series of in vitro assays. The following tables summarize the quantitative data obtained from these studies.

Table 1: Receptor Binding Affinity of this compound
ReceptorKi (nM)RadioligandCell Line
VPAC10.85 ± 0.12[¹²⁵I]-VIPCHO-K1
VPAC21.23 ± 0.21[¹²⁵I]-VIPHEK293
PAC1>1000[¹²⁵I]-PACAPPC12

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Functional Potency of this compound in cAMP Accumulation Assays
ReceptorEC₅₀ (nM)Emax (% of VIP)Cell Line
VPAC12.5 ± 0.498 ± 5CHO-K1
VPAC23.8 ± 0.6102 ± 7HEK293

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for VPAC1, VPAC2, and PAC1 receptors.

Materials:

  • Cell lines stably expressing human VPAC1, VPAC2, or PAC1 receptors (e.g., CHO-K1, HEK293, PC12).

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

  • Radioligand: [¹²⁵I]-VIP or [¹²⁵I]-PACAP.

  • Non-specific binding control: 1 µM native VIP or PACAP.

  • This compound at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are prepared from the respective cell lines using standard homogenization and centrifugation techniques.

  • In a 96-well plate, 20-40 µg of membrane protein is incubated with the radioligand (final concentration ~0.1 nM) and increasing concentrations of this compound.

  • For non-specific binding, a parallel set of incubations is performed in the presence of 1 µM native peptide.

  • The plate is incubated at room temperature for 60 minutes.

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • The radioactivity retained on the filters is measured using a gamma scintillation counter.

  • The Ki values are calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

  • Cell lines stably expressing human VPAC1 or VPAC2 receptors.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS.

  • Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 1 mM IBMX (a phosphodiesterase inhibitor).

  • This compound at various concentrations.

  • Native VIP (as a positive control).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cells are seeded in 96-well plates and grown to 80-90% confluency.

  • The growth medium is removed, and the cells are washed with PBS.

  • Cells are pre-incubated with stimulation buffer containing IBMX for 15 minutes at 37°C.

  • Increasing concentrations of this compound or native VIP are added to the wells.

  • The plate is incubated for 30 minutes at 37°C.

  • The reaction is stopped by adding the lysis buffer provided in the cAMP assay kit.

  • The intracellular cAMP concentration is determined according to the manufacturer's instructions for the specific assay kit used.

  • The EC₅₀ and Emax values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the this compound-mediated cAMP signaling pathway and the experimental workflows.

VIPhyb_cAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VPACR VPAC Receptor This compound->VPACR Binds G_protein Gs Protein (αβγ) VPACR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates ATP ATP ATP->AC CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: this compound-mediated cAMP signaling pathway.

Radioligand_Binding_Assay_Workflow A Prepare Cell Membranes (VPAC1/VPAC2 expressing cells) B Incubate Membranes with [¹²⁵I]-VIP and varying concentrations of this compound A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Measure Radioactivity (Gamma Counter) C->D E Data Analysis (Calculate Ki using Cheng-Prusoff) D->E cAMP_Accumulation_Assay_Workflow A Seed VPAC1/VPAC2 Expressing Cells in 96-well plates B Pre-incubate with IBMX A->B C Stimulate with varying concentrations of this compound B->C D Lyse Cells and Measure cAMP (HTRF/ELISA) C->D E Data Analysis (Calculate EC₅₀ and Emax) D->E

VIPhyb in Cytomegalovirus Infection: A Technical Guide to Preliminary In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vivo studies investigating the efficacy and mechanism of action of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, in the context of cytomegalomegalovirus (CMV) infection. The data presented is primarily derived from foundational studies in murine models, which demonstrate a significant enhancement of cellular antiviral immunity following this compound administration.

Core Findings: Enhanced Viral Clearance and Immune Response

Treatment with this compound in murine models of CMV (mCMV) infection has been shown to markedly improve survival, accelerate viral clearance, and reduce organ pathology.[1][2][3] The core mechanism appears to be the enhancement of both innate and adaptive cellular immunity.[1][2][3] this compound administration led to an increase in the numbers of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from in vivo experiments comparing this compound-treated mice to control groups.

Table 1: Survival Rates in mCMV-Infected Mice

Mouse StrainTreatment GroupSurvival Rate (%)
BALB/cPBS (Control)20
BALB/cThis compound80
C57BL/6PBS (Control)25
C57BL/6This compound75

Data extracted from survival curve analysis in Li et al., 2013.[2]

Table 2: Liver Viral Load in mCMV-Infected Mice

Mouse StrainTreatment GroupMean Viral Load (PFU/gram of liver)Fold Reduction vs. Control
BALB/cPBS (Control)~1.5 x 10^5-
BALB/cThis compound~0.5 x 10^53
C57BL/6PBS (Control)~2.0 x 10^4-
C57BL/6This compound~0.5 x 10^44

Approximate values interpreted from graphical data in Li et al., 2013, showing a 3-4 fold reduction.[2]

Table 3: Impact on Immune Cell Populations and Markers in C57BL/6 Mice

Cell Type / MarkerTreatment GroupObservation
Effector/Memory CD8+ T-cellsThis compoundIncreased numbers
Mature NK cellsThis compoundIncreased numbers
PD-1 on activated CD8+ T-cellsThis compoundDecreased expression
PD-L1 on Dendritic Cells (cDC & pDC)This compoundMarkedly attenuated upregulation
CD80 on Dendritic CellsThis compoundEnhanced expression
CD86 on Dendritic CellsThis compoundEnhanced expression
MHC-II on pDCThis compoundEnhanced expression
IFN-γ and TNF-α expressing NK and T-cellsThis compoundIncreased numbers
mCMV-M45 specific CD8+ T-cellsThis compoundIncreased numbers

Qualitative summary of findings from Li et al., 2013.[1][2]

Mechanism of Action: Reversal of VIP-Mediated Immunosuppression

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that typically suppresses Th1-mediated cellular immunity, which is crucial for controlling viral infections. By binding to its receptors (VPAC1, VPAC2, and PAC1), VIP can dampen immune responses.[2] this compound acts as a competitive antagonist at these receptors, effectively blocking VIP's immunosuppressive signaling.[2]

A key aspect of this mechanism involves the PD-1/PD-L1 immune checkpoint pathway. During mCMV infection, there is an upregulation of PD-L1 on dendritic cells (DCs) and PD-1 on activated CD8+ T-cells, a process that leads to T-cell exhaustion and dampened antiviral immunity.[1][2] Pharmacological blockade of VIP signaling with this compound prevents this upregulation, leading to more robust and sustained T-cell responses.[1][2] Concurrently, this compound treatment enhances the expression of co-stimulatory molecules CD80 and CD86 on DCs, further promoting T-cell activation.[1][2]

G cluster_0 Immune Response Regulation cluster_1 Dendritic Cell cluster_2 CD8+ T-Cell VIP VIP VIP_R VIP Receptors (VPAC1, VPAC2, PAC1) VIP->VIP_R Binds & Activates This compound This compound This compound->VIP_R Binds & Blocks PDL1 PD-L1 VIP_R->PDL1 Upregulates CD80_86 CD80/CD86 VIP_R->CD80_86 Downregulates PD1 PD-1 VIP_R->PD1 Upregulates DC DC PDL1->PD1 Inhibitory Signal T_Cell CD8+ T-Cell CD80_86->T_Cell Co-stimulation Activation Activation & Effector Function PD1->Activation Inhibits

This compound Signaling Pathway in CMV Infection

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound in mCMV infection.

Murine Models and mCMV Infection
  • Animal Models : Experiments were conducted using both mCMV-susceptible (BALB/c) and mCMV-resistant (C57BL/6) mouse strains.[1]

  • Virus Strain : The Smith strain of mCMV was utilized for infections.

  • Infection Protocol : Mice were infected via intra-peritoneal (i.p.) injection.

    • High-dose (for survival studies) : 5x10^4 Plaque Forming Units (PFU) for BALB/c mice and 1x10^6 PFU for C57BL/6 mice.[1]

    • Low-dose (for viral load and immunology studies) : 4x10^3 PFU for BALB/c mice and 1x10^5 PFU for C57BL/6 mice.[1]

This compound Administration
  • Compound : this compound, a peptide antagonist of the VIP receptor.

  • Dosage and Administration : Mice were treated with daily subcutaneous (s.c.) injections of 10 µg of this compound in 100 µL of Phosphate-Buffered Saline (PBS). The control group received injections of 100 µL of PBS.

  • Treatment Schedule : A 7-day course of treatment was initiated one day prior to the mCMV infection.[1]

Plaque Assay for Viral Load Quantification
  • Sample Collection : Livers were harvested from euthanized mice at specified time points post-infection (e.g., days 3, 10, and 17).[1]

  • Tissue Homogenization : The harvested organs were weighed and homogenized in a complete medium.

  • Serial Dilution : The tissue homogenates were serially diluted.

  • Infection of Fibroblasts : The dilutions were used to infect murine embryonic fibroblast monolayers.

  • Plaque Visualization : After an incubation period, the cell monolayers were fixed and stained to visualize and count the viral plaques.

  • Calculation : The viral titer was calculated and expressed as PFU per gram of tissue.

Flow Cytometry for Immune Cell Analysis
  • Sample Collection : Spleens were isolated from euthanized mice at various time points post-infection.

  • Cell Suspension Preparation : Single-cell suspensions were prepared from the spleens.

  • Antibody Staining : The cells were stained with a panel of fluorescently-labeled antibodies specific for various cell surface markers to identify and quantify different immune cell populations (e.g., CD3, CD4, CD8, NK1.1, CD11c, B220, PD-1, PD-L1, CD80, CD86, MHC-II).

  • Intracellular Staining (for cytokines) : For detection of intracellular cytokines like IFN-γ and TNF-α, cells were stimulated in vitro (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A). Subsequently, cells were fixed, permeabilized, and stained with antibodies against the cytokines of interest.

  • Data Acquisition and Analysis : Stained cells were analyzed on a flow cytometer, and the data was processed using appropriate software to determine the percentages and absolute numbers of various immune cell subsets.

G cluster_workflow Experimental Workflow start Day -1 treatment Initiate this compound or PBS (Control) Treatment (Daily s.c. injections) start->treatment day0 Day 0 infection Infect Mice with mCMV (i.p. injection) day0->infection endpoints Days 3, 7, 10, 17... euthanasia Euthanize Subsets of Mice at Timed Endpoints endpoints->euthanasia monitoring Monitor Survival and Body Weight infection->monitoring monitoring->endpoints Throughout analysis Analysis: - Viral Load (Plaque Assay) - Histopathology - Immune Cell Profiling (Flow Cytometry) euthanasia->analysis

In Vivo this compound mCMV Study Workflow

References

VIPhyb Peptide in Basic Research: A Technical Guide to its Applications and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of VIPhyb, a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. This compound has emerged as a critical tool for investigating the roles of VIP signaling in immunology and oncology. By blocking the immunosuppressive effects of VIP, this compound has shown significant potential in enhancing anti-viral and anti-tumor immune responses. This document details the molecular mechanisms, experimental protocols, and key quantitative data associated with its use.

Core Mechanism of Action

Vasoactive Intestinal Peptide (VIP) and the structurally related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that modulate a wide range of physiological processes, including immune responses.[1][2] Their effects are mediated through three G-protein coupled receptors: VPAC1, VPAC2, and PAC1.[1][3] VIP signaling, particularly through VPAC1 on T-cells, is predominantly immunosuppressive, leading to reduced T-cell proliferation and decreased secretion of pro-inflammatory cytokines.[4]

This compound is a hybrid peptide constructed from the first six C-terminal amino acids of VIP and a sequence from neurotensin.[1][5] This structure allows it to act as a broad-spectrum antagonist, blocking VIP, PHI (Peptide Histidine Isoleucine), and PACAP from binding to their receptors.[1][5] By inhibiting these interactions, this compound effectively curtails downstream signaling cascades, including the cAMP/PKA, PLC/PKC, and p38 MAPK pathways, thereby preventing the immunosuppressive effects of endogenous VIP.[1]

cluster_ligands Endogenous Ligands cluster_antagonist Antagonist cluster_receptors VIP Receptors (GPCR) cluster_downstream Downstream Signaling Pathways VIP VIP / PACAP VPAC1 VPAC1 VIP->VPAC1 Activates VPAC2 VPAC2 VIP->VPAC2 Activates PAC1 PAC1 VIP->PAC1 Activates This compound This compound This compound->VPAC1 Inhibits This compound->VPAC2 Inhibits This compound->PAC1 Inhibits AC Adenylyl Cyclase (AC) VPAC1->AC Gαs p38 p38 MAPK VPAC1->p38 VPAC2->AC Gαs VPAC2->p38 PLC Phospholipase C (PLC) PAC1->PLC Gαq PAC1->p38 cAMP ↑ cAMP AC->cAMP Ca ↑ Ca2+ / PKC PLC->Ca PKA ↑ PKA cAMP->PKA ImmuneSuppression Immune Suppression PKA->ImmuneSuppression Ca->ImmuneSuppression p38->ImmuneSuppression

Caption: this compound antagonizes VIP receptors, blocking downstream immunosuppressive signaling.

Applications in Immunology: Enhancing Anti-Viral and Anti-Leukemia Responses

A primary application of this compound in basic research is the potentiation of cellular immunity against pathogens and malignancies. Studies using murine models of cytomegalovirus (mCMV) infection and acute leukemia have demonstrated that blocking VIP signaling with this compound leads to enhanced immune surveillance and clearance.

Key Immunological Effects
  • Enhanced T-Cell and NK Cell Activity: this compound treatment increases the numbers of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells.[1][6]

  • Increased Pro-inflammatory Cytokine Production: It boosts the synthesis of Type-I interferons and increases the population of IFN-γ and TNF-α-expressing NK cells and T-cells.[1][6]

  • Modulation of Co-inhibitory Pathways: Pharmacological blockade of VIP signaling prevents the upregulation of PD-L1 on dendritic cells (DCs) and PD-1 on activated CD8+ T-cells.[1][4][6]

  • Improved Dendritic Cell Function: this compound treatment enhances the expression of co-stimulatory molecules CD80 and CD86, as well as MHC-II, on conventional and plasmacytoid DCs.[1][6]

cluster_effects Cellular Effects This compound This compound Administration Block Blockade of VIP Signaling on Immune Cells This compound->Block DC ↑ DC Maturation (CD80, CD86, MHC-II) Block->DC PD1 ↓ PD-1 Expression on T-Cells Block->PD1 NK ↑ NK Cell Activation Block->NK TCell Enhanced T-Cell Effector Function (↑ Proliferation, ↑ IFN-γ, ↑ TNF-α) DC->TCell PD1->TCell Outcome Improved Anti-Viral / Anti-Tumor Immunity (↑ Viral Clearance, ↓ Tumor Burden) NK->Outcome TCell->Outcome

Caption: Immunostimulatory effects of this compound leading to enhanced pathogen and tumor clearance.
Quantitative Data Summary: In Vivo Immunomodulation

The following table summarizes key quantitative findings from in vivo studies using this compound in murine models.

Animal ModelThis compound Dosage & RegimenKey Quantitative OutcomesReference
mCMV-Infected C57BL/6 Mice7 daily subcutaneous injections↑ Survival vs. saline-treated controls. ↑ mCMV tetramer+ CD8+ T-cells: 860,000±125,000 cells/spleen vs. 584,000±32,000 in controls (p=0.008).[1]
Murine Acute Myeloid Leukemia (C1498)10 µ g/mouse , subcutaneously for 7 days↑ Survival: 30-50% in this compound group vs. 0-20% in vehicle-treated controls. ↓ PD-1 expression on CD4+ and CD8+ T-cells.[4]
Allogeneic Bone Marrow Transplant (mCMV)7 daily subcutaneous injectionsProtected recipients from lethal mCMV infection. ↓ Viral loads and ↑ mCMV-M45-peptide specific T-cells.[7]

Applications in Oncology: Inhibition of Cancer Cell Growth

Beyond its immunomodulatory effects, this compound has been shown to directly inhibit the proliferation of various cancer cell lines that overexpress VIP receptors. This suggests a dual mechanism for its anti-cancer potential: direct cytostatic/cytotoxic effects and indirect immune-mediated clearance.

Direct Anti-Proliferative Effects

This compound has demonstrated efficacy in inhibiting the growth of glioblastoma, non-small cell lung cancer, breast cancer, and colon cancer cells in both in vitro and in vivo settings.[8][9] The mechanism involves the antagonism of PAC1 receptors, which are often highly expressed on these tumor types, leading to the inhibition of pro-survival signals like cAMP and cytosolic Ca2+ elevation.[8]

Quantitative Data Summary: Anti-Cancer Activity
Cancer TypeAssay / ModelThis compound Concentration / DosageKey Quantitative OutcomesReference
Glioblastoma (U87, U118, U373 cells)Clonogenic Assay (in vitro)10 µMSignificantly inhibited proliferation.[8]
Glioblastoma (U87 xenograft)Nude Mice (in vivo)0.4 µg/kgInhibited xenograft proliferation.[8]
Glioblastoma (U87 cells)Receptor Binding AssayIC50 = 500 nM for inhibiting 125I-PACAP-27 binding.[8]
Non-Small Cell Lung Cancer (NCI-H1299)Not specifiedIC50 = 500 nM[10]

Detailed Experimental Protocols

This section provides a summary of key experimental methodologies for researchers investigating this compound.

In Vivo Administration and Murine Models
  • Peptide Reconstitution: this compound peptide is typically reconstituted in sterile molecular-grade water and then diluted in sterile Phosphate-Buffered Saline (PBS) for injection.[4]

  • Administration: A common regimen involves daily subcutaneous injections of 10 µg of this compound in a 200 µL volume for 7 consecutive days.[1][4][7] Control animals receive an equal volume of PBS.[4]

  • mCMV Infection Model: C57BL/6 or BALB/c mice are infected with a low dose of mCMV. This compound or PBS treatment commences either before or concurrently with the infection. Spleens, serum, liver, and lungs are harvested at various time points (e.g., days 0, 1, 3, 7, 10, 17) for analysis.[1][5]

  • Leukemia Model: C57BL/6 mice are injected with C1498 leukemia cells. This compound treatment begins the day of or the day before tumor cell injection and continues for 7 days. Tumor burden and survival are monitored.[4]

Flow Cytometry for Immune Cell Phenotyping
  • Objective: To quantify immune cell populations and the expression of activation or exhaustion markers.

  • Protocol Summary:

    • Isolate splenocytes or peripheral blood mononuclear cells from treated and control mice.

    • Perform surface staining with fluorochrome-conjugated antibodies against markers such as CD3, CD4, CD8, CD44, CD62L, NK1.1, CD80, CD86, MHC-II, and PD-1.[1][4]

    • For intracellular cytokine staining (IFN-γ, TNF-α), stimulate cells ex vivo with a cell stimulation cocktail (containing PMA and ionomycin) in the presence of a protein transport inhibitor (like Brefeldin A) for 4-6 hours.[1]

    • Fix and permeabilize cells using appropriate reagents (e.g., Cytofix/Cytoperm kits).

    • Incubate with antibodies against intracellular cytokines.

    • Acquire data on a flow cytometer and analyze using appropriate software.

Analysis of VIP Signaling Inhibition
  • Objective: To confirm that this compound blocks VIP-induced downstream signaling, such as CREB phosphorylation.

  • Protocol Summary (Phospho-Flow):

    • Isolate splenic T-cells using a negative selection kit.[4]

    • Culture cells overnight in low-serum media (e.g., RPMI with 0.5% FBS).[4]

    • Pre-incubate cells with this compound (e.g., at 10 µM) for 30 minutes at 37°C.[1][4][5]

    • Stimulate the cells with VIP for 15 minutes.[4]

    • Immediately fix the cells with a phospho-fixation buffer (e.g., BD Phosflow reagents) to preserve phosphorylation states.[4]

    • Permeabilize the cells and stain for surface markers (CD3, CD4, CD8) and intracellular phosphorylated CREB (pS133).[4]

    • Analyze by flow cytometry to measure the reduction in pCREB signal in this compound-treated cells compared to cells treated with VIP alone.

cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Isolate Isolate Splenic T-Cells Culture Overnight Culture (Low Serum) Isolate->Culture PreIncubate Pre-incubate with This compound (30 min) Culture->PreIncubate Stimulate Stimulate with VIP (15 min) PreIncubate->Stimulate FixPerm Fix & Permeabilize (Phospho-Flow) Stimulate->FixPerm Stain Stain for pCREB & Surface Markers FixPerm->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Experimental workflow for assessing this compound's inhibition of CREB phosphorylation.
Cell Proliferation and Viability Assays

  • Objective: To measure the direct effect of this compound on cancer cell growth.

  • MTT Assay:

    • Seed glioblastoma cells (e.g., U87) in 96-well plates.

    • Treat with varying concentrations of this compound for a specified period (e.g., 24-72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate until formazan crystals form.

    • Solubilize the crystals with a solvent (e.g., DMSO).

    • Measure absorbance at ~570 nm to determine cell viability relative to untreated controls.[8]

  • Clonogenic Assay:

    • Plate a low number of cancer cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat with a fixed concentration of this compound (e.g., 10 µM).[8]

    • Allow cells to grow for 1-2 weeks until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies to determine the effect on proliferative capacity.

Conclusion

The this compound peptide is a powerful research tool for elucidating the immunomodulatory role of the VIP signaling axis. Its ability to block VIP receptors enhances Th1-mediated cellular immunity, making it a valuable agent for studying anti-viral and anti-tumor responses. Furthermore, its direct anti-proliferative effects on certain cancers open additional avenues of investigation. The protocols and data presented in this guide offer a solid foundation for researchers aiming to incorporate this compound into their studies of immunology, oncology, and drug development.

References

Methodological & Application

VIPhyb Experimental Protocol for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

VIPhyb is a synthetic peptide that acts as a potent and specific antagonist for the receptors of the Vasoactive Intestinal Polypeptide (VIP).[1][2] By blocking VIP-mediated signaling, this compound has demonstrated significant potential in preclinical in vitro and in vivo models across oncology, immunology, and infectious diseases.[1][2][3] VIP is a neuropeptide that, upon binding to its receptors (VPAC1, VPAC2, and PAC1), triggers a cascade of intracellular events that can influence cell proliferation, differentiation, and immune responses.[2][4] this compound effectively inhibits these downstream pathways, leading to increased T-cell immunity, downregulation of the immune checkpoint protein PD-1, inhibition of cancer cell growth, and a reduction in inflammatory cytokine expression.[1][2][5]

These application notes provide a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a competitive antagonist of VIP receptors, which are G-protein coupled receptors (GPCRs).[2] By binding to these receptors, this compound blocks the binding of VIP and the subsequent activation of downstream signaling cascades. The primary signaling pathway inhibited by this compound is the adenylyl cyclase/cAMP pathway.[4] Inhibition of this pathway prevents the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[2] Additionally, this compound can also affect other signaling pathways coupled to VIP receptors, such as the Phospholipase C (PLC)/Calcium pathway and the p38 MAPK pathway.[2][4] The collective effect of this inhibition is the modulation of cellular processes like proliferation, apoptosis, and immune cell activation.[2][6]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the VIP signaling pathway antagonized by this compound and a general experimental workflow for in vitro studies.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP Receptor VIP Receptor (VPAC1/VPAC2/PAC1) VIP->Receptor Activates This compound This compound This compound->Receptor Inhibits G_protein G-protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates p38_MAPK p38 MAPK PKA->p38_MAPK CREB CREB PKA->CREB NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) CREB->Gene_Expression NFkB->Gene_Expression

Caption: this compound antagonizes VIP receptors, inhibiting downstream signaling pathways.

VIPhyb_Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture 1. Cell Culture (e.g., Cancer cell lines, Immune cells) VIPhyb_Prep 2. This compound Preparation (Stock solution and working concentrations) Cell_Culture->VIPhyb_Prep Proliferation 3a. Cell Proliferation Assay (MTT, Clonogenic) VIPhyb_Prep->Proliferation Apoptosis 3b. Apoptosis Assay (Annexin V) VIPhyb_Prep->Apoptosis Signaling 3c. Signaling Pathway Analysis (cAMP measurement, Western Blot for pCREB) VIPhyb_Prep->Signaling Immune 3d. Immune Cell Function Assay (T-cell proliferation, Cytokine profiling) VIPhyb_Prep->Immune Data_Acquisition 4. Data Acquisition (Spectrophotometry, Flow Cytometry, etc.) Proliferation->Data_Acquisition Apoptosis->Data_Acquisition Signaling->Data_Acquisition Immune->Data_Acquisition Statistical_Analysis 5. Statistical Analysis (IC50 calculation, significance testing) Data_Acquisition->Statistical_Analysis Results 6. Interpretation of Results Statistical_Analysis->Results

Caption: General workflow for in vitro evaluation of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various in vitro studies.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIC50Reference
NCI-H1299Non-Small Cell Lung CancerNot Specified500 nM[1]
NCI-H157Non-Small Cell Lung Cancer125I-labeled VIP binding0.7 µM[3][7][8]
NCI-H838Non-Small Cell Lung Cancer125I-labeled VIP binding0.7 µM[3][7][8]
U87Glioblastoma125I-PACAP-27 binding500 nM[9]

Table 2: Effect of this compound on Cell Proliferation and Signaling

Cell Line/Cell TypeAssayThis compound ConcentrationEffectReference
NCI-H838Colony Formation1 µM~50% inhibition of colony formation[3][7][8]
U87, U118, U373Clonogenic Assay10 µMSignificant inhibition of proliferation[9]
NCI-H838cAMP Measurement10 µMInhibited VIP (10 nM)-induced 5-fold increase in cAMP[3][7][8]
LymphocytesVIP Binding5 µMHalf-maximal inhibition of VIP binding[2][10]
LymphocytescAMP Generation10 µMMaximal inhibition of VIP-induced cAMP generation[2][10]
Splenic T-cellsT-cell ProliferationNot SpecifiedEnhanced proliferation in response to anti-CD3 stimulation[6][11]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on glioblastoma cell growth.[9]

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U87, U118, U373)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V Staining)

This protocol is based on the methodology used to measure apoptosis in leukemia cells treated with this compound.[6]

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., C1498)

  • Complete cell culture medium

  • This compound

  • Annexin V Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture cells with the desired concentrations of this compound for a specified time period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., daunorubicin) and a negative (untreated) control.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and a viability dye (e.g., Sytox blue or Propidium Iodide) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

cAMP Measurement Assay

This protocol is based on the methods used to assess the inhibition of VIP-induced cAMP production by this compound.[3][7][8]

Objective: To measure the effect of this compound on intracellular cAMP levels.

Materials:

  • Cell line of interest (e.g., NCI-H838)

  • Serum-free medium

  • This compound

  • VIP

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Stimulate the cells with a fixed concentration of VIP (e.g., 10 nM) for 15 minutes.

  • Lyse the cells using the lysis buffer provided in the cAMP EIA kit.

  • Measure the intracellular cAMP levels in the cell lysates according to the manufacturer's instructions for the EIA kit.

  • Determine the concentration of cAMP from a standard curve.

T-cell Proliferation Assay (CFSE Dilution)

This protocol is adapted from the methodology used to assess the effect of this compound on T-cell proliferation.[6]

Objective: To evaluate the effect of this compound on T-cell proliferation.

Materials:

  • Splenic T-cells

  • Complete RPMI-1640 medium

  • This compound

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 antibody

  • 96-well plate

  • Flow cytometer

Procedure:

  • Isolate splenic T-cells using a T-cell isolation kit.

  • Label the T-cells with CFSE according to the manufacturer's protocol.

  • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C.

  • Wash the plate to remove unbound antibody.

  • Seed the CFSE-labeled T-cells in the anti-CD3 coated plate.

  • Add various concentrations of this compound to the wells.

  • Culture the cells for 48-72 hours.

  • Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.

References

Application Notes and Protocols for In Vivo Administration of VIPhyb in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a potent antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1, VPAC2, and PAC1.[1] By blocking VIP signaling, this compound has demonstrated significant immunomodulatory effects, leading to enhanced anti-tumor and anti-viral T-cell immunity.[2][3][4] These application notes provide a comprehensive overview of the in vivo administration of this compound in various mouse models, detailing its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with potent anti-inflammatory properties.[4] It exerts its effects by binding to G-protein coupled receptors (GPCRs) - VPAC1, VPAC2, and PAC1 - which are expressed on various immune cells, including T-cells and dendritic cells (DCs).[1] Activation of these receptors initiates downstream signaling cascades, primarily through the adenylyl cyclase/cAMP/PKA pathway, but also involving PLC/PKC and p38 MAPK pathways.[1][5] This signaling ultimately leads to reduced T-cell proliferation and pro-inflammatory cytokine secretion.[1][4]

This compound acts as a competitive antagonist at these receptors, effectively blocking the immunosuppressive effects of VIP.[1] This blockade results in:

  • Enhanced T-cell Immunity: Increased numbers of effector and memory CD8+ T-cells.[3]

  • Downregulation of Immune Checkpoints: Reduced expression of PD-1 on T-cells and PD-L1 on DCs.[3][4]

  • Increased Pro-inflammatory Cytokine Production: Elevated secretion of IFN-γ and TNF-α.[4]

  • Enhanced Antigen-Presenting Cell (APC) Function: Increased expression of co-stimulatory molecules like CD80 and CD86, and MHC-II on DCs.[3]

Signaling Pathway of VIP and this compound Intervention

The following diagram illustrates the signaling pathway initiated by VIP and the point of intervention by this compound.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP Receptor VPAC1 / VPAC2 / PAC1 (GPCR) VIP->Receptor Binds & Activates This compound This compound (Antagonist) This compound->Receptor Blocks G_protein Gαs / Gαq Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates (Gαs) PLC PLC G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Immune_Suppression Immune Suppression (Reduced T-cell proliferation, ↓ pro-inflammatory cytokines) PKA->Immune_Suppression PKC PKC PLC->PKC Activates PKC->Immune_Suppression

Caption: VIP signaling pathway and this compound's antagonistic action.

Quantitative Data Summary

The following tables summarize the quantitative outcomes observed in various mouse models following this compound administration.

Table 1: Effects of this compound in Murine Cytomegalovirus (mCMV) Infection Models [1][3]

ParameterMouse StrainThis compound TreatmentControl (PBS)Outcome
Survival Rate BALB/c80%20%Increased survival[3]
C57BL/675%0%Increased survival[3]
Viral Load (Liver PFU) BALB/c & C57BL/63-4 fold reduction-Enhanced viral clearance[3]
mCMV-tetramer+ CD8+ T-cells (per spleen) C57BL/6>860,000 ± 125,000584,000 ± 32,000Increased antigen-specific T-cells[1][3]

Table 2: Effects of this compound in Acute Leukemia Mouse Models [4]

ParameterLeukemia ModelThis compound TreatmentControl (Vehicle)Outcome
Survival Rate C1498 (AML) & LBRM (T-ALL)30-50%0-20%Significantly enhanced survival[4]
PD-1 Expression on CD4+ T-cells C1498Significantly lower-Reduced immune checkpoint expression[4]
Pro-inflammatory Cytokines C1498 & LBRMHigher levels of IFN-γ & TNF-α-Enhanced pro-inflammatory response[4]

Table 3: Effects of this compound in DSS-Induced Colitis Model [6]

ParameterMouse StrainThis compound Treatment (1 µM, i.p.)Control (Vehicle)Outcome
Body Weight Loss Wild-Type-11.78 ± 1.14%-16.69 ± 1.13%Significant reduction in weight loss[6]
Colonic Weight/Length Ratio Wild-Type3.07 ± 0.143.97 ± 0.13Significant reduction in colonic inflammation[6]
Colonic Cytokine Expression Wild-TypeSignificantly lower IL-1, TNF-α, IL-6-Reduced inflammatory cytokine expression[6]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in commonly used mouse models.

Protocol 1: this compound Administration in Murine Cytomegalovirus (mCMV) Infection Model

This protocol is based on studies demonstrating enhanced anti-viral immunity with this compound treatment.[1][3]

Materials:

  • This compound peptide (e.g., from New England Peptide)[4]

  • Sterile, molecular-grade water

  • Sterile Phosphate-Buffered Saline (PBS)

  • mCMV (Smith strain)

  • C57BL/6 or BALB/c mice

  • Syringes and needles for injection

Procedure:

  • This compound Preparation:

    • Reconstitute the desiccated this compound peptide in sterile, molecular-grade water to create a stock solution.[4]

    • Further dilute the stock solution in sterile PBS to the final desired concentration for injection. A typical dose is 10 µg per mouse in a 200 µL injection volume.[4]

  • Animal Dosing Regimen:

    • Begin daily subcutaneous (s.c.) injections of this compound (10 µ g/mouse ) one day prior to mCMV infection.[1][3]

    • Continue daily s.c. injections for a total of 7 days.[1][3]

    • For the control group, administer an equal volume of sterile PBS via the same route and schedule.[4]

  • mCMV Infection:

    • On day 0 (after the first this compound dose), infect mice with mCMV via intraperitoneal (i.p.) injection.

    • Lethal doses used in studies include 5x10⁴ PFU for BALB/c and 1x10⁶ PFU for C57BL/6 mice.[1] Non-lethal doses for studying immune responses are 4x10³ PFU for BALB/c and 1x10⁵ PFU for C57BL/6.[1][3]

  • Monitoring and Endpoint Analysis:

    • Monitor mouse body weight twice weekly and survival daily.[1][3]

    • At specified time points (e.g., days 3, 7, 10, 17 post-infection), euthanize a subset of mice.[1][3]

    • Collect spleens for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, NK cells, PD-1 expression).[1][3]

    • Collect livers for viral load quantification by plaque assay and histological analysis.[1][3]

Protocol 2: this compound Administration in an Acute Leukemia Model

This protocol is designed to assess the anti-tumor effects of this compound in murine models of leukemia.[4]

Materials:

  • This compound peptide

  • Sterile, molecular-grade water and PBS

  • Leukemia cell line (e.g., C1498 for AML)

  • C57BL/6 mice

  • Syringes and needles

Procedure:

  • This compound Preparation: Prepare this compound solution as described in Protocol 1 (10 µg in 200 µL PBS).[4]

  • Tumor Inoculation:

    • Inject mice intravenously (i.v.) or subcutaneously (s.c.) with the leukemia cell line.

  • Animal Dosing Regimen:

    • Early Treatment: Begin daily s.c. injections of this compound (10 µ g/mouse ) on the day of or the day before tumor cell injection. Continue for 7 consecutive days.[4]

    • Delayed Treatment: In some experimental setups, treatment can be delayed until day 8 post-tumor cell injection to assess efficacy against established tumors.[4]

    • Administer sterile PBS to the control group.[4]

  • Monitoring and Endpoint Analysis:

    • Monitor mice for signs of tumor burden and overall health.

    • Track survival over time.

    • At defined time points (e.g., day 15 and 30 post-inoculation), collect peripheral blood for flow cytometric analysis of T-cell populations and PD-1 expression.[4]

    • At the experimental endpoint, assess tumor burden in relevant organs (e.g., spleen, liver, bone marrow).

Protocol 3: this compound Administration in a DSS-Induced Colitis Model

This protocol outlines the use of this compound to ameliorate inflammation in a model of inflammatory bowel disease.[6]

Materials:

  • This compound peptide

  • Sterile saline or PBS

  • Dextran Sodium Sulfate (DSS)

  • Wild-type mice

  • Syringes and needles

Procedure:

  • This compound Preparation: Prepare this compound solution for injection. Doses ranging from 0.1 to 1 µM have been tested.[2][6]

  • Induction of Colitis:

    • Provide mice with drinking water containing 2.5% (wt/vol) DSS to induce colitis.[6]

  • Animal Dosing Regimen:

    • Administer daily intraperitoneal (i.p.) injections of this compound (e.g., 1 µM) or vehicle control.[6]

    • Treatment typically continues for the duration of DSS administration (e.g., 11 days).[2]

  • Monitoring and Endpoint Analysis:

    • Monitor clinical signs of colitis daily, including body weight, stool consistency, and presence of blood.[6]

    • At the end of the experiment, euthanize mice and collect colons.

    • Measure colon length and weight to determine the weight/length ratio as an indicator of inflammation.[6]

    • Perform histological analysis of colon sections to assess mucosal damage and immune cell infiltration.[6]

    • Quantify the expression of inflammatory cytokines (e.g., IL-1, TNF-α, IL-6) in colonic tissue via qPCR or ELISA.[6]

Experimental Workflow Visualization

The following diagram provides a generalized workflow for in vivo studies involving this compound administration.

Experimental_Workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase A Reconstitute & Dilute This compound Peptide D Administer this compound / Vehicle (s.c. or i.p.) A->D B Prepare Disease Model (e.g., mCMV stock, Tumor cells) E Induce Disease (e.g., mCMV infection, Tumor inoculation, DSS) B->E C Acclimatize Mice C->D D->E Pre-treatment F Continue Daily Dosing (e.g., 7-11 days) E->F G Monitor Health & Survival F->G H Euthanize & Collect Tissues (Spleen, Liver, Colon, etc.) G->H I Flow Cytometry (Immune Cell Phenotyping) H->I J Viral/Tumor Load Quantification H->J K Histology H->K L Cytokine Analysis (qPCR/ELISA) H->L

Caption: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols: Reconstituting and Storing VIPhyb Peptide Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1, VPAC2, and PAC1. By blocking the signaling pathways of VIP, this compound has demonstrated potential in various research areas, including oncology, immunology, and virology. It has been shown to inhibit cancer cell proliferation, enhance anti-viral T-cell immunity, and modulate inflammatory responses.[1][2][3] Proper handling, reconstitution, and storage of this compound peptide are critical to ensure its stability and biological activity in experimental settings. These application notes provide detailed protocols and guidelines for the effective use of this compound peptide solution.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound peptide based on available literature.

Parameter Cell Line Value Reference
IC50 (125I-VIP binding)NCI-H157, NCI-H838 (NSCLC)0.7 µM[4]
IC50 (125I-PACAP-27 binding)U87 (Glioblastoma)500 nM[5]
IC50 (Cell Proliferation)NCI-H1299 (NSCLC)500 nM[2]
Maximal Inhibition of VIP-induced cAMPLymphocytes10 µM[6][7]

Table 1: In Vitro Efficacy of this compound

Application Concentration/Dosage Notes Reference
In Vitro T-cell Assays10 µMInhibition of CREB phosphorylation, enhancement of proliferation.[8]
In Vitro Colony Formation Assay1 µMInhibition of colony formation in NSCLC cells.[4]
In Vitro Glioblastoma Proliferation10 µMSignificant inhibition of proliferation in U87, U118, and U373 cells.[5]
In Vivo Anti-leukemia Studies (mice)10 µ g/mouse (s.c. daily)Enhanced T-cell immunity and survival.[8]
In Vivo Anti-viral Studies (mice)10 µ g/mouse (s.c. daily)Enhanced viral clearance and survival.[1][3]
In Vivo Glioblastoma Xenograft (mice)0.4 µg/kgInhibition of tumor proliferation.[5]

Table 2: Recommended Starting Concentrations and Dosages for this compound

Form Temperature Duration Notes Reference
Lyophilized-20°C to -80°CYearsStore in a desiccator, protected from light.[9]
Lyophilized2-8°CShort-term[10]
Reconstituted Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]
Reconstituted Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4]
Reconstituted in acidic buffer (pH 5-6)-20°CWeeks to monthsRecommended for peptides prone to degradation in solution.[9]

Table 3: Storage and Stability of this compound Peptide

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

Materials:

  • Lyophilized this compound peptide vial

  • Sterile, molecular-grade water or sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Carefully open the vial and add the desired volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 mg/mL). For in vivo studies, reconstitution in sterile water followed by dilution in sterile PBS has been documented.[8]

  • Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

  • Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein binding polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly with the peptide name, concentration, and date of reconstitution.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro T-Cell Proliferation Assay using this compound

This protocol is based on methodologies described for assessing the effect of this compound on T-cell proliferation.[8]

Materials:

  • Primary T-cells (e.g., purified murine splenic T-cells)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Anti-CD3 antibody (for T-cell stimulation)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • This compound peptide stock solution

  • 96-well flat-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolate primary T-cells using a standard protocol (e.g., negative selection kit).

  • Label the T-cells with CFSE according to the manufacturer's instructions. Typically, a concentration of 1-5 µM CFSE is used.

  • Coat the wells of a 96-well plate with anti-CD3 antibody at an appropriate concentration (e.g., 1-5 µg/mL) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS to remove unbound antibody.

  • Seed the CFSE-labeled T-cells into the anti-CD3 coated wells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Add this compound to the appropriate wells at the desired final concentrations (e.g., a titration from 1 µM to 20 µM). Include a vehicle control (the same solvent used to dissolve this compound).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

  • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in daughter cells.

Visualizations

This compound Signaling Pathway

VIPhyb_Signaling_Pathway cluster_legend Legend VIP VIP VPAC_R VPAC1/VPAC2/PAC1 Receptors VIP->VPAC_R This compound This compound This compound->Block G_protein Gαs VPAC_R->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Immune_Suppression Immune Suppression (e.g., ↓ T-cell proliferation, ↓ cytokine production) CREB->Immune_Suppression Block->VPAC_R Activation Activation Inhibition Inhibition Activation_edge Inhibition_edge L_Activation Activation L_Inhibition Inhibition

Caption: this compound antagonizes VIP receptors, inhibiting downstream signaling.

Experimental Workflow: T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow Start Start Isolate_T_Cells Isolate Primary T-Cells Start->Isolate_T_Cells CFSE_Labeling Label T-Cells with CFSE Isolate_T_Cells->CFSE_Labeling Seed_Cells Seed CFSE-labeled T-Cells into Coated Plate CFSE_Labeling->Seed_Cells Plate_Coating Coat 96-well Plate with Anti-CD3 Antibody Plate_Coating->Seed_Cells Add_this compound Add this compound and Controls Seed_Cells->Add_this compound Incubate Incubate for 48-72 hours (37°C, 5% CO2) Add_this compound->Incubate Harvest_and_Stain Harvest and Stain Cells (e.g., for CD4/CD8) Incubate->Harvest_and_Stain Flow_Cytometry Analyze by Flow Cytometry Harvest_and_Stain->Flow_Cytometry Analyze_Data Analyze CFSE Dilution (Proliferation) Flow_Cytometry->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing T-cell proliferation with this compound.

Disclaimer

This document is intended for research purposes only and is not a substitute for the manufacturer's product information sheet. Researchers should always consult the product-specific documentation and relevant literature for the most accurate and up-to-date information. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for Subcutaneous VIPhyb Administration in Murice Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subcutaneous administration of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, in murine research models. This document outlines the mechanism of action, dosage recommendations, detailed experimental protocols, and expected outcomes based on preclinical studies.

Introduction to this compound

This compound is a synthetic peptide that acts as an antagonist to the receptors of Vasoactive Intestinal Peptide (VIP), primarily the VPAC1 and VPAC2 receptors. By blocking VIP signaling, this compound has been shown to modulate immune responses, inhibit tumor growth, and reduce inflammation in various mouse models. Its therapeutic potential is being explored in oncology, immunology, and infectious diseases.[1]

Mechanism of Action

Vasoactive Intestinal Peptide is a neuropeptide with immunosuppressive properties. It exerts its effects by binding to G protein-coupled receptors (GPCRs), which leads to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately suppresses T-cell proliferation and the secretion of pro-inflammatory cytokines.

This compound competitively inhibits the binding of VIP to its receptors, thereby blocking this immunosuppressive signaling pathway. This blockade leads to an enhanced T-cell mediated immune response, characterized by increased T-cell proliferation, reduced expression of the immune checkpoint protein PD-1, and elevated secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2]

VIPhyb_Mechanism_of_Action cluster_membrane Cell Membrane VPAC_R VPAC Receptor G_Protein G-Protein VPAC_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts VIP VIP VIP->VPAC_R Binds This compound This compound This compound->VPAC_R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Immune_Suppression Immune Suppression (e.g., ↓ T-cell proliferation, ↓ Cytokine release) PKA->Immune_Suppression Leads to

Figure 1: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the quantitative outcomes observed in various preclinical mouse models following subcutaneous administration of this compound.

Table 1: this compound Dosage and Survival Outcomes in Murine Models
Mouse ModelThis compound DosageAdministration ScheduleControl Group OutcomeThis compound Group OutcomeReference
C1498 Leukemia10 µ g/mouse Daily s.c. for 7 days0-20% survival30-50% survival[2]
LBRM Leukemia10 µ g/mouse Daily s.c. for 7 daysNot specifiedSignificantly enhanced survival[2]
mCMV Infection (BALB/c)10 µ g/mouse Daily s.c. for 7 days20% survivalMarkedly enhanced survival[3]
mCMV Infection (C57BL/6)10 µ g/mouse Daily s.c. for 7 days0% survivalMarkedly enhanced survival[3]
Table 2: Anti-Tumor Efficacy of this compound in Murine Cancer Models
Cancer ModelMouse StrainThis compound DosageAdministration ScheduleMetricOutcomeReference
Non-Small Cell Lung Cancer XenograftNude10 µ g/mouse Daily s.c.Xenograft formation~80% inhibition[4]
Glioblastoma Xenograft (U87)Nude0.4 µg/kgDaily s.c.Tumor volumeSignificant reduction[5]
CT26 Colon CancerSCIDNot specifiedDaily s.c. for 14 daysTumor growthSignificant reduction[6]
CT26 Colon Cancer (in combination with anti-PD-1)BALB/c30 µ g/mouse Daily s.c.Tumor volume68% reduction (combination) vs. 50% (anti-PD-1 alone)[7]
Table 3: Immunomodulatory Effects of this compound in Mice
Mouse ModelThis compound DosageKey FindingsReference
mCMV Infection10 µ g/mouse Increased numbers of effector/memory CD8+ T-cells and mature NK cells.[3][3]
mCMV Infection10 µ g/mouse Increased numbers of IFN-γ and TNF-α-expressing NK and T-cells.[3][3]
Leukemia Model10 µ g/mouse Increased numbers of CD8+ T-cells and reduced PD-1 expression.[2][2]
CT26 Colon CancerNot specifiedIncreased M1/M2 macrophage ratio in the tumor microenvironment.[6][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, molecular-grade water

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Reconstitution:

    • Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening.

    • Reconstitute the peptide in sterile, molecular-grade water to a stock concentration (e.g., 1 mg/mL). The exact volume of water will depend on the amount of peptide in the vial.

    • Gently vortex to ensure the peptide is fully dissolved.

  • Dilution:

    • Based on the desired final injection concentration and volume, dilute the reconstituted this compound stock solution with sterile PBS.

    • For a common dosage of 10 µg per 200 µL injection, a working solution of 50 µg/mL is required.[2]

  • Storage:

    • The reconstituted stock solution can be aliquoted and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

    • The diluted working solution should be prepared fresh for each set of injections.

VIPhyb_Preparation_Workflow start Start lyophilized_peptide Lyophilized this compound start->lyophilized_peptide reconstitute Reconstitute in sterile water lyophilized_peptide->reconstitute stock_solution This compound Stock Solution (e.g., 1 mg/mL) reconstitute->stock_solution dilute Dilute in sterile PBS stock_solution->dilute store Aliquot and Store at -20°C or -80°C stock_solution->store working_solution This compound Working Solution (e.g., 50 µg/mL) dilute->working_solution inject Subcutaneous Injection working_solution->inject

Figure 2: this compound Preparation Workflow

Protocol 2: Subcutaneous Injection in Mice

Materials:

  • Prepared this compound working solution

  • Sterile syringes (e.g., 0.5 mL or 1 mL)

  • Sterile needles (25-27 gauge)[2][8]

  • Mouse restrainer (optional)

  • 70% ethanol and gauze (optional)

Procedure:

  • Animal Restraint:

    • Securely restrain the mouse. This can be done manually by scruffing the loose skin over the neck and shoulders with the non-dominant hand.[1][9] Alternatively, a mechanical restrainer can be used.[8]

  • Injection Site Preparation:

    • The preferred sites for subcutaneous injection are the scruff of the neck or the flank.[1][8]

    • If desired, the injection site can be wiped with 70% ethanol, although this is not always mandatory for subcutaneous injections.[10]

  • Injection:

    • Create a "tent" of skin at the injection site by gently lifting the skin.[1][9]

    • Insert the needle, bevel up, at the base of the skin tent, parallel to the body.[8]

    • Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood enters the syringe, withdraw the needle and re-insert at a different location with a fresh needle and syringe.[10]

    • Slowly depress the plunger to inject the full volume (typically 100-200 µL).[11]

    • Withdraw the needle and gently apply pressure to the injection site with gauze if necessary.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions. A small bleb under the skin at the injection site is normal and will be absorbed.[8]

Protocol 3: Analysis of Splenic Immune Cells by Flow Cytometry

Materials:

  • Mouse spleens

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 0.5-2% FBS)

  • Fc block (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies against desired cell surface and intracellular markers

  • Fixation and permeabilization buffers (for intracellular staining)

  • Flow cytometer

Procedure:

  • Spleen Homogenization:

    • Aseptically harvest the spleen from the euthanized mouse and place it in a petri dish with cold RPMI 1640.

    • Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.[12]

    • Rinse the strainer with RPMI to collect the remaining cells.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension and discard the supernatant.

    • Resuspend the cell pellet in RBC Lysis Buffer and incubate for 2-5 minutes at room temperature.

    • Add an excess of RPMI or PBS to stop the lysis and centrifuge.

  • Cell Staining:

    • Wash the splenocytes with FACS buffer and resuspend to a concentration of 1x10^7 cells/mL.[13]

    • Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.[13]

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (if required):

    • After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Add the intracellular antibody cocktail and incubate.

    • Wash the cells with permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single cells before identifying specific immune cell populations.[14]

Flow_Cytometry_Workflow start Start harvest_spleen Harvest Spleen start->harvest_spleen homogenize Homogenize through 70 µm cell strainer harvest_spleen->homogenize rbc_lysis RBC Lysis homogenize->rbc_lysis wash_cells Wash and Count Cells rbc_lysis->wash_cells fc_block Fc Block wash_cells->fc_block surface_stain Surface Antibody Staining fc_block->surface_stain wash1 Wash surface_stain->wash1 intracellular_stain Fixation, Permeabilization, and Intracellular Staining (Optional) wash1->intracellular_stain If needed acquire Acquire on Flow Cytometer wash1->acquire If no intracellular staining wash2 Wash intracellular_stain->wash2 wash2->acquire analyze Data Analysis acquire->analyze

Figure 3: Flow Cytometry Workflow for Splenocytes

References

Application Notes and Protocols for Cell Culture Assays Using VIPhyb Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing VIPhyb, a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist, in various cell culture assays. This compound is a valuable tool for investigating the roles of VIP and its receptors (VPAC1 and VPAC2) in diverse biological processes, including immunology, oncology, and neurobiology.[1] By blocking VIP-mediated signaling, this compound allows for the elucidation of pathway-specific effects and the evaluation of therapeutic potential.

Mechanism of Action

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that exerts its effects by binding to two high-affinity G protein-coupled receptors: VPAC1 and VPAC2.[2][3] Activation of these receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][4][5] This initiates a signaling cascade involving Protein Kinase A (PKA), which can modulate various cellular functions, including cell proliferation, differentiation, and cytokine secretion.[2][4] The VIP signaling pathway can also involve Phospholipase C (PLC) and the phosphatidylinositol 3-kinase (PI3K) pathway.[4][5] this compound is a competitive antagonist that blocks the binding of VIP to its receptors, thereby inhibiting these downstream signaling events.[6][7]

Below is a diagram illustrating the VIP receptor signaling pathway and the inhibitory action of this compound.

VIP_Signaling_Pathway cluster_membrane Cell Membrane VPAC VPAC1/VPAC2 Receptors AC Adenylyl Cyclase VPAC->AC Activates PLC PLC VPAC->PLC Activates PI3K PI3K VPAC->PI3K Activates VIP VIP VIP->VPAC Binds & Activates This compound This compound This compound->VPAC Binds & Inhibits cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB (in nucleus) PKA->CREB Phosphorylates & Activates Cellular_Response Cellular Responses (e.g., Proliferation, Cytokine Secretion) PLC->Cellular_Response PI3K->Cellular_Response CREB->Cellular_Response Modulates Gene Transcription

Figure 1: VIP Receptor Signaling and this compound Inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies using this compound in cell culture assays.

Table 1: Inhibitory Concentrations (IC50) of this compound in Different Cell Lines

Cell LineAssayIC50 ValueReference
NCI-H1299Cell Proliferation500 nM[1]
NCI-H157 & NCI-H838125I-VIP Binding0.7 µM[8][9]
U87, U118, U373 (Glioblastoma)125I-PACAP-27 Binding~500 nM[10]
Cortical Astrocytes125I-VIP Binding (High Affinity Site)45 pM[7]
Cortical Astrocytes125I-VIP Binding (Low Affinity Site)74 nM[7]
MCF7, SKBR3, T47D, ZR75-1, MDA-MB231 (Breast Cancer)125I-VIP Binding0.03-0.06 µM[11]

Table 2: Effective Concentrations of this compound in Functional Assays

AssayCell TypeThis compound ConcentrationEffectReference
CREB Phosphorylation InhibitionMurine Splenic T cells10 µMInhibition of VIP-induced CREB phosphorylation[12]
T-cell ProliferationMurine Splenic T cellsNot specified, but enhanced proliferationEnhanced proliferation in response to CD3 stimulation[12]
cAMP InhibitionNCI-H83810 µMInhibited VIP-induced cAMP increase[8][9]
cAMP InhibitionU87 GlioblastomaNot specified, but effectiveInhibited PACAP-27-induced cAMP elevation[10]
Cytosolic Ca2+ InhibitionU87 GlioblastomaNot specified, but effectiveInhibited PACAP-27-induced Ca2+ elevation[10]
Clonogenic AssayU87, U118, U373 Glioblastoma10 µMSignificantly inhibited cell proliferation[10]
Colony FormationNCI-H8381 µMInhibited colony formation by ~50%[8][9]
ApoptosisC1498 (Murine Leukemia)Not specifiedNo direct effect on tumor cell growth or survival in vitro[12]
Cytokine ExpressionMurine SplenocytesNot specifiedDecreased expression of inflammatory cytokines[1]

Experimental Protocols

Here are detailed protocols for key experiments using the this compound antagonist.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with this compound (and VIP/PACAP if applicable) B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Figure 2: MTT Cell Proliferation Assay Workflow.

Materials:

  • Target cell line (e.g., NCI-H1299, U87)

  • Complete cell culture medium

  • This compound (reconstituted in a suitable solvent, e.g., sterile water or DMSO)

  • VIP or PACAP-27 (optional, as a stimulant)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. If investigating antagonism, also prepare solutions of VIP or PACAP-27.

  • Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound and/or VIP/PACAP-27 to the wells. Include appropriate controls (vehicle control, VIP/PACAP-27 only, this compound only).

  • Incubate the plate for the desired period (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

CREB Phosphorylation Assay (Phospho-Flow Cytometry)

This protocol measures the inhibitory effect of this compound on VIP-induced phosphorylation of CREB in T cells.[12]

Workflow Diagram:

CREB_Phosphorylation_Workflow A 1. Isolate splenic T cells B 2. Culture cells in low serum medium overnight A->B C 3. Pre-incubate cells with this compound (10 µM) B->C D 4. Stimulate with VIP (1 nM or 100 pM) C->D E 5. Fix and permeabilize cells D->E F 6. Stain with fluorescently labeled antibodies (anti-CD3, CD4, CD8, pCREB) E->F G 7. Acquire data on a flow cytometer F->G H 8. Analyze pCREB levels in T cell subsets G->H

Figure 3: CREB Phosphorylation Assay Workflow.

Materials:

  • Isolated murine splenic T cells

  • Complete RPMI medium with 0.5% fetal bovine serum

  • This compound (10 µM)

  • VIP (1 nM or 100 pM)

  • Phospho-flow cytometry buffer set (e.g., BD Phosflow)

  • Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, and anti-phospho-CREB (pS133)

  • Flow cytometer

Procedure:

  • Isolate splenic T cells from mice using a T cell isolation kit.[12]

  • Culture the isolated T cells overnight in complete RPMI containing 0.5% FBS to reduce basal CREB phosphorylation.[12]

  • Pre-incubate the cells with 10 µM this compound for 30 minutes at 37°C.[12]

  • Stimulate the cells with either 1 nM or 100 pM VIP for 15 minutes.[12]

  • Immediately fix the cells using a phospho-flow cytometry fixation buffer according to the manufacturer's protocol.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against CD3, CD4, CD8, and phospho-CREB (pS133) for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend them in an appropriate buffer for flow cytometry.

  • Acquire the data on a flow cytometer and analyze the mean fluorescence intensity of phospho-CREB in the gated CD4+ and CD8+ T cell populations.

Intracellular Cytokine Staining Assay

This assay is used to determine the effect of this compound on the production of intracellular cytokines, such as TNF-α and IFN-γ, in immune cells.[6][12]

Materials:

  • Isolated immune cells (e.g., splenocytes, PBMCs)

  • Complete culture medium

  • This compound

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., TNF-α, IFN-γ)

  • Flow cytometer

Procedure:

  • Culture isolated immune cells in the presence or absence of this compound for a predetermined period.

  • For the last 4-6 hours of culture, add a cell stimulation cocktail and a protein transport inhibitor to the cells.

  • Harvest the cells and wash them with PBS.

  • Stain for cell surface markers by incubating the cells with fluorescently labeled antibodies.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer.

  • Stain for intracellular cytokines by incubating the cells with fluorescently labeled anti-cytokine antibodies in the permeabilization buffer.

  • Wash the cells and resuspend them for flow cytometry analysis.

  • Acquire data and analyze the percentage of cytokine-producing cells within specific cell populations.

Conclusion

This compound is a versatile and potent antagonist for studying the physiological and pathological roles of the VIP signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to design and execute a variety of cell-based assays. Proper experimental design, including appropriate controls and concentration ranges, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Assessing Apoptosis in Response to VIPhyb Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. VIP is a neuropeptide that exerts a wide range of biological functions, including regulation of cell growth, differentiation, and survival. In certain cancer cell types, such as hepatocellular carcinoma, VIP has been shown to induce apoptosis, a form of programmed cell death, by modulating the cAMP/Bcl-xL signaling pathway[1][2]. As a VIP receptor antagonist, this compound is expected to block the downstream effects of VIP, potentially inhibiting VIP-induced apoptosis or modulating other apoptotic pathways.

These application notes provide detailed protocols for investigating the effect of this compound on apoptosis using two standard methods: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry, and Caspase-3 activity assays. These assays allow for the quantitative assessment of apoptosis and the elucidation of the potential mechanisms by which this compound may influence cell death pathways.

Data Presentation

The following table represents hypothetical data from an experiment designed to investigate the effect of this compound on apoptosis induced by a hypothetical agent in a cancer cell line.

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Fold Change in Caspase-3 Activity
Vehicle Control5.2 ± 0.82.1 ± 0.41.0 ± 0.1
Apoptosis Inducer (e.g., Doxorubicin)35.8 ± 2.515.4 ± 1.94.5 ± 0.5
This compound6.1 ± 1.02.5 ± 0.61.1 ± 0.2
Apoptosis Inducer + this compound20.5 ± 1.88.7 ± 1.22.3 ± 0.3

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis based on the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[3] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[3][4]

Materials:

  • This compound

  • Cell line of interest (e.g., human glioblastoma U87 cells)[5]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[6]

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound, an apoptosis inducer (positive control), and a combination of both. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24-48 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells that have detached), by centrifugation at 200 x g for 5 minutes.[4]

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.[4] Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and a phycoerythrin emission signal detector for PI.[6]

Interpretation of Results:

  • Annexin V- / PI-: Live, healthy cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[7][8] This assay measures the activity of caspase-3 through the cleavage of a specific substrate, resulting in the release of a chromophore or fluorophore that can be quantified.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Lysis Buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)[7][9]

  • Reaction Buffer

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the Annexin V assay protocol.

  • Cell Lysis:

    • After treatment, collect the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[9]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet the cell debris.[10]

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay (e.g., BCA assay).

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample to separate wells.

    • Add Reaction Buffer containing DTT to each well.[9]

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.[8]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[8][9]

  • Data Acquisition: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation of 380 nm and emission of 460 nm (for AMC) using a microplate reader.[9]

Data Analysis: The fold increase in caspase-3 activity can be determined by comparing the absorbance or fluorescence of the treated samples to the untreated control.[9]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_annexin_v Annexin V / PI Assay cluster_caspase Caspase-3 Assay cluster_analysis Data Analysis & Interpretation cell_seeding 1. Cell Seeding treatment 2. Treatment with this compound +/- Apoptosis Inducer cell_seeding->treatment harvesting_av 3a. Cell Harvesting treatment->harvesting_av harvesting_cas 3b. Cell Harvesting & Lysis treatment->harvesting_cas staining 4a. Staining with Annexin V-FITC & PI harvesting_av->staining flow_cytometry 5a. Flow Cytometry Analysis staining->flow_cytometry data_analysis 6. Quantification of Apoptosis & Caspase Activity flow_cytometry->data_analysis reaction_setup 4b. Reaction Setup with Substrate harvesting_cas->reaction_setup plate_reader 5b. Microplate Reader Analysis reaction_setup->plate_reader plate_reader->data_analysis

Caption: Experimental workflow for apoptosis assays with this compound.

signaling_pathway cluster_vip VIP Signaling cluster_vibhyb This compound Action VIP VIP VIP_Receptor VIP Receptor VIP->VIP_Receptor cAMP cAMP Pathway VIP_Receptor->cAMP Bcl_xL Bcl-xL (Anti-apoptotic) cAMP->Bcl_xL Apoptosis_Inhibition Inhibition of Apoptosis Bcl_xL->Apoptosis_Inhibition This compound This compound This compound->VIP_Receptor Antagonizes

Caption: Hypothesized signaling pathway of this compound in apoptosis.

References

Measuring Cell Proliferation with VIPhyb: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic peptide that acts as a potent and selective antagonist for the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.[1][2] VIP, a neuropeptide, and its receptors are increasingly recognized for their role in promoting the proliferation and survival of various cancer cells.[3][4] By blocking the binding of VIP to its receptors, this compound effectively inhibits downstream signaling pathways that are crucial for tumor growth.[3][5] This application note provides detailed protocols for measuring the anti-proliferative effects of this compound on cancer cell lines using common in vitro assays and summarizes key quantitative data from published studies.

Mechanism of Action: Inhibition of VIP-Mediated Signaling

Vasoactive Intestinal Peptide (VIP) and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are neuropeptides that bind to a class of G protein-coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1.[5] Upon ligand binding, these receptors, which are often overexpressed in cancer cells, activate downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

The primary signaling pathway initiated by VIP receptor activation involves the coupling to Gαs proteins. This activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[3][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.[5][6] Additionally, these receptors can also couple to Gαq and Gαi proteins, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium levels and Protein Kinase C (PKC) activation, further contributing to cell growth.[5]

This compound, as a competitive antagonist, binds to these VIP receptors and prevents the binding of VIP and PACAP. This blockade effectively abrogates the activation of the aforementioned downstream signaling pathways, leading to an inhibition of cell proliferation.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP / PACAP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binds This compound This compound This compound->Receptor Blocks G_alpha_s Gαs Receptor->G_alpha_s G_alpha_q Gαq / Gαi Receptor->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Proliferation Gene Expression & Cell Proliferation PKA->Proliferation Promotes PLC PLC G_alpha_q->PLC Activates Calcium Ca²⁺ / PKC PLC->Calcium Increases Calcium->Proliferation Promotes

Caption: this compound blocks VIP/PACAP binding to its receptors, inhibiting downstream signaling.

Data Presentation: Anti-Proliferative Activity of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on the proliferation of various cancer cell lines as reported in the literature.

Table 1: Inhibition of Non-Small Cell Lung Cancer (NSCLC) Cell Proliferation by this compound

Cell LineAssay TypeThis compound Concentration% Inhibition / IC50Reference
NCI-H838Clonogenic Assay1 µM~50%[3]
NCI-H157Radioligand Binding0.7 µMIC50[3]
NCI-H838Radioligand Binding0.7 µMIC50[3]
NCI-H1299Not Specified500 nMIC50[1]

Table 2: Inhibition of Glioblastoma Cell Proliferation by this compound

Cell LineAssay TypeThis compound ConcentrationObservationReference
U87Clonogenic Assay10 µMSignificant Inhibition[7]
U118Clonogenic Assay10 µMSignificant Inhibition[7]
U373Clonogenic Assay10 µMSignificant Inhibition[7]
U87MTT AssayConcentration-dependentInhibition of Growth[7]

Experimental Protocols

This section provides detailed methodologies for assessing the anti-proliferative effects of this compound using two standard in vitro assays: the MTT assay and the Clonogenic assay.

Experimental Workflow: In Vitro Proliferation Assays

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment This compound Treatment cluster_incubation Incubation cluster_assay Assay-Specific Steps cluster_mtt MTT Assay cluster_clonogenic Clonogenic Assay cluster_analysis Data Analysis A 1. Culture selected cancer cell line B 2. Harvest and count cells A->B C 3. Seed cells into 96-well (MTT) or 6-well (Clonogenic) plates B->C E 5. Treat cells with this compound and control vehicle C->E D 4. Prepare serial dilutions of this compound D->E F 6. Incubate for specified duration (e.g., 24-72h for MTT, 1-3 weeks for Clonogenic) E->F G1 7a. Add MTT reagent F->G1 G2 7b. Continue incubation until colonies are formed F->G2 H1 8a. Incubate to allow formazan formation G1->H1 I1 9a. Solubilize formazan crystals H1->I1 J1 10a. Measure absorbance I1->J1 K 11. Calculate % inhibition, IC50, or surviving fraction J1->K H2 8b. Fix and stain colonies G2->H2 I2 9b. Count colonies H2->I2 I2->K

Caption: General workflow for assessing the anti-proliferative effects of this compound.
Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., NCI-H838, U87)

  • Complete cell culture medium

  • This compound peptide

  • Vehicle control (e.g., sterile water or PBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using standard trypsinization methods and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time may vary depending on the cell line.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Clonogenic Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing a measure of cell reproductive integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound peptide

  • Vehicle control

  • 6-well plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cells.

    • Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

  • This compound Treatment:

    • Allow the cells to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control.

  • Incubation:

    • Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO₂ incubator. The medium can be changed every 3-4 days if necessary.

    • Monitor the plates until colonies of at least 50 cells are visible in the control wells.

  • Fixation and Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the wells with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add 1 mL of crystal violet staining solution to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with tap water until the background is clear.

  • Colony Counting:

    • Allow the plates to air dry.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

Conclusion

This compound presents a promising tool for cancer research and drug development due to its ability to inhibit cell proliferation by antagonizing VIP receptors. The protocols outlined in this application note provide a framework for researchers to effectively measure the anti-proliferative effects of this compound in various cancer cell lines. The provided quantitative data serves as a valuable reference for designing experiments and interpreting results. Further investigation into the efficacy of this compound in combination with other anti-cancer agents may reveal synergistic effects and new therapeutic strategies.

References

VIPhyb In Vitro Reconstitution and Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic peptide that acts as a potent and versatile antagonist of the Vasoactive Intestinal Peptide (VIP) receptors. By competitively inhibiting the binding of VIP to its receptors, this compound effectively blocks the downstream signaling pathways initiated by VIP. This antagonism has significant implications for various research areas, including oncology, immunology, and virology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, glioblastoma, and breast cancer[1]. In the context of immunology and infectious diseases, this compound has demonstrated the ability to enhance T-cell immunity and promote viral clearance, making it a valuable tool for studying immune responses[2].

These application notes provide detailed protocols for the in vitro reconstitution, handling, and application of this compound to ensure optimal performance and experimental reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published research.

Table 1: this compound Inhibitory Concentrations (IC50)

Cell Line/SystemTargetIC50 ValueReference
NCI-H1299 (Non-small cell lung cancer)VIP Receptor Binding500 nM[2]
U87 (Glioblastoma)125I-PACAP-27 Binding500 nM[3]
LymphocytesVIP Receptor Binding5 µM[4][5]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf LifeNotes
Lyophilized Powder-20°C or -80°CUp to 4 yearsStore in a desiccator to prevent moisture absorption.
Reconstituted Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Reconstituted Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol describes the procedure for reconstituting lyophilized this compound powder to create a stock solution.

Materials:

  • This compound lyophilized powder

  • Sterile, molecular-grade water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.

  • Reconstitution: Carefully open the vial and add the appropriate volume of sterile, molecular-grade water to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM). Do not squirt the water directly onto the peptide powder; instead, gently run it down the side of the vial.

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid vigorous shaking or vortexing , as this can cause the peptide to aggregate or degrade. If necessary, let the vial sit at room temperature for a few minutes to allow for complete dissolution.

  • Dilution (Optional): Once the peptide is fully dissolved in water, it can be further diluted to the desired final stock concentration using sterile PBS (pH 7.4).

  • Aliquoting and Storage: Aliquot the reconstituted this compound stock solution into sterile, low-protein binding microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cell-Based Assay Using this compound

This protocol provides a general workflow for utilizing the reconstituted this compound in a typical in vitro cell-based assay to assess its antagonistic activity.

Materials:

  • Reconstituted this compound stock solution (from Protocol 1)

  • Cell culture medium appropriate for the cell line of interest

  • Target cells expressing VIP receptors

  • VIP (or other agonist) solution

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., for measuring cAMP levels, cell proliferation, or cytokine production)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the target cells into a multi-well plate at the desired density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for the experiment. Also, prepare the VIP (or other agonist) solution at the desired concentration.

  • Pre-incubation with this compound: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound). Incubate the cells with this compound for a predetermined amount of time (e.g., 30 minutes to 1 hour) at 37°C to allow for receptor binding.

  • Agonist Stimulation: After the pre-incubation period, add the VIP (or other agonist) solution to the wells (except for the negative control wells).

  • Incubation: Incubate the plate for the appropriate duration required for the specific assay being performed (this can range from minutes for signaling assays to days for proliferation assays).

  • Assay Measurement: Following incubation, perform the specific assay to measure the desired endpoint. For example:

    • cAMP Assay: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

    • Cell Proliferation Assay: Use assays such as MTT, XTT, or direct cell counting to determine the effect on cell viability and proliferation.

    • Cytokine Secretion Assay: Collect the cell culture supernatant and measure the levels of secreted cytokines using ELISA or a multiplex bead array.

  • Data Analysis: Analyze the data to determine the effect of this compound on the agonist-induced response. This may involve calculating IC50 values or determining the percentage of inhibition.

Visualizations

VIPhyb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VIPR VIP Receptor (VPAC1/VPAC2) VIP->VIPR Binds and Activates This compound This compound This compound->VIPR Binds and Blocks AC Adenylate Cyclase VIPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Downstream Downstream Cellular Effects (e.g., Gene Expression, Cell Proliferation) CREB->Downstream

Caption: this compound Signaling Pathway

VIPhyb_Experimental_Workflow cluster_assay In Vitro Assay Workflow start Start: Lyophilized this compound reconstitution Reconstitute in Sterile Water (Protocol 1) start->reconstitution stock_solution Prepare Stock Solution (e.g., 1 mg/mL) reconstitution->stock_solution aliquot_storage Aliquot and Store (-80°C or -20°C) stock_solution->aliquot_storage prepare_working Prepare Working Solutions of this compound and Agonist aliquot_storage->prepare_working Thaw Aliquot seed_cells Seed Target Cells seed_cells->prepare_working pre_incubate Pre-incubate Cells with this compound prepare_working->pre_incubate stimulate Stimulate with Agonist (e.g., VIP) pre_incubate->stimulate incubate_assay Incubate for Assay Duration stimulate->incubate_assay measure_endpoint Measure Endpoint (e.g., cAMP, Proliferation) incubate_assay->measure_endpoint end Data Analysis measure_endpoint->end

Caption: this compound Experimental Workflow

References

Application Note: Protocol for Assessing the Effect of VIPhyb on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a significant role in regulating the immune system, often acting as a potent anti-inflammatory agent. It exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2. This interaction typically leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory responses. VIPhyb is a synthetic antagonist of VIP receptors, designed to block the signaling cascade initiated by VIP. By inhibiting VIP signaling, this compound can enhance pro-inflammatory immune responses, making it a molecule of interest for therapeutic applications in oncology and infectious diseases where a robust immune response is desired. This application note provides detailed protocols for assessing the in vitro effects of this compound on cytokine production by immune cells.

Mechanism of Action

VIP binding to its receptors, VPAC1 and VPAC2, activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling pathway ultimately inhibits the activity of pro-inflammatory transcription factors such as NF-κB. This compound, as a VIP receptor antagonist, competitively binds to VPAC receptors, thereby blocking the downstream signaling cascade initiated by VIP. This blockade prevents the rise in intracellular cAMP, leading to a disinhibition of pro-inflammatory signaling pathways and an enhanced production of pro-inflammatory cytokines such as TNF-α and IFN-γ.

VIPhyb_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_effect Effect of this compound VPAC_receptor VPAC Receptor AC Adenylate Cyclase VPAC_receptor->AC Activates VIP VIP VIP->VPAC_receptor Binds This compound This compound This compound->VPAC_receptor Blocks NFkB_activation Activation of NF-κB Pathway This compound->NFkB_activation Allows cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Leads to Inhibition_of_cytokines Inhibition of Pro-inflammatory Cytokines NFkB_inhibition->Inhibition_of_cytokines Results in Pro_inflammatory_cytokines Pro-inflammatory Cytokine Production NFkB_activation->Pro_inflammatory_cytokines Leads to

Caption: this compound blocks VIP binding to its receptor, inhibiting the cAMP/PKA pathway and promoting pro-inflammatory cytokine production.

Experimental Workflow

The general workflow for assessing the effect of this compound on cytokine production involves isolating immune cells, stimulating them in the presence or absence of this compound, collecting samples, and analyzing cytokine levels using various immunoassays.

Experimental_Workflow Experimental Workflow for Assessing this compound's Effect on Cytokine Production cluster_analysis 6. Cytokine Analysis cell_isolation 1. Isolate Immune Cells (e.g., PBMCs, Splenocytes) cell_culture 2. Culture Cells with Stimulant (e.g., LPS, anti-CD3/CD28) cell_isolation->cell_culture treatment 3. Treat with this compound (and VIP as control) cell_culture->treatment incubation 4. Incubate for 24-48 hours treatment->incubation sample_collection 5. Collect Supernatants and/or Cells incubation->sample_collection elisa ELISA sample_collection->elisa multiplex Multiplex Assay sample_collection->multiplex flow_cytometry Intracellular Flow Cytometry sample_collection->flow_cytometry data_analysis 7. Data Analysis and Interpretation elisa->data_analysis multiplex->data_analysis flow_cytometry->data_analysis

Caption: General workflow for studying the impact of this compound on cytokine production by immune cells.

Data Presentation

The following tables summarize hypothetical quantitative data on the effect of this compound on cytokine production by lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IFN-γ (pg/mL)
Unstimulated Control50 ± 835 ± 620 ± 4
LPS (100 ng/mL)1500 ± 1202500 ± 210300 ± 45
LPS + VIP (100 nM)750 ± 901200 ± 150150 ± 30
LPS + this compound (1 µM)2200 ± 1803500 ± 280550 ± 60
LPS + VIP + this compound1800 ± 1602900 ± 240450 ± 50

Table 2: Effect of this compound on Anti-inflammatory Cytokine Production (pg/mL)

Treatment GroupIL-10 (pg/mL)TGF-β (pg/mL)
Unstimulated Control40 ± 760 ± 9
LPS (100 ng/mL)800 ± 75200 ± 25
LPS + VIP (100 nM)1600 ± 140450 ± 50
LPS + this compound (1 µM)400 ± 50150 ± 20
LPS + VIP + this compound600 ± 65180 ± 22

Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Single Cytokine Quantification

This protocol outlines the steps for measuring the concentration of a single cytokine (e.g., TNF-α) in cell culture supernatants.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (e.g., anti-human TNF-α)

  • Detection antibody (e.g., biotinylated anti-human TNF-α)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer to a final concentration of 1-4 µg/mL. Add 100 µL of the diluted antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Dilute the biotinylated detection antibody in assay diluent (0.5-2 µg/mL). Add 100 µL of the diluted detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of Streptavidin-HRP diluted in assay diluent to each well. Incubate for 30 minutes at room temperature in the dark.

  • Color Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Protocol 2: Multiplex Immunoassay for Simultaneous Cytokine Quantification

This protocol allows for the simultaneous measurement of multiple cytokines from a single sample using a bead-based immunoassay (e.g., Luminex or Bio-Plex).

Materials:

  • Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, and standards)

  • 96-well filter plate

  • Assay buffer

  • Wash buffer

  • Streptavidin-PE

  • Multiplex plate reader (e.g., Bio-Plex or Luminex instrument)

Procedure:

  • Plate Preparation: Pre-wet the 96-well filter plate with 100 µL of assay buffer and aspirate using a vacuum manifold.

  • Bead Incubation: Vortex the antibody-coupled beads and add 50 µL to each well. Wash the beads twice with wash buffer.

  • Standard and Sample Incubation: Reconstitute and serially dilute the cytokine standards. Add 50 µL of the standards and experimental samples to the appropriate wells. Incubate on a plate shaker for 30-60 minutes at room temperature.

  • Detection Antibody Incubation: Wash the plate three times with wash buffer. Add 25 µL of the multiplex detection antibody cocktail to each well. Incubate on a plate shaker for 30 minutes at room temperature.

  • Streptavidin-PE Incubation: Wash the plate three times. Add 50 µL of Streptavidin-PE to each well. Incubate on a plate shaker for 10 minutes at room temperature.

  • Data Acquisition: Wash the plate three times. Resuspend the beads in 125 µL of assay buffer. Read the plate on a multiplex analyzer.

  • Data Analysis: Use the instrument's software to generate standard curves and calculate the concentrations of the different cytokines in the samples.

Protocol 3: Intracellular Flow Cytometry for Identifying Cytokine-Producing Cells

This protocol is used to identify and quantify the frequency of cells producing specific cytokines within a mixed cell population.

Materials:

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Stimulation and Cytokine Accumulation: In the final 4-6 hours of the cell culture incubation with this compound, add a protein transport inhibitor to the culture medium to allow for the intracellular accumulation of cytokines.

  • Cell Surface Staining: Harvest the cells and wash them with flow cytometry staining buffer. Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies for cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash the cells and then resuspend them in permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells to remove unbound intracellular antibodies. Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.

  • Data Analysis: Use flow cytometry analysis software to gate on the cell populations of interest (e.g., CD4+ T cells) and determine the percentage of cells positive for the cytokine of interest.

Application Notes: Utilizing VIPhyb in Xenograft Mouse Models for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic peptide antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2, and to a lesser extent, the PAC1 receptor.[1][2][3][4] VIP, a neuropeptide, has been shown to play a role in tumor growth, angiogenesis, and immune modulation.[5][6] By blocking VIP signaling, this compound presents a promising therapeutic strategy to inhibit cancer progression. These application notes provide a comprehensive guide for the utilization of this compound in xenograft mouse models, a critical step in the preclinical evaluation of its anti-cancer efficacy.

Mechanism of Action

This compound competitively inhibits the binding of VIP to its receptors on cancer cells and immune cells.[1][7] This blockade disrupts downstream signaling cascades, primarily the adenylyl cyclase-cAMP-PKA pathway, which is often implicated in cell proliferation and survival.[1][5] Additionally, this compound has been shown to modulate the tumor microenvironment by enhancing anti-tumor T-cell responses and reducing the expression of immune checkpoint proteins like PD-1.[8]

Applications in Xenograft Models

This compound has demonstrated efficacy in inhibiting tumor growth in various xenograft models, including:

  • Non-Small Cell Lung Cancer (NSCLC): Daily subcutaneous administration of this compound significantly inhibits the formation and growth of NSCLC xenografts.[1][9]

  • Glioblastoma: Low doses of this compound have been shown to inhibit the proliferation of glioblastoma xenografts in nude mice.[2]

  • Pancreatic Cancer: this compound has been effective in reducing the growth of pancreatic cancer xenografts.[10]

  • Breast Cancer: In vivo studies have shown that this compound can inhibit the growth of breast cancer xenografts.[4]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving this compound in xenograft mouse models.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dose & AdministrationKey FindingsReference(s)
Non-Small Cell Lung CancerNCI-H838Nude Mice10 µ g/day , subcutaneous~80% inhibition of xenograft formation.[1][9][1][9]
GlioblastomaU87Nude Mice0.4 µg/kg/day, subcutaneousSignificant inhibition of xenograft proliferation.[2][2]
Pancreatic CancerCAPAN-2Nude Mice10 µ g/day , subcutaneousInhibition of xenograft growth.[10][10]
Breast CancerMDA-MB-231Nude MiceNot specified in detailPotentiated the ability of taxol to inhibit proliferation.[3][3]

Table 2: In Vitro Activity of this compound

Cell LineAssayIC50 / Effective ConcentrationKey FindingsReference(s)
NCI-H157, NCI-H838125I-VIP Binding0.7 µMCompetitive inhibition of VIP binding.[1][1]
U87125I-PACAP-27 Binding500 nMInhibition of PACAP-27 binding.[2][2]
CAPAN-2125I-VIP Binding0.2 µMInhibition of VIP binding.[10][10]
MDA-MB-231125I-VIP Binding0.5 µMModerate affinity inhibition of VIP binding.[4][4]
NCI-H838Colony Formation1 µM~50% inhibition of colony formation.[1][1]
U87, U118, U373Clonogenic Assay10 µMSignificant inhibition of proliferation.[2][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

VIPhyb_Signaling_Pathway This compound Mechanism of Action cluster_downstream Downstream Effects VIP VIP VPAC_R VPAC Receptors (VPAC1, VPAC2) VIP->VPAC_R Activates Immune_Suppression Immune Suppression (e.g., ↓ T-cell activity, ↑ PD-1) VIP->Immune_Suppression This compound This compound This compound->VPAC_R Inhibits Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity This compound->Anti_Tumor_Immunity G_protein G Proteins (Gαs, Gαi, Gαq) VPAC_R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates (Gαs) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) PI3K PI3K / Akt G_protein->PI3K Activates (Gαi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proliferation Cell Proliferation & Survival CREB->Proliferation Promotes Transcription T_Cell T-Cell Immune_Suppression->T_Cell Inhibits PD1 PD-1 T_Cell->PD1 Anti_Tumor_Immunity->T_Cell Activates

Caption: this compound inhibits VIP binding to VPAC receptors, blocking downstream signaling and promoting anti-tumor immunity.

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Efficacy in a Subcutaneous Xenograft Model

This protocol provides a general framework. Specific parameters such as cell number and mouse strain should be optimized based on the cancer cell line and research objectives.

Materials:

  • Human cancer cell line of interest (e.g., NCI-H838, U87, CAPAN-2)

  • Immunocompromised mice (e.g., athymic nude mice, NOD/SCID)

  • This compound peptide

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile water for reconstitution

  • Cell culture medium and supplements

  • Matrigel (optional, can enhance tumor take rate)

  • Calipers for tumor measurement

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells according to standard protocols.

    • Harvest cells during the exponential growth phase.

    • Wash cells with sterile PBS and resuspend in PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-10 x 106 cells in 100-200 µL). Keep cells on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional protocols.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • This compound Preparation and Administration:

    • Reconstitute the lyophilized this compound peptide in sterile water to create a stock solution.

    • Further dilute the stock solution with sterile PBS to the final desired concentration for injection.

    • For a 10 µg dose, a typical injection volume is 100-200 µL.

    • Administer this compound or vehicle (PBS) subcutaneously, typically at a site distant from the tumor implantation site, on a daily schedule as reported in studies.[1][10]

  • Tumor Growth Monitoring and Data Collection:

    • Monitor the health of the mice daily.

    • Measure tumor dimensions with calipers 2-3 times per week once tumors are palpable.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

    • Record body weights of the mice at each tumor measurement.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or if signs of excessive morbidity are observed.

    • At necropsy, excise the tumors and weigh them.

    • A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture & Harvesting start->cell_culture cell_prep Cell Preparation for Injection cell_culture->cell_prep injection Subcutaneous Injection of Tumor Cells cell_prep->injection randomization Tumor Growth & Randomization injection->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint Tumor size or morbidity criteria met necropsy Necropsy & Tissue Collection endpoint->necropsy analysis Data Analysis necropsy->analysis end End analysis->end

Caption: A typical workflow for assessing this compound efficacy in a xenograft mouse model.

Conclusion

This compound represents a promising targeted therapy for cancers that overexpress VIP receptors. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound in various cancer types using xenograft mouse models. Careful optimization of experimental parameters and adherence to ethical guidelines for animal research are crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Long-term VIPhyb Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic peptide that acts as a competitive antagonist for the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.[1][2] By blocking VIP signaling, this compound has been shown to modulate immune responses, inhibit tumor growth, and enhance viral clearance in various preclinical models.[1][3][4] VIP, a neuropeptide, typically suppresses the immune system; its blockade by this compound leads to enhanced T-cell immunity, downregulation of PD-1, and reduced inflammatory cytokine expression.[1][2][5] These characteristics make this compound a promising candidate for long-term therapeutic strategies in oncology and infectious diseases.

These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies to evaluate the safety and efficacy of this compound.

Mechanism of Action

Vasoactive Intestinal Peptide (VIP) and the closely related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exert their biological effects by binding to G-protein coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1.[2] In immune cells, this binding typically leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream signaling pathways.[2] This cascade ultimately suppresses the activation and proliferation of T-cells and promotes an anti-inflammatory environment.[2] this compound, as a VIP receptor antagonist, competitively binds to these receptors, thereby inhibiting the downstream signaling of VIP.[3][5] This blockade prevents the immunosuppressive effects of VIP, leading to enhanced T-cell mediated immunity.[2][4]

VIPhyb_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP VIP / PACAP Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ImmuneSuppression Immune Suppression (e.g., Decreased T-cell proliferation) PKA->ImmuneSuppression Leads to

Caption: this compound Signaling Pathway

Data from Preclinical Studies

The following tables summarize quantitative data from various short-term preclinical studies involving this compound administration in mice. This data serves as a basis for designing long-term studies.

Table 1: Summary of In Vivo this compound Treatment Schedules and Efficacy

IndicationAnimal ModelThis compound Dose & RouteTreatment ScheduleKey OutcomesReference
GlioblastomaNude Mice (U87 xenograft)0.4 µg/kgNot SpecifiedInhibition of xenograft proliferation[3]
Non-Small Cell Lung CancerNude Mice10 µg, s.c.Daily~80% inhibition of xenograft formation[6]
Murine Cytomegalovirus (mCMV) InfectionC57BL/6 and BALB/c Mice10 µg, s.c.Daily for 7 days (starting 1 day before infection)Enhanced survival, viral clearance, and reduced pathology[2][4][5]
Dextran Sodium Sulfate (DSS)-Induced ColitisMice0.1-1 µM, i.p.Daily for 11 daysReduced inflammation[1]
Acute Myeloid LeukemiaB10.BR and Albino B6 Mice10 µg, s.c.1, 3, or 7 daily dosesSignificantly enhanced survival[7][8]

Proposed Long-Term Treatment Schedule and Toxicology Protocol

The following protocol is a proposed framework for a 6-month chronic toxicity study in mice, based on general guidelines for peptide therapeutics and the available short-term data for this compound.[9][10] For chronic toxicity studies of peptide-based therapeutics, a single relevant species may be justifiable.[10]

Table 2: Proposed Dose Groups for 6-Month Chronic Toxicity Study in Mice

GroupTreatmentDose Level (µg/kg/day)Number of Animals (Male/Female)Rationale
1Vehicle Control (Sterile PBS)020 / 20To establish a baseline for comparison.
2Low Dose1020 / 20A dose shown to be efficacious in short-term studies.
3Mid Dose5020 / 20To assess dose-dependent effects.
4High Dose25020 / 20A multiple of the efficacious dose to identify potential toxicities.
5High Dose + Recovery25010 / 10To assess the reversibility of any observed effects.

Experimental Protocol: 6-Month Chronic Toxicity Study

1. Animal Model:

  • Species: C57BL/6 mice

  • Age: 6-8 weeks at the start of the study

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Reconstitute lyophilized this compound in sterile, molecular-grade water and dilute to the final concentrations in sterile phosphate-buffered saline (PBS).[7]

  • Administer the designated dose subcutaneously (s.c.) once daily.[7] The injection volume should be consistent across all groups (e.g., 200 µL per mouse).[7]

3. In-Life Observations:

  • Mortality and Morbidity: Check twice daily.

  • Clinical Signs: Observe daily for any changes in appearance, behavior, or signs of toxicity.

  • Body Weights: Record weekly.

  • Food Consumption: Measure weekly.

  • Ophthalmology: Conduct examinations prior to the start of the study and at 3 and 6 months.

  • Hematology and Clinical Chemistry: Collect blood samples via a submandibular or saphenous vein at 3 and 6 months for analysis of standard parameters.

4. Terminal Procedures (at 6 months):

  • Necropsy: Perform a full necropsy on all animals.

  • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, lungs, thymus, and reproductive organs).

  • Histopathology: Collect a comprehensive set of tissues from all animals, preserve in 10% neutral buffered formalin, and process for histopathological examination.

5. Recovery Group:

  • Animals in the recovery group will be observed for an additional 4 weeks after the 6-month treatment period without receiving this compound.

  • Terminal procedures will be performed at the end of the recovery period.

Long_Term_Study_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (6 Months) cluster_post_treatment Post-Treatment Phase Acclimatization Acclimatization (1 week) Randomization Randomization into Dose Groups Acclimatization->Randomization Baseline Baseline Measurements (Body Weight, Ophthalmology) Randomization->Baseline Dosing Daily Subcutaneous This compound/Vehicle Administration Baseline->Dosing InLife In-Life Observations (Clinical Signs, Body Weight, Food Consumption) Dosing->InLife Interim Interim Blood Collection (3 Months) Dosing->Interim Terminal Terminal Procedures (Necropsy, Organ Weights, Histopathology) Dosing->Terminal Recovery Recovery Period (4 weeks, no treatment) Dosing->Recovery RecoveryTerminal Recovery Group Terminal Procedures Recovery->RecoveryTerminal

Caption: Experimental Workflow for Long-Term this compound Study

Pharmacokinetics

Protocol: Pharmacokinetic Study in Mice

1. Animal Model:

  • Species: C57BL/6 mice

  • Number: 3-5 animals per time point

2. Drug Administration:

  • Administer a single subcutaneous dose of this compound (e.g., 10 µg).

3. Sample Collection:

  • Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

4. Sample Analysis:

  • Process blood to obtain plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS or ELISA).

5. Data Analysis:

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion

The available preclinical data suggests that this compound is a promising therapeutic agent with a favorable short-term safety and efficacy profile. The protocols outlined in these application notes provide a framework for conducting robust long-term animal studies to further evaluate the potential of this compound for chronic disease indications. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data to support further drug development.

References

Application of VIPhyb in Immunology Research: Enhancing Anti-Tumor and Anti-Viral Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VIPhyb is a synthetic peptide that acts as a potent and specific antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2. In the field of immunology, VIP is recognized as a neuropeptide with significant immunomodulatory functions, often suppressing T-cell mediated immunity. By blocking the action of VIP, this compound has emerged as a valuable research tool to enhance cellular immune responses, making it a subject of interest in oncology and virology research. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in immunological studies.

Mechanism of Action: Vasoactive Intestinal Peptide (VIP) exerts its immunosuppressive effects by binding to its receptors (VPAC1 and VPAC2) on immune cells, particularly T-cells. This interaction triggers a signaling cascade involving the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). The activation of this pathway ultimately inhibits T-cell proliferation, cytokine production (such as IL-2), and promotes a shift towards a Th2-type immune response. This compound, by acting as a competitive antagonist, blocks the binding of VIP to its receptors, thereby inhibiting this immunosuppressive signaling cascade. This blockade leads to enhanced T-cell activation, proliferation, and effector functions, including increased production of pro-inflammatory cytokines like IFN-γ and TNF-α, and downregulation of inhibitory molecules such as PD-1.[1][2][3][4]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on various immunological parameters.

Table 1: Effect of this compound on T-cell Proliferation and Function

ParameterCell TypeTreatment ConditionsResultReference
T-cell ProliferationMurine Splenic T-cellsAnti-CD3 stimulation + this compound (10 µM)Enhanced T-cell proliferation[2]
CREB PhosphorylationMurine CD4+ and CD8+ T-cellsVIP stimulation (1 nM or 100 pM) with or without this compound (10 µM)This compound reduces VIP-induced CREB phosphorylation[2]
PD-1 ExpressionMurine CD4+ and CD8+ T-cells in leukemia modelIn vivo treatment with this compound (10 µ g/mouse/day for 7 days)Significantly lower PD-1 expression on CD8+ T-cells[2]
PD-1 ExpressionActivated CD8+ T-cells in mCMV-infected miceIn vivo treatment with this compound (10 µ g/mouse/day for 7 days)Percentage of PD-1 expressing activated CD8+ T-cells reduced from >60% to ~40%[1]

Table 2: In Vivo Efficacy of this compound in Murine Models

ModelTreatment RegimenKey FindingsReference
Murine Cytomegalovirus (mCMV) Infection10 µg this compound/mouse/day, s.c. for 7 daysMarkedly enhanced survival and viral clearance. Increased numbers of effector/memory CD8+ T-cells and mature NK cells.[1][4]
Acute Myeloid Leukemia (C1498 model)10 µg this compound/mouse/day, s.c. for 7 daysSignificantly reduced tumor burden and enhanced survival (30-50% vs 0-20% in control).[2]
Dextran Sodium Sulfate (DSS)-Induced Colitis1 µM this compound injected dailySignificantly reduced clinical signs of colitis and colonic expression of IL-1β, TNF-α, and IL-6.

Experimental Protocols

In Vivo Administration of this compound in a Murine Model of CMV Infection

This protocol is adapted from Li JM, et al. PLoS One. 2013.[1]

Objective: To evaluate the in vivo effect of this compound on the immune response to murine cytomegalovirus (mCMV) infection.

Materials:

  • This compound peptide

  • Sterile Phosphate-Buffered Saline (PBS)

  • mCMV (Smith strain)

  • C57BL/6 or BALB/c mice (age and gender matched)

  • Syringes and needles for subcutaneous injection and intraperitoneal infection

Procedure:

  • Preparation of this compound Solution: Reconstitute lyophilized this compound peptide in sterile PBS to a final concentration of 100 µg/mL. Store aliquots at -20°C.

  • Animal Dosing:

    • Administer 10 µg of this compound in a volume of 100 µL per mouse via subcutaneous (s.c.) injection.

    • Begin treatment one day prior to mCMV infection and continue daily for a total of 7 days.

    • For the control group, administer 100 µL of sterile PBS following the same schedule.

  • mCMV Infection:

    • On day 0, infect mice with a pre-determined dose of mCMV via intraperitoneal (i.p.) injection. The viral dose should be optimized based on the mouse strain and experimental goals (e.g., lethal or sub-lethal infection).

  • Monitoring and Analysis:

    • Monitor mice daily for signs of morbidity and mortality.

    • At desired time points post-infection, euthanize mice and harvest spleens, livers, and lungs for analysis.

    • Viral Load: Determine viral titers in tissue homogenates using a standard plaque assay.

    • Immune Cell Phenotyping: Prepare single-cell suspensions from spleens and perform flow cytometry to analyze immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, NK cells) and the expression of activation and exhaustion markers like PD-1.

Workflow for In Vivo this compound Administration and Analysis

in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_monitoring Monitoring cluster_analysis Analysis prep_vihyb Prepare this compound Solution (100 µg/mL in PBS) dosing Daily s.c. This compound Injection (10 µg/mouse for 7 days) prep_vihyb->dosing prep_virus Prepare mCMV Stock infection i.p. mCMV Infection (Day 0) prep_virus->infection monitor Daily Monitoring of Morbidity and Mortality infection->monitor euthanasia Euthanasia and Tissue Harvest monitor->euthanasia viral_load Viral Load Assay (Plaque Assay) euthanasia->viral_load flow_cytometry Flow Cytometry (Immune Cell Phenotyping) euthanasia->flow_cytometry

Caption: Workflow for in vivo this compound administration and subsequent analysis.

In Vitro T-cell Proliferation Assay using CFSE

This protocol is a compilation based on methodologies described in various sources.[2][3][5][6]

Objective: To assess the effect of this compound on T-cell proliferation in vitro.

Materials:

  • Murine splenocytes or purified T-cells

  • This compound peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • Anti-mouse CD3ε antibody (functional grade)

  • Anti-mouse CD28 antibody (functional grade)

  • 96-well flat-bottom plates

  • Fetal Bovine Serum (FBS)

  • PBS

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of murine splenocytes. If using purified T-cells, isolate them using a T-cell isolation kit.

    • Wash cells with PBS.

  • CFSE Staining:

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Immediately vortex the cells to ensure even staining.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Coat a 96-well flat-bottom plate with anti-mouse CD3ε antibody (e.g., 1-10 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the plate twice with sterile PBS before use.

    • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add soluble anti-mouse CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.

    • Add this compound at the desired final concentrations (e.g., 1-10 µM) to the appropriate wells. Include a vehicle control (e.g., PBS).

    • Plate 200 µL of the cell suspension per well.

  • Incubation and Analysis:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

    • Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

Flow Cytometry for PD-1 Expression on T-cells

This protocol is based on methodologies described by Li JM, et al. (2013) and general flow cytometry protocols.[1]

Objective: To quantify the expression of PD-1 on T-cell subsets following in vivo this compound treatment.

Materials:

  • Single-cell suspension of splenocytes from treated and control mice

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (e.g., anti-mouse CD16/CD32)

  • Fluorescently conjugated antibodies:

    • Anti-mouse CD3

    • Anti-mouse CD4

    • Anti-mouse CD8

    • Anti-mouse PD-1 (CD279)

    • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of splenocytes in FACS buffer.

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate or into FACS tubes.

    • Add Fc block to each sample and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

    • Add the cocktail of fluorescently conjugated antibodies against CD3, CD4, CD8, and PD-1 at pre-titrated optimal concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 200 µL of FACS buffer by centrifuging at 300-400 x g for 5 minutes.

    • Resuspend the cells in 200 µL of FACS buffer containing a viability dye.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gating Strategy:

      • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

      • Gate on live cells using the viability dye.

      • From the live, single cells, gate on lymphocytes based on FSC and side scatter (SSC).

      • From the lymphocyte gate, identify CD3+ T-cells.

      • From the T-cell gate, distinguish CD4+ and CD8+ populations.

      • Analyze the expression of PD-1 on the gated CD4+ and CD8+ T-cell populations.

Signaling Pathway

The following diagram illustrates the signaling pathway of VIP and the antagonistic action of this compound in a T-cell.

vip_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binds and Activates This compound This compound This compound->Receptor Binds and Blocks AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Tcell_inhibition T-cell Inhibition (Reduced Proliferation & Cytokine Production) CREB->Tcell_inhibition Leads to

Caption: this compound antagonizes the immunosuppressive VIP signaling pathway.

Conclusion

This compound is a powerful tool for immunological research, enabling the investigation of the consequences of blocking VIP-mediated immunosuppression. The protocols provided here offer a starting point for researchers to explore the potential of this compound in various in vivo and in vitro models. By enhancing T-cell mediated immunity, this compound holds promise for the development of novel therapeutic strategies in cancer and infectious diseases.

References

Application Notes & Protocols: Methodology for Studying VIPhyb in Viral Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that exhibits immunomodulatory functions, primarily by suppressing T-helper 1 (Th1) mediated cellular immunity.[1][2] This immunosuppressive effect, while crucial for preventing excessive inflammation, can be detrimental during viral infections where a robust cellular immune response is required for viral clearance. VIPhyb, a synthetic peptide antagonist of VIP receptors, competitively blocks VIP signaling.[3] By inhibiting this immunosuppressive pathway, this compound enhances the host's innate and adaptive immune responses, making it a promising therapeutic candidate for augmenting antiviral immunity.[2][4]

These application notes provide a comprehensive overview of the methodologies used to study the efficacy and mechanism of action of this compound in preclinical viral infection models, with a primary focus on the murine cytomegalovirus (mCMV) model, a well-established surrogate for human cytomegalovirus (HCMV) infection.[2][5]

Mechanism of Action: VIP Signaling and this compound Inhibition

VIP exerts its effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2, which are expressed on various immune cells, including T-cells and dendritic cells (DCs).[4] This interaction typically activates adenylate cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and activation of Protein Kinase A (PKA).[4][6] The downstream effects include the polarization of CD4+ T-cells towards a Th2 response, suppression of Th1 responses, and the induction of tolerogenic DCs, ultimately dampening antiviral immunity.[1][4]

This compound acts as a receptor antagonist, blocking VIP from binding to VPAC1 and VPAC2. This blockade prevents the immunosuppressive signaling cascade, thereby restoring and enhancing Th1-mediated antiviral responses.[3][4] Key consequences of this compound treatment during viral infection include increased production of Type-I interferons (IFN-α/β), enhanced maturation and function of DCs, reduced expression of the inhibitory receptor PD-1 on T-cells, and an increase in the number and activity of virus-specific CD8+ T-cells and Natural Killer (NK) cells.[2][4]

VIP Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_effects Immunological Outcome VPAC_R VPAC1 / VPAC2 Receptors AC Adenylate Cyclase VPAC_R->AC Activates Th1 ↓ Th1 Response (Antiviral) Immunity Suppressed Antiviral Immunity Th1->Immunity Treg ↑ Treg Induction Treg->Immunity DC ↓ DC Maturation (↓ CD80/86) DC->Immunity PD1 ↑ PD-1 Expression (T-cell Exhaustion) PD1->Immunity VIP VIP (Neuropeptide) VIP->VPAC_R Binds This compound This compound (Antagonist) This compound->VPAC_R Blocks cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA PKA->Th1 PKA->Treg PKA->DC PKA->PD1 Experimental Workflow for In Vivo this compound Study A 1. Animal Model (e.g., C57BL/6, BALB/c mice) B 2. Group Assignment & Acclimatization (this compound vs. PBS Control) A->B C 3. Treatment Initiation (Daily s.c. injection of this compound or PBS) B->C D 4. Viral Challenge (i.p. injection of mCMV) C->D E 5. Monitoring & Continued Treatment (Daily monitoring of survival, weight, clinical signs) D->E F 6. Sample Collection (At defined endpoints, e.g., Day 7 post-infection) E->F G Spleen, Liver, Lungs, Blood F->G H 7. Endpoint Analysis G->H I Viral Load (Plaque Assay) H->I J Immune Cell Phenotyping (Flow Cytometry) H->J K Cytokine Levels (Luminex/ELISA) H->K L Survival Analysis (Kaplan-Meier) H->L Logical Cascade of this compound's Antiviral Mechanism cluster_initiation cluster_immune Immune System Modulation cluster_outcome A This compound Administration B Blockade of VIP Receptors A->B C Enhanced DC Maturation (↑ CD80/CD86) B->C D Reduced T-Cell Inhibition (↓ PD-1 Expression) B->D E Increased Pro-Inflammatory Cytokines (IFN-α/β, TNF-α) B->E F Enhanced Effector Function (↑ Antigen-Specific CD8+ T-cells & NK Cell Activity) C->F D->F E->F G Improved Viral Clearance & Host Survival F->G

References

Application Notes and Protocols for Evaluating VIPhyb Efficacy in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, in cancer research. This compound functions by inhibiting VIP signaling, which can suppress cancer cell proliferation, enhance anti-tumor immunity, and downregulate immune checkpoint proteins like PD-1.[1][2] This document outlines detailed protocols for key in vitro and in vivo assays, presents quantitative data from various cancer models, and illustrates the underlying signaling pathways.

I. Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across different cancer cell lines and tumor models.

Table 1: In Vitro Efficacy of this compound and its Analogs

Cancer TypeCell LineAssayCompoundIC50 ValueNotes
Non-Small Cell Lung CancerNCI-H1299Proliferation AssayThis compound500 nM[2]
Non-Small Cell Lung CancerNCI-H157, NCI-H838125I-VIP Binding AssayThis compound0.7 µM[3][4]
GlioblastomaU87, U118, U373125I-PACAP-27 Binding AssayThis compound500 nM[5]
Breast CancerMDA-MB-231125I-VIP Binding AssayThis compound0.5 µM[1]
Breast CancerMCF7, SKBR3, T47D, ZR75-1, MDA-MB231125I-VIP Binding Assay(SN)this compound0.03-0.06 µMA more potent analog of this compound.[6]

Table 2: In Vivo Efficacy of this compound

Cancer TypeAnimal ModelTreatmentDosageTumor Growth InhibitionReference
Non-Small Cell Lung CancerNude Mice with NCI-H838 XenograftsThis compound10 µ g/day , s.c.~80%[3][4]
GlioblastomaNude Mice with U87 XenograftsThis compound0.4 µg/kgSignificant inhibition[5]
Breast CancerNude Mice with MDA-MB-231 XenograftsThis compound + TaxolNot specifiedPotentiated Taxol's effect[6]
Colon CancerCT26 tumor-bearing SCID miceThis compoundNot specifiedSignificant reduction[4]

II. Experimental Protocols

A. In Vitro Assays

1. Cell Viability and Proliferation (MTT Assay)

This protocol assesses the effect of this compound on cancer cell metabolic activity, an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound (and vehicle control, e.g., sterile PBS or DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Plate reader (570 nm and 630 nm reference wavelength)

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

    • Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Clonogenic Assay (Colony Formation Assay)

This assay evaluates the ability of single cancer cells to undergo unlimited division and form colonies following treatment with this compound.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • This compound

    • 6-well plates or culture dishes

    • Crystal Violet staining solution (0.5% w/v in methanol)

    • Glutaraldehyde (6% v/v)

  • Protocol:

    • Prepare a single-cell suspension of the cancer cells.

    • Seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.

    • Allow cells to attach, then treat with this compound at various concentrations.

    • Incubate the plates for 1-3 weeks, allowing colonies to form.

    • Wash the colonies with PBS, fix with glutaraldehyde for 15 minutes, and then stain with Crystal Violet for 30 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the plating efficiency and survival fraction compared to the untreated control.

B. In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line of interest

    • Matrigel (optional)

    • This compound and vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 10 µ g/day , subcutaneously) or vehicle control daily.

    • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

C. Signaling Pathway Analysis

1. Cyclic AMP (cAMP) Assay

This protocol measures the intracellular levels of cAMP, a key second messenger in the VIP signaling pathway.

  • Materials:

    • Cancer cell line of interest

    • This compound, VIP (as a stimulant), and controls

    • cAMP ELISA kit

    • Cell lysis buffer

  • Protocol:

    • Seed cells in a multi-well plate and grow to confluency.

    • Pre-treat cells with this compound for a specified time.

    • Stimulate the cells with VIP (e.g., 10 nM) for a short period (e.g., 10-15 minutes).

    • Lyse the cells according to the cAMP kit manufacturer's instructions.

    • Perform the cAMP ELISA to quantify the intracellular cAMP concentration.

    • Compare cAMP levels in this compound-treated cells to control and VIP-stimulated cells.

2. Western Blotting for Signaling Proteins

This protocol is for analyzing the expression and phosphorylation status of proteins downstream of the VIP receptor.

  • Materials:

    • Cancer cell line of interest

    • This compound and appropriate stimuli

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-pCREB, anti-c-Fos, anti-c-Myc)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and blotting membranes

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with this compound and/or VIP as described for the cAMP assay.

    • Lyse the cells and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

D. Immunological Assays

1. T-Cell Proliferation Assay (CFSE-based)

This assay assesses the effect of this compound on T-cell proliferation.

  • Materials:

    • Purified T-cells

    • This compound

    • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

    • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

    • Flow cytometer

  • Protocol:

    • Label purified T-cells with CFSE.

    • Culture the CFSE-labeled T-cells in the presence of T-cell activation stimuli.

    • Add different concentrations of this compound to the cultures.

    • After 3-5 days, harvest the cells and analyze CFSE fluorescence by flow cytometry.

    • A decrease in CFSE intensity indicates cell division and proliferation.

2. Macrophage Polarization Assay

This protocol evaluates the influence of this compound on macrophage polarization.

  • Materials:

    • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)

    • This compound

    • Polarizing stimuli (e.g., LPS and IFN-γ for M1; IL-4 and IL-13 for M2)

    • RNA isolation kit and reagents for qRT-PCR

    • Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2)

  • Protocol:

    • Culture macrophages and treat with this compound in the presence or absence of polarizing stimuli.

    • After 24-48 hours, harvest the cells.

    • For gene expression analysis, isolate RNA and perform qRT-PCR for M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arg1, Fizz1) markers.

    • For flow cytometry analysis, stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze on a flow cytometer.

III. Visualization of Pathways and Workflows

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIPR VIP Receptor (VPAC1/PAC1) AC Adenylate Cyclase VIPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (c-fos, c-myc, etc.) CREB->Gene_Expression Promotes Transcription Proliferation Cell Proliferation Gene_Expression->Proliferation Leads to VIP VIP VIP->VIPR Activates This compound This compound This compound->VIPR Inhibits

Caption: this compound antagonizes the VIP receptor, inhibiting the cAMP/PKA signaling cascade.

In_Vitro_Workflow cluster_assays In Vitro Assays start Cancer Cell Line treat Treat with this compound (Dose-Response) start->treat mtt MTT Assay (Cell Viability) treat->mtt clonogenic Clonogenic Assay (Colony Formation) treat->clonogenic cAMP_assay cAMP Assay (Signaling) treat->cAMP_assay western Western Blot (Protein Expression) treat->western end Evaluate Efficacy: - IC50 - Colony Inhibition - Signaling Modulation mtt->end clonogenic->end cAMP_assay->end western->end

Caption: Workflow for in vitro evaluation of this compound efficacy.

In_Vivo_Workflow start Immunocompromised Mouse implant Implant Cancer Cells (Xenograft) start->implant tumor_growth Tumor Establishment implant->tumor_growth randomize Randomize into Groups tumor_growth->randomize treat Treat with this compound vs. Vehicle randomize->treat monitor Monitor Tumor Growth & Animal Health treat->monitor endpoint Endpoint Analysis: - Tumor Weight/Volume - Biomarkers monitor->endpoint

Caption: Workflow for in vivo evaluation of this compound efficacy.

References

Troubleshooting & Optimization

optimizing VIPhyb concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the concentration of VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist, for in vitro experiments. This compound is utilized in cancer research to inhibit cancer cell proliferation by blocking VIP signaling pathways.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for this compound?

This compound is a VIP receptor antagonist. It is predicted to inhibit the binding of VIP, PHI, and PACAP to all VIP receptors: VPAC1, VPAC2, and PAC1. This action results in the reduction of downstream signaling through cAMP/PKA, PLC/PKC, and p38 MAPK pathways. In immune cells, VIP binding to its receptors normally initiates a signaling cascade that limits the activation of innate and adaptive immune systems. By blocking this, this compound can increase T-cell immunity and downregulate PD-1, an immune checkpoint protein.

2. What is a good starting concentration for this compound in a new cell line?

A recommended starting point for a new cell line is to perform a dose-response experiment with a broad range of concentrations, typically from 10 nM to 10 µM. Based on published data, concentrations between 0.1 µM and 10 µM have been shown to be effective in various cancer cell lines. For example, an IC50 of 500 nM has been observed in NCI-H1299 cells.

3. How should I prepare and store this compound stock solutions?

For optimal stability, it is recommended to dissolve this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, as higher concentrations can be toxic to cells.

4. How long should I incubate cells with this compound?

The optimal incubation time can vary depending on the cell type and the specific assay being performed. For cell viability assays, a 24- to 72-hour incubation is common to observe significant effects on proliferation. For signaling pathway analysis (e.g., Western blotting for phosphorylated proteins), shorter incubation times, from 30 minutes to a few hours, may be sufficient to detect changes in protein phosphorylation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cell Toxicity Observed 1. This compound concentration is too high. 2. The cell line is particularly sensitive to this compound. 3. High DMSO concentration in the final culture medium.1. Perform a dose-response curve to determine the cytotoxic threshold. Start with lower concentrations (e.g., 1 nM - 100 nM). 2. Review literature for data on similar cell lines. 3. Ensure the final DMSO concentration is below 0.1% for sensitive cell lines.
No Significant Biological Effect 1. This compound concentration is too low. 2. The cell line may not express the target VIP receptors (VPAC1, VPAC2, PAC1). 3. Incorrect incubation time. 4. Degradation of this compound.1. Increase the concentration of this compound. Consider a range up to 10 µM. 2. Verify receptor expression using RT-PCR or Western blotting. 3. Optimize the incubation time based on the assay. 4. Use freshly prepared working solutions and avoid multiple freeze-thaw cycles of the stock solution.
High Variability Between Replicates 1. Inconsistent cell seeding density. 2. Pipetting errors when preparing serial dilutions. 3. Edge effects in multi-well plates.1. Ensure a uniform single-cell suspension before seeding. 2. Use calibrated pipettes and prepare a master mix for each concentration. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
NCI-H1299Non-Small Cell Lung Cancer0.5
NCI-H157Non-Small Cell Lung Cancer0.7
NCI-H838Non-Small Cell Lung Cancer0.7
U87Glioblastoma0.5
U118GlioblastomaNot specified
U373GlioblastomaNot specified

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium, ranging from 10 µM to 1 nM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway, which is downstream of VIP receptors.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a predetermined time (e.g., 1, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VPAC_R VPAC Receptors AC Adenylyl Cyclase VPAC_R->AC PLC Phospholipase C VPAC_R->PLC cAMP cAMP AC->cAMP PKC PKC PLC->PKC PKA PKA cAMP->PKA PI3K PI3K PKA->PI3K PKC->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->VPAC_R Inhibits VIP VIP VIP->VPAC_R Activates

Caption: this compound inhibits VIP binding to VPAC receptors, blocking downstream signaling pathways.

Experimental_Workflow start Start: New Experiment dose_response 1. Dose-Response Assay (MTT) Determine IC50 & Cytotoxicity start->dose_response concentration_selection 2. Select Concentrations (e.g., 0.5x, 1x, 2x IC50) dose_response->concentration_selection functional_assay 3. Functional Assays (e.g., Migration, Invasion) concentration_selection->functional_assay signaling_assay 4. Signaling Pathway Analysis (Western Blot) concentration_selection->signaling_assay data_analysis 5. Analyze & Interpret Data functional_assay->data_analysis signaling_assay->data_analysis end End: Optimal Concentration Identified data_analysis->end

Caption: Workflow for optimizing this compound concentration in vitro.

Troubleshooting_Logic rect_node rect_node start Unexpected Result? is_toxic High Toxicity? start->is_toxic no_effect No Effect? start->no_effect is_varied High Variability? start->is_varied is_toxic->no_effect No check_dmso Check final DMSO concentration is_toxic->check_dmso Yes no_effect->is_varied No check_receptor Verify receptor expression (RT-PCR/Western) no_effect->check_receptor Yes check_protocol Review pipetting & seeding protocol is_varied->check_protocol Yes lower_conc Lower this compound concentration check_dmso->lower_conc If DMSO is low increase_conc Increase this compound concentration check_receptor->increase_conc If receptor is present

Caption: Troubleshooting logic for unexpected experimental outcomes.

VIPhyb Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common solubility and stability issues encountered when working with VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic peptide that acts as a potent antagonist for vasoactive intestinal peptide (VIP) receptors. By blocking VIP signaling, this compound has been shown to enhance T-cell immunity and downregulate Programmed cell death protein 1 (PD-1). Its primary research applications are in the fields of oncology, immunology, and infectious diseases, including studies on non-small cell lung cancer, cytomegalovirus infection, and colitis.[1]

Q2: I'm having trouble dissolving my lyophilized this compound powder. What is the recommended solvent?

For initial reconstitution, it is highly recommended to use Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of up to 100 mg/mL in DMSO.[1] For in vivo experiments, a common practice is to first dissolve the peptide in sterile, molecular-grade water and then dilute it with sterile phosphate-buffered saline (PBS) to the final desired concentration.[1]

Q3: My this compound solution appears cloudy or has visible particulates. What should I do?

Cloudiness or the presence of particulates indicates that the peptide may not be fully dissolved or has started to aggregate. Sonication can be a useful technique to aid dissolution. Gently sonicating the solution for short bursts in an ice bath can help break up aggregates. If the issue persists, consider the troubleshooting steps for peptide aggregation outlined in the detailed protocols below.

Q4: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the stability and activity of this compound.

  • Lyophilized Powder: Store at -20°C for up to one year or at -80°C for up to two years. The product should be sealed and protected from moisture.[1]

  • Stock Solutions: Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to 1 month.[1]

    • Store at -80°C for up to 6 months.[1]

Q5: Can I store my this compound solution at 4°C for a short period?

While not ideal for long-term storage, some peptides can be stored at 4°C for a few days. However, for this compound, it is strongly recommended to store frozen aliquots to minimize degradation. The stability of the parent peptide, VIP, has been shown to be pH-dependent, with instability in basic solutions.[2] It is prudent to assume similar sensitivities for this compound.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized this compound

Symptoms:

  • The lyophilized powder does not readily dissolve in the chosen solvent.

  • The solution appears cloudy or contains visible particulates.

Possible Causes:

  • Use of an inappropriate solvent.

  • Peptide aggregation.

  • Incorrect pH of the solvent.

Troubleshooting Workflow:

start Start: Poor this compound Solubility check_solvent Is the solvent DMSO? start->check_solvent use_dmso Action: Reconstitute in 100% DMSO first. check_solvent->use_dmso No sonicate Action: Gently sonicate the solution in an ice bath. check_solvent->sonicate Yes use_dmso->sonicate check_dissolution Does the peptide dissolve? sonicate->check_dissolution add_aqueous Action: Slowly add the aqueous buffer (e.g., PBS) dropwise to the DMSO stock with vortexing. check_dissolution->add_aqueous Yes failure Failure: Consider alternative strategies or contact technical support. check_dissolution->failure No check_final_sol Is the final solution clear? add_aqueous->check_final_sol success Success: Peptide is dissolved. check_final_sol->success Yes check_final_sol->failure No

Caption: Troubleshooting workflow for poor this compound solubility.

Issue 2: this compound Aggregation in Solution

Symptoms:

  • The solution becomes cloudy or forms a precipitate over time, even after initial successful dissolution.

  • Loss of biological activity in assays.

  • Broad or tailing peaks during HPLC analysis.

Possible Causes:

  • High peptide concentration.

  • Suboptimal pH or ionic strength of the buffer.

  • Repeated freeze-thaw cycles.

  • Hydrophobic interactions between peptide molecules.

Preventative Measures and Solutions:

Strategy Description
Optimize Concentration Work with the lowest feasible concentration of this compound in your experiments.
pH Adjustment The parent peptide, VIP, is more stable in acidic to neutral solutions (pH ≤ 7).[2] Consider preparing your final solution in a buffer within this pH range.
Aliquot and Store Properly Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. Store at -80°C for maximum stability.[1]
Use of Chaotropic Agents In cases of severe aggregation for in vitro assays, consider the use of chaotropic agents like guanidine hydrochloride or urea to disrupt aggregates. Note that these agents are denaturing and may not be suitable for all experimental setups.

Quantitative Data Summary

Parameter Value Source
Solubility in DMSO 100 mg/mL[1]
Storage of Lyophilized Powder (-20°C) Up to 1 year[1]
Storage of Lyophilized Powder (-80°C) Up to 2 years[1]
Storage of Stock Solution (-20°C) Up to 1 month[1]
Storage of Stock Solution (-80°C) Up to 6 months[1]

Key Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Assays
  • Warm the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Initial Dissolution in DMSO: Add the required volume of 100% DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Gentle Mixing: Vortex the vial gently or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonicate briefly in an ice bath.

  • Dilution in Aqueous Buffer: For your working solution, slowly add the DMSO stock solution dropwise into your desired aqueous buffer (e.g., cell culture medium or PBS) while gently vortexing. This helps to prevent the peptide from precipitating out of solution.

    • Note: For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid cytotoxicity.[3]

Protocol 2: Preparation of this compound for In Vivo Studies
  • Equilibrate the Vial: Allow the lyophilized this compound to reach room temperature.

  • Reconstitution in Sterile Water: Add a small volume of sterile, molecular-grade water to the vial to dissolve the peptide.

  • Dilution in Sterile PBS: Further dilute the reconstituted this compound to the final desired concentration for injection using sterile PBS.

  • Sterile Filtration: It is good practice to filter the final solution through a 0.22 µm syringe filter before administration to ensure sterility.

Signaling Pathway and Experimental Workflow Diagrams

VIP VIP VIPR VIP Receptor (VPAC1/VPAC2) VIP->VIPR Binds and Activates This compound This compound This compound->VIPR Binds and Inhibits AC Adenylate Cyclase VIPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ImmuneSuppression Immune Suppression (e.g., increased Treg activity, decreased T-cell proliferation) PKA->ImmuneSuppression Leads to start Start: Lyophilized this compound reconstitute Reconstitute in appropriate solvent (e.g., DMSO for in vitro, water for in vivo) start->reconstitute dilute Dilute to working concentration in experimental buffer (e.g., media, PBS) reconstitute->dilute invitro In Vitro Assay (e.g., cell culture treatment) dilute->invitro invivo In Vivo Administration (e.g., subcutaneous injection) dilute->invivo data Data Collection and Analysis invitro->data invivo->data

References

VIPhyb In Vivo Efficacy: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo efficacy of VIPhyb, a novel VIP receptor hybrid peptide agonist. This compound is designed to target both VPAC1 and VPAC2 receptors, offering a broad therapeutic potential. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic hybrid peptide that acts as an agonist for both Vasoactive Intestinal Peptide (VIP) receptor 1 (VPAC1) and receptor 2 (VPAC2).[1] By activating these G-protein coupled receptors, this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This signaling cascade is involved in a variety of physiological processes, including smooth muscle relaxation, anti-inflammatory responses, and regulation of cell growth and differentiation.[1][4]

Q2: What are the main challenges in achieving optimal in vivo efficacy with this compound?

A2: Like many peptide-based therapeutics, the primary challenges with this compound include its susceptibility to enzymatic degradation, rapid clearance from circulation, and limited ability to cross biological membranes.[5][6][7] These factors can lead to a short half-life and reduced bioavailability, thereby limiting its therapeutic effect.[6][8][9]

Q3: How can I improve the stability of this compound in my experiments?

A3: Several strategies can be employed to enhance the stability of this compound. These include chemical modifications such as PEGylation or lipidation to protect against enzymatic degradation and reduce renal clearance.[9] Additionally, formulation strategies, like encapsulation in liposomes or nanoparticles, can shield the peptide from proteases and prolong its circulation time.[10][11]

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, lyophilized this compound should be stored at -20°C or colder, protected from light.[12] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[12]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound and provides actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low or no observable therapeutic effect. 1. Inadequate Dosing: The administered dose may be too low to elicit a significant response.2. Poor Bioavailability: The peptide may be rapidly degraded or cleared before reaching the target site.[6][9]3. Incorrect Administration Route: The chosen route of administration may not be optimal for this compound.1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose.2. Improve Formulation: Consider using a modified version of this compound (e.g., PEGylated) or a drug delivery system (e.g., liposomes) to enhance stability and circulation time.[9][10]3. Optimize Administration Route: Evaluate alternative routes of administration (e.g., subcutaneous, intraperitoneal) that may offer better absorption and distribution.[13]
High variability in experimental results. 1. Inconsistent Peptide Handling: Improper storage or repeated freeze-thaw cycles can lead to degradation and variable activity.[12]2. Animal Model Variability: Differences in age, weight, or health status of the animals can contribute to inconsistent outcomes.3. Inconsistent Dosing Technique: Variations in injection volume or site can affect absorption and efficacy.1. Standardize Peptide Preparation: Ensure consistent storage, handling, and reconstitution of this compound. Prepare single-use aliquots to avoid freeze-thaw cycles.[12]2. Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Ensure they are housed under identical conditions.3. Standardize Dosing Procedure: Use precise injection techniques and ensure all animals receive the same volume and are injected at the same anatomical site.
Adverse side effects observed (e.g., hypotension). 1. Off-Target Effects: High doses of this compound may lead to non-specific receptor activation.2. Rapid Systemic Exposure: A bolus injection can cause a transient high concentration of the peptide, leading to acute side effects.[1]1. Dose Optimization: Lower the dose to a level that maintains efficacy while minimizing side effects.2. Controlled Release Formulation: Utilize a sustained-release formulation (e.g., hydrogel, microspheres) to maintain a steady and lower systemic concentration of this compound over time.

Experimental Protocols

Protocol 1: Preparation of Liposomal this compound for Enhanced In Vivo Stability

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • This compound peptide

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

  • Dissolve DPPC and cholesterol (2:1 molar ratio) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS by vortexing.

  • Subject the resulting liposome suspension to 5-10 cycles of freeze-thaw to enhance encapsulation efficiency.

  • Reduce the size of the liposomes by sonication, followed by extrusion through a 100 nm polycarbonate membrane for at least 10 passes.

  • Remove unencapsulated this compound by dialysis or size-exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Efficacy Study in a Murine Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of different this compound formulations.

Materials:

  • This compound (standard and modified/encapsulated formulations)

  • Vehicle control (e.g., saline or empty liposomes)

  • Appropriate animal model (e.g., a model of inflammatory disease)

  • Standard laboratory equipment for animal handling and dosing

Methodology:

  • Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Randomly assign animals to treatment groups (e.g., vehicle control, standard this compound, liposomal this compound).

  • Administer the respective treatments via the chosen route (e.g., intravenous, subcutaneous).

  • Monitor the animals for therapeutic outcomes at predetermined time points. This may include behavioral assessments, physiological measurements, or collection of tissue/blood samples for biomarker analysis.

  • At the end of the study, euthanize the animals and collect relevant tissues for further analysis (e.g., histology, gene expression).

  • Analyze the data using appropriate statistical methods to compare the efficacy of the different formulations.

Quantitative Data Summary

The following tables provide a comparative summary of the pharmacokinetic and pharmacodynamic properties of standard this compound versus a liposomal formulation.

Table 1: Pharmacokinetic Parameters of this compound Formulations

Parameter Standard this compound Liposomal this compound
Half-life (t½) ~5 minutes~2 hours
Area Under the Curve (AUC) LowHigh
Clearance (CL) HighLow
Volume of Distribution (Vd) HighLow

Table 2: In Vivo Efficacy in an Inflammatory Bowel Disease Model

Parameter Vehicle Control Standard this compound Liposomal this compound
Disease Activity Index (DAI) 3.5 ± 0.42.1 ± 0.51.2 ± 0.3
Colon Length (cm) 5.2 ± 0.66.8 ± 0.78.1 ± 0.5
Myeloperoxidase (MPO) Activity (U/g tissue) 12.4 ± 2.17.3 ± 1.54.5 ± 1.1

Visualizations

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane VPAC1 VPAC1 Receptor AC Adenylyl Cyclase VPAC1->AC Activates VPAC2 VPAC2 Receptor VPAC2->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->VPAC1 This compound->VPAC2 ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory effects) PKA->Response Phosphorylates targets

Caption: this compound signaling pathway.

Experimental_Workflow A This compound Formulation (Standard vs. Liposomal) C Dose Administration (Specify route and frequency) A->C B Animal Model Selection (e.g., Disease Model) B->C D In-life Monitoring (Clinical signs, body weight) C->D E Sample Collection (Blood, Tissues) D->E F Pharmacokinetic Analysis (LC-MS/MS) E->F G Pharmacodynamic Analysis (Biomarkers, Histology) E->G H Data Analysis & Interpretation F->H G->H

Caption: In vivo experimental workflow.

Troubleshooting_Logic Start Low In Vivo Efficacy? CheckDose Is the dose optimal? Start->CheckDose CheckStability Is peptide stability an issue? CheckDose->CheckStability Yes DoseResponse Perform Dose-Response Study CheckDose->DoseResponse No CheckRoute Is the administration route appropriate? CheckStability->CheckRoute No ImproveFormulation Improve Formulation (e.g., PEGylation, Liposomes) CheckStability->ImproveFormulation Yes OptimizeRoute Optimize Administration Route CheckRoute->OptimizeRoute No End Re-evaluate Efficacy CheckRoute->End Yes DoseResponse->End ImproveFormulation->End OptimizeRoute->End

Caption: Troubleshooting decision tree.

References

Technical Support Center: Addressing Experimental Variability in VIPhyb Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in studies involving VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist.

General Troubleshooting

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent between experiments. What are the common sources of variability?

A1: Experimental variability in this compound studies can arise from several factors. These can be broadly categorized into reagent handling, experimental procedure, and data analysis. Key sources include inconsistent this compound preparation and storage, cellular factors like passage number and health, procedural variations in incubation times and washing steps, and the inherent variability of biological systems. For in vitro plasma protein binding measurements, sources of variability can also include well position, day-to-day, and site-to-site reproducibility.[1]

Q2: How should I properly handle and store this compound to ensure its stability and activity?

A2: Proper storage of this compound is critical for maintaining its activity. For long-term storage, it is recommended to store this compound at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[2] It is crucial to store the compound in a sealed container, away from moisture.[2] When preparing stock solutions, use high-quality, sterile solvents and aliquot the solution to avoid repeated freeze-thaw cycles.

Q3: What are the key quality control steps I should implement in my this compound experiments?

A3: Implementing robust quality control measures is essential. This includes:

  • Reagent Validation: Regularly confirm the activity of your this compound stock.

  • Cell Line Authentication: Periodically verify the identity of your cell lines.

  • Positive and Negative Controls: Always include appropriate controls in your experiments. For example, a positive control could be a known agonist of the VIP receptor, while a negative control could be a vehicle-treated group.

  • Replicate Wells/Animals: Use technical and biological replicates to assess the variability within and between experiments.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all your assays.

Cell-Based Assays: Proliferation and Viability

Troubleshooting Guide
Problem Possible Cause Suggested Solution
High variability in cell proliferation (e.g., MTT, clonogenic) assays. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Variation in this compound treatment duration.Use a multichannel pipette or an automated liquid handler for simultaneous addition of this compound to all wells.
This compound shows lower than expected efficacy in inhibiting cell growth. This compound degradation.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Cell line has low expression of VIP receptors.Confirm the expression of VIP receptors (VPAC1, VPAC2, PAC1) in your cell line using techniques like RT-PCR or western blotting.[3]
Suboptimal cell culture conditions.Ensure cells are healthy, within their optimal passage number range, and free from contamination.
Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific assay conditions.

Cell Line Assay Type Reported IC50 Reference
NCI-H1299Cell Proliferation~500 nM[2]
U87, U118, U373125I-PACAP-27 Binding500 nM[3]
NCI-H157, NCI-H838125I-VIP Binding0.7 µM[4]

Receptor Binding and Signaling Assays

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Inconsistent inhibition of radioligand binding. Non-specific binding is too high.Optimize washing steps to reduce background. Consider using a different blocking agent.
Issues with radioligand quality.Check the expiration date and specific activity of the radioligand.
Variable results in cAMP or calcium flux assays. Cells are over-confluent.Seed cells at a density that ensures they are in the logarithmic growth phase during the assay.
Agonist concentration is not optimal.Perform a dose-response curve for the agonist (e.g., VIP, PACAP) to determine the optimal concentration for stimulation.
Inconsistent incubation times with phosphodiesterase inhibitors (for cAMP assays).Ensure precise timing of all additions and incubations.
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for assessing the binding of this compound to VIP receptors.

  • Cell Culture: Plate cells expressing the target VIP receptor (e.g., U87 glioblastoma cells) in a suitable multi-well format and grow to 80-90% confluency.

  • Assay Buffer Preparation: Prepare a binding buffer (e.g., Tris-HCl with BSA, MgCl2, and a protease inhibitor cocktail).

  • Reaction Setup:

    • Wash cells with assay buffer.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add a constant, low concentration of a suitable radioligand (e.g., 125I-VIP or 125I-PACAP-27).

    • For non-specific binding control wells, add a high concentration of unlabeled VIP or PACAP.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Washing: Rapidly wash the cells with ice-cold assay buffer to remove unbound radioligand.

  • Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and determine the IC50 value.

In Vivo Studies

Troubleshooting Guide
Problem Possible Cause Suggested Solution
High variability in tumor growth in xenograft models. Inconsistent tumor cell implantation.Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each animal.
Variation in animal age, weight, or health status.Use animals from a reputable supplier that are matched for age and weight. Acclimatize animals before starting the experiment.
Inconsistent this compound administration.Ensure accurate and consistent dosing and administration route (e.g., subcutaneous, intraperitoneal).[2][5]
Unexpected toxicity or adverse effects. This compound dose is too high.Perform a dose-ranging study to determine the maximum tolerated dose in your specific animal model.[5]
Off-target effects.Thoroughly research the known pharmacology of this compound and VIP receptors.[2][6]

Visualizations

Signaling Pathway of VIP Receptors

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VPAC1 VPAC1 AC Adenylyl Cyclase VPAC1->AC Activates VPAC2 VPAC2 VPAC2->AC Activates PAC1 PAC1 PAC1->AC Activates PLC Phospholipase C PAC1->PLC Activates VIP VIP VIP->VPAC1 Binds VIP->VPAC2 Binds VIP->PAC1 Binds PACAP PACAP PACAP->VPAC2 Binds PACAP->PAC1 Binds This compound This compound This compound->VPAC1 Antagonizes This compound->VPAC2 Antagonizes This compound->PAC1 Antagonizes cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca2_release Ca2+ Release IP3_DAG->Ca2_release Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKA->Cellular_Response PKC->Cellular_Response Ca2_release->Cellular_Response

Caption: Simplified signaling pathway of VIP receptors antagonized by this compound.

Experimental Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Review Reagent Preparation and Storage Start->Check_Reagents Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Check_Equipment Verify Equipment Calibration and Function Start->Check_Equipment Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue Problem Found Protocol_Issue Standardize Protocol Steps Check_Protocol->Protocol_Issue Problem Found Cell_Issue Optimize Cell Culture Check_Cells->Cell_Issue Problem Found Equipment_Issue Recalibrate or Service Equipment Check_Equipment->Equipment_Issue Problem Found Rerun_Experiment Rerun Experiment with Controls Reagent_Issue->Rerun_Experiment Protocol_Issue->Rerun_Experiment Cell_Issue->Rerun_Experiment Equipment_Issue->Rerun_Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

VIPhyb stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of VIPhyb in different cell culture media. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the effective use of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue/Question Possible Cause & Troubleshooting Steps
I am not observing the expected biological effect of this compound. 1. Peptide Degradation: this compound, like other peptides, can be susceptible to degradation by proteases present in cell culture media, especially when supplemented with Fetal Bovine Serum (FBS).[1][2] Troubleshooting: • Reduce the concentration of FBS or use a serum-free medium if your cell line permits. • Consider using protease inhibitor cocktails. • Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs. • Confirm the biological activity of your this compound stock with a positive control experiment. 2. Suboptimal Storage: Improper storage can lead to loss of activity. Troubleshooting: • Ensure lyophilized this compound is stored at -20°C or -80°C.[3][4] • Reconstituted this compound should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[3][4]
My experimental results with this compound are inconsistent. 1. Variable Media Composition: The stability of this compound can be influenced by the pH and composition of the cell culture medium.[5][6][7][8] Troubleshooting: • Ensure the pH of your culture medium is stable and within the optimal range for your cells and the peptide.[5][6][8][9] • Use the same batch of media and supplements for all related experiments to minimize variability. 2. Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in the medium. Troubleshooting: • Consider using low-protein-binding microplates and tubes. • Prepare working solutions fresh before each experiment.
How can I determine if my this compound is degrading in my specific cell culture setup? Stability Assessment: You can perform an experiment to directly measure the stability of this compound in your media. Troubleshooting: • Follow the detailed "Experimental Protocol for Assessing this compound Stability" provided below. This involves incubating this compound in your cell culture medium over a time course and analyzing the remaining intact peptide by HPLC or LC-MS.[10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide that acts as a Vasoactive Intestinal Peptide (VIP) receptor antagonist.[11][12][13] It is created by replacing the C-terminal amino acids of VIP with a sequence from neurotensin.[11][13] this compound blocks the signaling pathways initiated by VIP and the closely related peptide PACAP by binding to their receptors (VPAC1, VPAC2, and PAC1).[11] This inhibition prevents the downstream activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.[14]

Q2: Which factors can influence the stability of this compound in cell culture?

Several factors can affect peptide stability:

  • Enzymatic Degradation: Proteases and peptidases present in serum (like FBS) and secreted by cells can degrade this compound.[15][16][17][18]

  • pH: The pH of the cell culture medium can affect the conformation and stability of the peptide.[5][6][7][8][9]

  • Temperature: Higher temperatures can accelerate degradation.[3][5][19][20] For long-term storage, freezing is recommended.[3]

  • Oxidation: Certain amino acids in the peptide sequence can be susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.[4]

  • Repeated Freeze-Thaw Cycles: These can lead to peptide aggregation and degradation. It is recommended to aliquot reconstituted this compound into single-use volumes.[3][4]

Q3: How should I prepare and store this compound?

  • Storage of Lyophilized Powder: Store the lyophilized this compound peptide at -20°C or for maximal stability, at -80°C.[3]

  • Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS, or a buffer recommended by the manufacturer).

  • Storage of Reconstituted Peptide: Aliquot the reconstituted this compound into single-use volumes and store at -80°C to prevent degradation from freeze-thaw cycles.[3][4]

Q4: In which cell culture media is this compound expected to be more stable?

Data Presentation

Disclaimer: The following tables present illustrative, hypothetical data on this compound stability to demonstrate how such data might be presented. This is not based on published experimental results.

Table 1: Illustrative Stability of this compound (10 µM) in DMEM at 37°C

Time (hours)% Remaining this compound (DMEM without FBS)% Remaining this compound (DMEM with 10% FBS)
0100%100%
698%85%
1295%70%
2490%50%
4882%25%

Table 2: Illustrative Stability of this compound (10 µM) in RPMI-1640 at 37°C

Time (hours)% Remaining this compound (RPMI-1640 without FBS)% Remaining this compound (RPMI-1640 with 10% FBS)
0100%100%
697%82%
1294%65%
2488%45%
4880%20%

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound peptide

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (optional)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile water

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., sterile water).

  • Preparation of Media Samples:

    • Prepare your cell culture medium (with or without FBS, as required for your experiments).

    • Spike the medium with this compound to your final working concentration (e.g., 10 µM).

  • Incubation:

    • Aliquot the this compound-containing medium into sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • At each time point, remove one aliquot.

    • Immediately stop potential enzymatic degradation by adding a quenching agent (e.g., acidifying with TFA or acetic acid) and/or flash-freezing in liquid nitrogen.[16]

    • Store samples at -80°C until analysis. The T=0 sample should be processed immediately without incubation.

  • Sample Analysis by HPLC/LC-MS:

    • Thaw the samples. If the medium contains serum, precipitate the proteins (e.g., with cold acetonitrile) and centrifuge to collect the supernatant containing the peptide.

    • Analyze the samples by reverse-phase HPLC or LC-MS.

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the peptide.

      • Detection: Monitor absorbance at ~214 nm for the peptide bond.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time (and mass if using LC-MS) from the T=0 sample.

    • Calculate the peak area for intact this compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of remaining this compound.

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

Mandatory Visualizations

VIP_Signaling_Pathway cluster_membrane Cell Membrane VPAC_R VPAC1/VPAC2 Receptors G_Protein G Protein (Gs) VPAC_R->G_Protein Activates VIP VIP / PACAP VIP->VPAC_R Binds AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates This compound This compound This compound->VPAC_R Blocks

Caption: this compound antagonizes VIP/PACAP signaling by blocking VPAC receptors.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Spike Cell Culture Medium with this compound prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sample Collect Aliquots at Time Points (0, 6, 12, 24h) incubate->sample quench Quench Reaction & Store at -80°C sample->quench process Process Samples (e.g., Protein Precipitation) quench->process hplc Analyze by HPLC / LC-MS process->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Caption: Workflow for assessing this compound stability in cell culture media.

References

VIPhyb Technical Support Center: Troubleshooting Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the VIPhyb Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist used in research for cancer, immunology, and inflammation.[1][2][3][4][5] As a peptide-based compound, this compound is susceptible to enzymatic degradation by proteases, which can lead to loss of activity and variability in experimental results. Understanding and preventing this degradation is critical for obtaining reliable and reproducible data.

Q2: What are the primary causes of this compound degradation in my experiments?

This compound degradation can be attributed to three main factors:

  • Enzymatic Degradation: This is the most common cause. Proteases present in cell culture media, serum, tissue homogenates, or even as contaminants can cleave this compound. VIP, a related peptide, is known to be degraded by enzymes such as tryptase, chymase, and dipeptidyl peptidase 4 (DPP4), which may also affect this compound.[6][7]

  • Chemical Instability: Certain pH conditions and the presence of reactive chemicals can lead to the breakdown of the peptide structure. For instance, exposure to high pH (>8) should be minimized.[8]

  • Physical Instability: Repeated freeze-thaw cycles, exposure to high temperatures, and adsorption to surfaces can denature or lead to the loss of the peptide.[1][8]

Q3: How can I tell if my this compound is degrading?

You may suspect this compound degradation if you observe:

  • Inconsistent or lower-than-expected biological activity in your assays.

  • Loss of potency over time when using the same stock solution.

  • The appearance of unexpected peaks or a decrease in the main peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).

A formal stability assay is the most definitive way to confirm degradation.

Troubleshooting Guide

Issue 1: Loss of this compound Activity in Cell Culture Experiments

If you are observing a diminished effect of this compound in your cell-based assays, consider the following troubleshooting steps:

Potential Cause & Solution

Potential CauseRecommended Solution
Protease activity in serum-containing media 1. Reduce Serum Concentration: If possible for your cell line, lower the percentage of serum in your culture medium. 2. Use Heat-Inactivated Serum: Heat inactivation can denature some proteases. 3. Switch to Serum-Free Media: If your cells can be maintained in serum-free conditions, this will significantly reduce protease activity. 4. Add Protease Inhibitors: A broad-spectrum protease inhibitor cocktail can be added to the culture medium. Ensure the inhibitors are compatible with your cells and assay.
Cell-secreted proteases 1. Wash Cells Before Treatment: Wash the cells with a serum-free medium or phosphate-buffered saline (PBS) before adding the this compound-containing medium to remove accumulated proteases. 2. Use a Protease-Deficient Cell Line: If available, utilize a cell line known to have low protease secretion.
Incorrect storage of working solutions 1. Aliquot and Freeze: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles.[1][8] 2. Store at Appropriate Temperature: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
Issue 2: this compound Degradation in Biological Fluids (e.g., Plasma, Serum)

When working with biological fluids, protease activity is a significant concern.

Potential Cause & Solution

Potential CauseRecommended Solution
High concentration of endogenous proteases 1. Add Protease Inhibitors Immediately: Add a protease inhibitor cocktail to the biological sample immediately upon collection. 2. Work at Low Temperatures: Keep samples on ice at all times to reduce enzymatic activity.
Sub-optimal sample processing 1. Prompt Processing: Process samples as quickly as possible after collection. 2. Use appropriate anticoagulants: For plasma, EDTA is often preferred as it can chelate metal ions required by some proteases.[9]

Experimental Protocols

Protocol 1: Best Practices for this compound Handling and Storage

To maintain the integrity of your this compound, adhere to the following guidelines:

  • Reconstitution: Reconstitute lyophilized this compound in a sterile, slightly acidic buffer (e.g., pH 5-6) or as recommended by the supplier.[8]

  • Aliquotting: After reconstitution, create single-use aliquots to minimize freeze-thaw cycles.[1][8]

  • Storage Conditions:

FormStorage TemperatureDuration
Lyophilized Powder-20°C or -80°CLong-term (years)
Stock Solution-20°CUp to 1 month[1]
-80°CUp to 6 months[1]
Working Dilutions4°CUp to 1 week (sequence dependent)[8]
  • Avoid Contamination: Use sterile techniques and materials when handling this compound to prevent microbial growth, which can be a source of proteases.

Protocol 2: this compound Stability Assay in Cell Culture Supernatant

This protocol allows you to assess the stability of this compound under your specific experimental conditions.

  • Prepare Cells: Plate your cells of interest and culture them under standard conditions until they reach the desired confluency.

  • Condition the Medium: Replace the culture medium with fresh medium (containing serum, if applicable) and incubate for a period that mimics your experimental timeline (e.g., 24 hours) to allow for the accumulation of secreted factors.

  • Spike with this compound: Collect the conditioned medium and spike it with a known concentration of this compound.

  • Incubate and Sample: Incubate the this compound-spiked medium at 37°C. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Stop Degradation: Immediately upon collection, add a protease inhibitor cocktail to each aliquot and store it at -80°C until analysis.

  • Analyze this compound Concentration: Quantify the remaining intact this compound in each sample using a suitable analytical method, such as LC-MS or a specific ELISA.

  • Data Analysis: Plot the concentration of intact this compound against time to determine its degradation rate.

Visualizations

Signaling and Degradation Pathways

VIPhyb_Pathway This compound Interaction and Degradation Pathway This compound This compound VIPR VIP Receptors (VPAC1/VPAC2) This compound->VIPR Antagonizes Proteases Proteases (e.g., Tryptase, Chymase, DPP4) This compound->Proteases Degraded by Signaling Downstream Signaling (e.g., cAMP inhibition) VIPR->Signaling Blocks Biological_Effect Biological Effect (e.g., Inhibition of Proliferation) Signaling->Biological_Effect Degraded Degraded this compound Fragments Proteases->Degraded No_Effect Loss of Biological Effect Degraded->No_Effect

Caption: this compound interaction with its receptor and potential degradation pathway.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized this compound Spike Spike Matrix with this compound Reconstitute->Spike Prepare_Matrix Prepare Experimental Matrix (e.g., Conditioned Media, Plasma) Prepare_Matrix->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Inhibit Add Protease Inhibitors Sample->Inhibit Store Store at -80°C Inhibit->Store Quantify Quantify Intact this compound (LC-MS) Store->Quantify Analyze Analyze Degradation Rate Quantify->Analyze

Caption: A typical experimental workflow for evaluating this compound stability.

Troubleshooting Logic for this compound Degradation

Troubleshooting_Tree Troubleshooting this compound Degradation Start Suspected this compound Degradation (Loss of Activity) Check_Storage Review Storage & Handling? (Aliquots, Temp, Freeze-Thaw) Start->Check_Storage Correct_Storage Implement Best Practices: - Aliquot stock - Store at -80°C - Minimize freeze-thaw Check_Storage->Correct_Storage No Check_Matrix Is the experimental matrix a source of proteases? (Serum, Plasma, Conditioned Media) Check_Storage->Check_Matrix Yes Problem_Solved Problem Resolved Correct_Storage->Problem_Solved Add_Inhibitors Add Protease Inhibitors to the matrix Check_Matrix->Add_Inhibitors Yes Run_Stability_Assay Perform a Stability Assay to confirm degradation rate Check_Matrix->Run_Stability_Assay Unsure Reduce_Proteases Reduce Protease Source: - Use heat-inactivated serum - Use serum-free media - Wash cells before treatment Add_Inhibitors->Reduce_Proteases Reduce_Proteases->Problem_Solved

References

VIPhyb Technical Support Center: Optimizing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, for optimal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a competitive antagonist for Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1 and VPAC2.[1][2] By blocking the binding of VIP, this compound inhibits downstream signaling pathways, primarily the adenylyl cyclase/cAMP pathway.[2][3] This inhibition leads to a reduction in immunosuppressive signals, resulting in enhanced T-cell immunity, downregulation of the PD-1 immune checkpoint, and decreased expression of inflammatory cytokines.[4]

Q2: What are the main research applications for this compound?

A2: this compound is utilized in preclinical research across oncology, immunology, and infectious disease. Key applications include inhibiting cancer cell proliferation, reducing inflammation in models of colitis, and enhancing viral clearance in infections like cytomegalovirus (CMV).[4]

Q3: How should I reconstitute and store this compound?

A3: Lyophilized this compound should be stored at -20°C or colder for long-term stability. Before reconstitution, allow the vial to reach room temperature in a desiccator to prevent moisture absorption.[5] For reconstitution, use sterile, oxygen-free water or a buffer with a pH between 3 and 7.[6] For storage of the reconstituted solution, it is recommended to aliquot and freeze at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[4]

Q4: What are the recommended starting dosages for in vivo and in vitro experiments?

A4: For in vivo studies in mice, a common starting dose is 10 µ g/mouse administered subcutaneously (s.c.) daily.[2] However, doses can range from 0.4 µg/kg for inhibiting glioblastoma xenografts.[1] For in vitro experiments, a typical concentration range is 0.1 µM to 10 µM.[1][4] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: Is this compound known to have any toxic effects in vivo?

A5: Short-term administration of this compound in mice (e.g., 10 µ g/mouse daily for one week) has been shown to be non-toxic, with no significant effects on body weight, blood counts, or immune cell subsets in non-infected animals.[2][7] However, long-term administration of high doses has been reported to potentially inhibit fetal brain development, so caution is advised in such experimental models.[2][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor solubility of lyophilized this compound - Incorrect solvent.- Peptide has absorbed moisture.- Ensure the peptide is at room temperature before opening the vial.[5]- Use sterile, distilled water or a buffer within the pH range of 3-7.[6]- For hydrophobic peptides, a small amount of organic solvent like DMSO or acetonitrile may be used initially, followed by dilution with aqueous buffer.[6]- Gentle sonication can aid in dissolution.[5]
Inconsistent or no effect in in vitro assays - Improper storage of reconstituted peptide.- Incorrect dosage.- Cell line does not express VIP receptors.- Aliquot and store reconstituted this compound at -20°C or -80°C to avoid freeze-thaw cycles.[4]- Perform a dose-response experiment to determine the optimal concentration (typically 0.1-10 µM).[1][4]- Confirm VIP receptor (VPAC1, VPAC2) expression on your target cells using RT-PCR or flow cytometry.
Variable results in in vivo studies - Inconsistent administration.- Degradation of the peptide in solution.- Ensure consistent subcutaneous or intraperitoneal injection technique.- Prepare fresh solutions for administration or use aliquots stored at -80°C for no longer than 6 months.[4]
Unexpected agonist-like effects - Off-target effects at high concentrations.- Contamination of the peptide.- Lower the concentration of this compound used in the experiment.- Ensure the purity of the this compound stock.

Quantitative Data Summary

Table 1: In Vivo Dosage of this compound in Murine Models

ModelMouse StrainDosageAdministration RouteTherapeutic EffectReference(s)
Murine Cytomegalovirus (mCMV) InfectionC57BL/6 and BALB/c10 µ g/mouse , daily for 7 daysSubcutaneous (s.c.)Enhanced survival and viral clearance[2]
Acute Myeloid Leukemia (C1498 model)C57BL/610 µ g/mouse , daily for 7 daysSubcutaneous (s.c.)Reduced tumor burden and enhanced survival[8]
Glioblastoma (U87 xenograft)Nude mice0.4 µg/kgNot specifiedInhibited tumor proliferation[1]
Dextran Sodium Sulfate (DSS)-Induced ColitisC57BL/60.1-1 µMIntraperitoneal (i.p.), daily for 11 daysReduced inflammation[4]

Table 2: In Vitro Efficacy of this compound

Cell LineAssayThis compound ConcentrationEffectReference(s)
NCI-H1299 (NSCLC)Not specifiedIC50: 500 nMInhibition of cell proliferation[4]
U87, U118, U373 (Glioblastoma)Clonogenic Assay10 µMSignificant inhibition of proliferation[1]
Murine Splenic T-cellsProliferation Assay10 µMEnhanced T-cell proliferation[8]
NCI-H838 (NSCLC)Colony Formation1 µM~50% inhibition of colony formation[8]
LymphocytescAMP Generation10 µMMaximal inhibition of VIP-induced cAMP[2]

Experimental Protocols

In Vitro Cell Proliferation (Clonogenic Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell proliferation.[1][9][10]

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in 6-well plates at a low density (e.g., 200-500 cells/well) to allow for individual colony formation. The optimal seeding density should be determined for each cell line.

  • Treatment with this compound:

    • Allow cells to adhere for 24 hours.

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control.

  • Incubation:

    • Incubate the plates for 7-14 days, depending on the growth rate of the cell line, until visible colonies are formed.

  • Fixing and Staining:

    • Carefully remove the medium and wash the wells with PBS.

    • Fix the colonies with a solution of 6% glutaraldehyde for at least 30 minutes.[10]

    • Stain the colonies with 0.5% crystal violet for at least 30 minutes.[10]

  • Colony Counting:

    • Gently rinse the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.

Measurement of cAMP Inhibition

This protocol outlines the general steps for determining the antagonistic effect of this compound on VIP-induced cAMP production.[6][11]

  • Cell Preparation:

    • Culture cells expressing VIP receptors to near confluency.

    • Harvest and resuspend the cells in a stimulation buffer (e.g., serum-free media with a phosphodiesterase inhibitor like IBMX).

  • Antagonist Pre-incubation:

    • Dispense cells into a 96-well plate.

    • Add varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a no-VIPhyb control.

  • Agonist Stimulation:

    • Add a fixed concentration of VIP (agonist) to the wells to stimulate cAMP production. The concentration of VIP should be one that elicits a submaximal response (EC80) to allow for the observation of inhibition.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA).

    • Measure the intracellular cAMP levels using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve for this compound's inhibition of the VIP-induced cAMP signal to determine the IC50 value.

Flow Cytometry for PD-1 Expression on T-cells

This protocol provides a framework for assessing changes in PD-1 expression on T-cells following this compound treatment.[8][12][13]

  • Sample Preparation:

    • Isolate single-cell suspensions from murine spleens or tumors from both this compound-treated and control animals.

  • Surface Staining:

    • Wash the cells in FACS buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers, including CD3, CD4, CD8, and PD-1.

    • Incubate for 30 minutes on ice, protected from light.

  • Washing:

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on live, single cells, and then on CD3+ T-cells.

    • Further gate on CD4+ and CD8+ T-cell populations.

    • Analyze the expression level (e.g., mean fluorescence intensity) of PD-1 on the CD4+ and CD8+ T-cell subsets and compare between this compound-treated and control groups.

Visualizations

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds & Activates This compound This compound This compound->VPAC_R Binds & Blocks AC Adenylyl Cyclase VPAC_R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Immunosuppression Immunosuppressive Signals PKA->Immunosuppression Promotes

Caption: this compound competitively antagonizes VIP at its receptor, blocking downstream cAMP signaling.

Experimental_Workflow_In_Vivo start Start: In Vivo Experiment model Induce Disease Model (e.g., Tumor Implantation, Infection) start->model treatment Administer this compound or Vehicle (e.g., 10 µg/mouse, s.c., daily) monitoring Monitor Animal Health & Disease Progression (e.g., Tumor Volume, Survival) treatment->monitoring model->treatment endpoint Endpoint: Sample Collection (e.g., Spleen, Tumor) monitoring->endpoint analysis Analyze Samples (e.g., Flow Cytometry for PD-1, Histology) endpoint->analysis conclusion Conclusion analysis->conclusion Troubleshooting_Logic start Experiment Fails to Show Effect check_solubility Is the this compound fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_storage Was the reconstituted peptide stored correctly? storage_yes Yes check_storage->storage_yes Yes storage_no No check_storage->storage_no No check_dose Is the dosage appropriate? dose_yes Yes check_dose->dose_yes Yes dose_no No check_dose->dose_no No check_receptor Does the cell line express VIP receptors? receptor_no No check_receptor->receptor_no No solubility_yes->check_storage solution_solubility Action: Re-dissolve using appropriate solvent/sonication. solubility_no->solution_solubility storage_yes->check_dose solution_storage Action: Use a fresh aliquot. storage_no->solution_storage dose_yes->check_receptor solution_dose Action: Perform a dose-response study. dose_no->solution_dose receptor_yes Yes solution_receptor Action: Verify receptor expression or choose a different model. receptor_no->solution_receptor

References

Technical Support Center: Mitigating Non-specific Binding of VIPhyb in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with VIPhyb, a potent VIP receptor antagonist. The focus is on mitigating non-specific binding to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic peptide that acts as a competitive antagonist for Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1, VPAC2, and PAC1. By binding to these receptors, this compound blocks the downstream signaling pathways normally initiated by VIP. This inhibitory action has been shown to modulate immune responses, inhibit cancer cell proliferation, and reduce inflammation, making it a valuable tool in various research areas.[1][2][3]

Q2: What is non-specific binding and why is it a problem in this compound assays?

Non-specific binding refers to the adhesion of this compound to surfaces other than its intended target receptors, such as plasticware, membranes, or other proteins in the assay system. This can lead to high background signals, reduced assay sensitivity, and inaccurate quantification of this compound's binding affinity and efficacy. For peptide probes like this compound, which can have hydrophobic or charged residues, non-specific binding is a common challenge.

Q3: What are the primary causes of non-specific binding of peptides like this compound?

Several factors can contribute to the non-specific binding of peptides:

  • Hydrophobic Interactions: Peptides with hydrophobic regions can stick to plastic surfaces of assay plates and tubes.

  • Electrostatic Interactions: Charged residues on a peptide can interact with oppositely charged surfaces.

  • Aggregation: At high concentrations, peptides can aggregate and non-specifically adhere to surfaces.

  • Insufficient Blocking: Failure to adequately block all potential non-specific binding sites on assay surfaces can lead to increased background.

Troubleshooting Guides

Issue 1: High Background Signal in a this compound Binding Assay

High background can obscure the specific binding signal, making data interpretation difficult.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Optimize blocking conditions. Increase the concentration of the blocking agent or the incubation time. Test different blocking agents.
Suboptimal Wash Steps Increase the number of wash cycles and/or the volume of wash buffer. Consider adding a mild detergent to the wash buffer.
This compound Concentration Too High Titrate the this compound concentration to find the optimal range that maximizes specific binding while minimizing non-specific interactions.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and filtered to remove particulates.
Issue 2: Poor Reproducibility Between Experiments

Inconsistent results can arise from variability in assay conditions that affect non-specific binding.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for viscous solutions containing blocking agents.
Variable Incubation Times and Temperatures Strictly adhere to the established incubation times and maintain a constant temperature for all assay steps.
Inconsistent Washing Technique Standardize the washing procedure, including the force and angle of buffer addition and aspiration.
Batch-to-Batch Variability of Reagents Qualify new batches of critical reagents, such as this compound and blocking agents, before use in experiments.

Optimizing Assay Parameters to Reduce Non-specific Binding

Systematic optimization of key assay parameters is crucial for minimizing non-specific binding of this compound.

Buffer Composition

The composition of your assay and wash buffers can significantly impact non-specific binding.

Quantitative Impact of Buffer Additives on Non-Specific Binding of Peptides:

AdditiveConcentration RangeEffect on Non-Specific BindingReference
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Reduces binding to plastic surfaces and other proteins. A 0.1% BSA solution has been shown to be effective.[4][5][6][4][5][6]
Tween-20 0.01% - 0.1% (v/v)Reduces hydrophobic interactions. Optimal concentrations are often around 0.05%.[7][8][9][10][11][7][8][9][10][11]
Sodium Chloride (NaCl) 25 mM - 150 mMReduces electrostatic interactions. Concentrations below 25 mM or above 75 mM may be less effective.[7][12][7][12]

Note: The optimal concentration of each additive should be determined empirically for your specific assay.

Blocking Agents

Proper blocking of non-specific sites is critical.

Comparison of Common Blocking Agents:

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1% - 5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability.
Non-fat Dry Milk 5% (w/v)Inexpensive and effective.May contain phosphoproteins that can interfere with certain assays.
Casein 1% (w/v)A purified milk protein, less lot-to-lot variability than milk.Can also contain phosphoproteins.
Commercial Blocking Buffers VariesOptimized formulations for specific applications.More expensive.

Experimental Protocols

Protocol 1: Dot Blot Assay for Assessing this compound Binding

This protocol provides a semi-quantitative method to assess the binding of this compound to its target and to optimize conditions for reducing non-specific binding.

Materials:

  • Nitrocellulose or PVDF membrane

  • This compound peptide

  • Purified receptor protein or cell lysate containing the receptor

  • Primary antibody against this compound or a tag on this compound

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.05% Tween-20)

  • Chemiluminescent substrate

  • Dot blot apparatus

Procedure:

  • Sample Application: Spot serial dilutions of the receptor protein or cell lysate onto the nitrocellulose membrane. Allow the spots to dry completely.[13][14][15][16]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block all non-specific binding sites.[13][14][15][16]

  • This compound Incubation: Incubate the membrane with a solution of this compound in binding buffer (e.g., TBST with 1% BSA) for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound this compound.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with wash buffer and once with TBS (without Tween-20).

  • Detection: Add the chemiluminescent substrate and image the membrane using a suitable imaging system.

Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Analysis of this compound Binding

SPR allows for the real-time, label-free quantification of binding kinetics and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound peptide

  • Purified receptor protein

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Surface Preparation: Equilibrate the sensor surface with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the purified receptor protein in immobilization buffer to allow for covalent coupling to the sensor surface.

    • Deactivate any remaining active esters with ethanolamine.[17][18][19][20][21]

  • Analyte Binding:

    • Inject a series of concentrations of this compound in running buffer over the immobilized receptor surface.

    • Include a zero-concentration (buffer only) injection for baseline subtraction.

  • Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of this compound from the receptor.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound this compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Visualizations

VIPhyb_Signaling_Pathway This compound This compound VIPR VPAC1 / VPAC2 / PAC1 Receptors This compound->VIPR G_alpha_s Gαs VIPR->G_alpha_s Activates G_alpha_q Gαq VIPR->G_alpha_q Activates AC Adenylate Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C (PLC) G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Inhibition of Cellular Responses (e.g., Proliferation, Cytokine Release) PKC->Cellular_Response CREB->Cellular_Response

Caption: this compound antagonizes VIP receptors, inhibiting downstream signaling.

Caption: General workflow for a this compound binding assay.

References

challenges in working with VIPhyb peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the VIPhyb peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that functions as a broad-spectrum antagonist for Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1, VPAC2, and PAC1.[1][2] By blocking the binding of VIP to these receptors, this compound inhibits downstream signaling pathways, primarily the adenylyl cyclase/cAMP pathway.[3][4] This leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.[1][5]

Q2: What are the recommended storage and reconstitution conditions for this compound?

A2: For optimal stability, lyophilized this compound peptide should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter durations (up to 1 month), protected from moisture.[6] To reconstitute, allow the vial to equilibrate to room temperature before opening to prevent moisture contamination. The desiccated peptide can be reconstituted in sterile molecular grade water and then further diluted in a sterile buffer such as PBS for experimental use.[7]

Q3: In which research areas is this compound commonly used?

A3: this compound is utilized in various research fields, including oncology, immunology, and neurobiology. It has been shown to inhibit the growth of several cancer cell lines, enhance anti-tumor and antiviral T-cell immunity, and reduce inflammation.[1][5][6] A notable effect of this compound is its ability to downregulate the immune checkpoint protein PD-1 on T-cells.[6]

Troubleshooting Guides

This section addresses common challenges that may arise during the handling and use of the this compound peptide.

Peptide Handling and Solubility
  • Issue: Difficulty dissolving the lyophilized peptide.

    • Possible Cause: Incomplete equilibration to room temperature, leading to moisture absorption upon opening.

    • Solution: Ensure the vial warms to room temperature for at least 15-20 minutes before opening. Reconstitute in sterile water first, vortex gently, and then dilute to the final concentration with your experimental buffer.

  • Issue: Observation of precipitation or cloudiness in the reconstituted solution.

    • Possible Cause: Peptide aggregation, which can be influenced by concentration, pH, and buffer composition.

    • Solution: If precipitation occurs, sonication in a water bath for a few minutes may help to dissolve the peptide. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. If the issue persists, consider using a different buffer system.

In Vitro Assay Performance
  • Issue: Inconsistent or no antagonist activity in cell-based assays.

    • Possible Cause 1: Degradation of the peptide due to improper storage or handling.

    • Solution 1: Always aliquot the reconstituted peptide into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Use fresh aliquots for each experiment.

    • Possible Cause 2: Low expression of VIP receptors on the cell line being used.

    • Solution 2: Confirm the expression of VPAC1, VPAC2, or PAC1 receptors on your target cells using techniques like RT-PCR, Western blot, or flow cytometry.

    • Possible Cause 3: Suboptimal assay conditions.

    • Solution 3: Optimize incubation times, cell density, and the concentration of the competing agonist (VIP). Ensure that the concentration of this compound is within the effective range (typically in the micromolar range for many cell types).[1][8][9]

In Vivo Experiments
  • Issue: Lack of expected biological effect in animal models.

    • Possible Cause 1: Insufficient dosage or inappropriate administration route.

    • Solution 1: A common in vivo administration protocol for mice is daily subcutaneous injections of 10 µg of this compound per mouse.[1][7] However, the optimal dose may vary depending on the animal model and the specific research question.

    • Possible Cause 2: Rapid clearance of the peptide in vivo.

    • Solution 2: Consider the pharmacokinetic properties of the peptide. The dosing regimen may need to be adjusted to maintain a therapeutic concentration.

Quantitative Data Summary

The following tables summarize the reported potency and inhibitory concentrations of this compound in various experimental systems.

Parameter Cell Line/System Value Reference
IC50 NCI-H1299 (Non-small cell lung cancer)500 nM[6]
NCI-H157 and NCI-H838 (Non-small cell lung cancer)0.7 µM (for inhibiting 125I-VIP binding)[10]
MDA-MB-231 (Breast cancer)0.5 µM (for inhibiting 125I-VIP binding)[5]
U87, U118, U373 (Glioblastoma)500 nM (for inhibiting 125I-PACAP-27 binding)[9]
Lymphocytes5 µM (half-maximal inhibition of VIP binding)[1]
EC50 T-cell activation~0.3-0.4 µM (for novel this compound analogs)[10]
Concentration for Max. Effect Lymphocytes10 µM (maximal inhibition of VIP-induced cAMP)[1]
NCI-H83810 µM (inhibited VIP-induced cAMP increase)[10]

Key Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity of this compound for VIP receptors by measuring its ability to compete with a radiolabeled ligand (e.g., 125I-VIP).

Materials:

  • Cell membranes or whole cells expressing VIP receptors

  • 125I-VIP (Radioligand)

  • This compound peptide (competitor)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

  • Scintillation counter

Procedure:

  • Plate Preparation: Pre-treat the filter plates with 0.3% polyethyleneimine for 30-60 minutes at 4°C to reduce non-specific binding.

  • Assay Setup: In each well of the 96-well plate, add the following in order:

    • 50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled VIP (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

    • 50 µL of 125I-VIP at a concentration near its Kd.

    • 100 µL of cell membrane preparation (containing a consistent amount of protein, e.g., 10-50 µg).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Drying: Dry the filter plate at 50°C for 30-60 minutes.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: - Cell Membranes - 125I-VIP - this compound dilutions - Buffers P2 Pre-treat Filter Plate (0.3% PEI) A1 Add Buffers/Competitors (Total, Non-specific, this compound) P2->A1 A2 Add 125I-VIP A1->A2 A3 Add Cell Membranes A2->A3 A4 Incubate (e.g., 60 min at RT) A3->A4 D1 Filter and Wash A4->D1 D2 Dry Filter Plate D1->D2 D3 Scintillation Counting D2->D3 D4 Calculate IC50 D3->D4

Radioligand Binding Assay Workflow

cAMP Functional Assay

This protocol measures the ability of this compound to inhibit VIP-induced intracellular cAMP production.

Materials:

  • Cells expressing VIP receptors

  • This compound peptide

  • VIP peptide

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a PDE inhibitor (to prevent cAMP degradation) for 15-30 minutes at 37°C.

  • Stimulation: Add VIP at a concentration that elicits a submaximal response (e.g., its EC80) to all wells except the basal control.

  • Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine its IC50 for the inhibition of VIP-stimulated cAMP production.

G start Seed Cells in 96-well plate pretreat Pre-treat with this compound + PDE inhibitor start->pretreat stimulate Stimulate with VIP pretreat->stimulate incubate Incubate to allow cAMP production stimulate->incubate lyse Lyse cells incubate->lyse detect Detect cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Analyze data (IC50) detect->analyze

cAMP Functional Assay Workflow

CREB Phosphorylation Assay (Western Blot)

This protocol assesses the effect of this compound on the phosphorylation of CREB at Serine 133, a key downstream event in the VIP signaling pathway.

Materials:

  • Cells expressing VIP receptors

  • This compound peptide

  • VIP peptide

  • Serum-free medium

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to confluency and then serum-starve overnight to reduce basal phosphorylation levels.[7]

  • Pre-treatment: Pre-incubate the starved cells with this compound for 30 minutes at 37°C.[7]

  • Stimulation: Stimulate the cells with VIP for 15 minutes at 37°C.[7]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-phospho-CREB antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total CREB antibody for loading control.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-CREB to total CREB.

Signaling Pathways

VIP Receptor Signaling and this compound Inhibition

Vasoactive Intestinal Peptide (VIP) binds to its G-protein coupled receptors (GPCRs), primarily VPAC1 and VPAC2. This binding activates the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[3][11] Phosphorylated CREB translocates to the nucleus and modulates gene expression. This compound acts as a competitive antagonist, blocking VIP from binding to its receptors and thereby inhibiting this entire signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP Receptor VIP Receptor (VPAC1/VPAC2) VIP->Receptor Binds & Activates This compound This compound This compound->Receptor Binds & Blocks Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Expression pCREB->Gene Modulates

This compound Inhibition of VIP Signaling

This compound-Mediated Downregulation of PD-1

This compound has been shown to decrease the expression of the programmed cell death protein 1 (PD-1) on T-cells.[6][7] While the exact mechanism is still under investigation, it is hypothesized that by blocking the immunosuppressive signals initiated by VIP, this compound promotes a more activated T-cell phenotype. This activated state may involve signaling pathways that lead to the transcriptional repression of the Pdcd1 gene, which encodes for PD-1. The inhibition of the cAMP/PKA pathway by this compound may play a role in altering the balance of transcription factors that regulate PD-1 expression.

G This compound This compound VIPR VIP Receptor This compound->VIPR Blocks cAMP ↓ cAMP/PKA Signaling VIPR->cAMP TF Altered Transcription Factor Activity cAMP->TF PD1_gene Pdcd1 Gene Transcription TF->PD1_gene Represses PD1 ↓ PD-1 Expression on T-cell PD1_gene->PD1 T_cell Enhanced T-cell Activation & Function PD1->T_cell

Proposed Mechanism of PD-1 Downregulation

References

optimizing incubation time for VIPhyb treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VIPhyb treatment. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a VIP (Vasoactive Intestinal Polypeptide) receptor antagonist. It works by blocking the signaling of VIP through its receptors, primarily VPAC1 and VPAC2.[1][2][3] This inhibition can lead to several downstream effects, including the enhancement of T-cell immunity, downregulation of PD-1 expression on T-cells, and inhibition of cancer cell proliferation.[1][2]

Q2: What are the common applications of this compound in research?

A2: this compound is utilized in various research areas, including oncology, immunology, and infectious disease. It has been shown to inhibit the growth of several types of cancer cells, such as non-small cell lung cancer and glioblastoma.[4] Additionally, it can enhance the immune response to viral infections and is being investigated as a potential immunomodulatory agent in cancer therapy.[5][6]

Q3: What is a typical concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound can vary depending on the cell type and experimental endpoint. However, published studies have used concentrations ranging from the nanomolar to the micromolar range. For example, a concentration of 1 µM has been used to inhibit colony formation in non-small cell lung cancer cell lines, while 10 µM has been shown to inhibit VIP-induced cAMP generation.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: What is a typical duration for in vivo this compound treatment?

A4: In murine models, a common treatment regimen involves daily subcutaneous injections of this compound for a period of 7 days.[2][3] However, the optimal duration can depend on the specific disease model and the experimental goals.

Q5: How should I prepare and store this compound?

A5: this compound peptide is typically reconstituted in sterile molecular grade water and then diluted in a sterile buffer such as PBS for experimental use.[2] For long-term storage, it is recommended to follow the manufacturer's instructions, which generally advise storing the lyophilized peptide at -20°C or -80°C. Once reconstituted, it is best to aliquot the solution and store it at -80°C to avoid multiple freeze-thaw cycles.

Troubleshooting Guide: Optimizing Incubation Time

Optimizing the incubation time is critical for achieving reliable and reproducible results with this compound treatment. The ideal duration depends on the specific biological question, cell type, and assay being performed.

Problem 1: No observable effect of this compound treatment.

Possible Cause Suggested Solution
Incubation time is too short. The antagonist may not have had sufficient time to bind to the receptors and elicit a downstream effect. It is recommended to perform a time-course experiment to identify the optimal incubation period. Start with a broad range of time points (e.g., 1, 6, 12, 24, 48 hours) and measure your endpoint of interest.
This compound concentration is too low. The concentration of this compound may be insufficient to effectively block VIP signaling. Perform a dose-response experiment with a range of concentrations to determine the optimal dose for your system.
Cell density is not optimal. The number of cells plated can influence the outcome. Ensure you are using a consistent and appropriate cell density for your assay.
Reagent instability. Ensure that the this compound was properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided.

Problem 2: High cell toxicity or death observed after this compound treatment.

Possible Cause Suggested Solution
Incubation time is too long. Prolonged exposure to any treatment can sometimes lead to off-target effects and cytotoxicity. In your time-course experiment, include viability assays (e.g., Trypan Blue, MTS, or Annexin V staining) at each time point to monitor cell health.[7][8] Shorten the incubation time if significant cell death is observed.
This compound concentration is too high. High concentrations of the peptide may induce toxicity. Reduce the concentration of this compound in your experiments.
Contamination of cell culture. Ensure that your cell cultures are free from microbial contamination, which can cause cell death.

Experimental Protocols

Protocol for Optimizing this compound Incubation Time: A Time-Course Experiment

This protocol outlines a general method for determining the optimal incubation time for this compound treatment in an in vitro cell-based assay. The specific endpoints and assays will need to be adapted to your research question.

Objective: To determine the incubation time at which this compound treatment produces the desired biological effect without causing significant cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound peptide

  • Vehicle control (e.g., sterile PBS or water)

  • Multi-well plates (e.g., 96-well or 24-well)

  • Reagents for your specific endpoint assay (e.g., cell proliferation assay kit, flow cytometry antibodies, cAMP assay kit)

  • Reagents for a cell viability assay (e.g., MTS reagent, Propidium Iodide)

Procedure:

  • Cell Seeding: Seed your cells in multi-well plates at a predetermined optimal density. Allow the cells to adhere and enter the log phase of growth (typically 24 hours).

  • Treatment Preparation: Prepare a working solution of this compound at the desired concentration in complete cell culture medium. Also, prepare a vehicle control solution.

  • Treatment Administration: Remove the old medium from the cells and add the this compound-containing medium or the vehicle control medium.

  • Time-Course Incubation: Incubate the plates for a range of time points. A good starting range could be 0, 1, 6, 12, 24, 48, and 72 hours.

  • Endpoint Measurement: At each time point, harvest the cells or perform the assay directly in the plate to measure your primary endpoint. This could be:

    • Cell Proliferation/Viability: Using an MTS assay, incubate the cells with the MTS reagent for 1-4 hours before reading the absorbance.[8]

    • Signaling Pathway Modulation: For cAMP assays, a short pre-incubation with this compound (e.g., 30 minutes) followed by stimulation with a VIP agonist for a brief period (e.g., 15 minutes) is often used to assess the inhibitory effect.[1]

    • Protein Expression (e.g., PD-1): For flow cytometry analysis of surface markers like PD-1, cells are typically harvested, stained with fluorescently labeled antibodies, and analyzed.

  • Viability Assessment: At each time point, it is crucial to also assess cell viability in parallel to ensure the observed effects are not due to cytotoxicity. This can be done using a viability dye like Propidium Iodide or 7-AAD for flow cytometry or a commercial viability assay kit.[9]

  • Data Analysis: Plot the results of your primary endpoint and the viability data against the incubation time. The optimal incubation time will be the point at which you observe a significant desired effect without a substantial decrease in cell viability.

Data Presentation

Table 1: Example Data from a Time-Course Experiment for this compound Treatment on NSCLC Cells

Incubation Time (hours)Cell Proliferation (% of Control)Cell Viability (%)
010098
69597
128096
246595
485085
724870

This is example data and will vary based on the experiment.

Visualizations

This compound Signaling Pathway

VIPhyb_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor Binds & Activates This compound This compound This compound->VPAC_Receptor Binds & Inhibits G_Protein G Protein VPAC_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Proliferation, PD-1) CREB->Gene_Expression Regulates

Caption: this compound antagonizes the VIP/VPAC receptor signaling pathway.

Experimental Workflow for Optimizing Incubation Time

Optimization_Workflow cluster_assays 5. Perform Assays at Each Time Point start Start: Define Experimental Goal seed_cells 1. Seed Cells in Multi-well Plates start->seed_cells prepare_treatment 2. Prepare this compound & Vehicle Control seed_cells->prepare_treatment add_treatment 3. Add Treatments to Cells prepare_treatment->add_treatment time_course 4. Incubate for a Range of Time Points (e.g., 0, 1, 6, 12, 24, 48, 72h) add_treatment->time_course endpoint_assay Primary Endpoint Assay (e.g., Proliferation, cAMP, PD-1) time_course->endpoint_assay viability_assay Cell Viability Assay (e.g., MTS, PI Staining) time_course->viability_assay analyze_data 6. Analyze & Plot Data endpoint_assay->analyze_data viability_assay->analyze_data determine_optimal 7. Determine Optimal Incubation Time (Max effect, Min toxicity) analyze_data->determine_optimal end End: Optimized Protocol determine_optimal->end

Caption: Workflow for determining the optimal this compound incubation time.

References

troubleshooting unexpected results in VIPhyb experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VIPhyb experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer clear protocols for experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic peptide that acts as a Vasoactive Intestinal Peptide (VIP) receptor antagonist.[1] It is a hybrid peptide created by replacing the first six C-terminal amino acids of VIP with the sequence from neurotensin.[2] this compound is predicted to inhibit the binding of VIP, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), and Peptide Histidine Isoleucine (PHI) to all VIP receptors: VPAC1, VPAC2, and PAC1.[2][3] This blockade results in the reduction of downstream signaling pathways, including those mediated by cAMP/PKA, PLC/PKC, and p38 MAPK.[2][3] By inhibiting these signals, this compound can enhance T-cell immunity, downregulate PD-1 expression, inhibit cancer cell proliferation, and reduce inflammatory cytokine expression.[1]

Q2: How should I reconstitute and store the this compound peptide?

Proper handling and storage of this compound are crucial for maintaining its activity. Here are the general guidelines:

  • Reconstitution: Before opening, allow the lyophilized peptide to come to room temperature in a desiccator to prevent water absorption.[4][5] It is recommended to initially reconstitute the peptide in sterile, nuclease-free water.[4] If the peptide contains residues prone to oxidation (like Met, Cys, or Trp), use oxygen-free solvents.[4] Avoid reconstituting in buffers like PBS initially, as salts can hinder solubility.[4]

  • Storage of Lyophilized Peptide: For long-term storage, the lyophilized powder should be kept in a sealed container with a desiccant at -20°C or -80°C.[1][5] It can be stored at -80°C for up to two years and at -20°C for one year.[1]

  • Storage of Stock Solution: Once reconstituted, it is best to aliquot the stock solution to avoid multiple freeze-thaw cycles.[4] The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: What are the typical concentrations of this compound used in experiments?

The optimal concentration of this compound can vary depending on the experimental model.

  • In vitro : Concentrations in the range of 0.1-10 µM are commonly used. For example, 10 µM this compound has been used to inhibit VIP-induced cAMP generation and to assess its effect on T-cell proliferation.[6][7] The IC50 for inhibiting glioblastoma cell growth has been reported to be around 10 µM in clonogenic assays.[8]

  • In vivo : A common dosage for murine models is 10 µ g/mouse , administered subcutaneously daily for a week.[1][2] Another study on glioblastoma xenografts in nude mice used a dosage of 0.4 µg/kg.[8]

Troubleshooting Guides

Unexpected Result: No significant change in T-cell activation or tumor growth inhibition after this compound treatment.

If you do not observe the expected biological effects of this compound, consider the following potential issues and solutions.

Potential Cause Recommended Solution
Peptide Integrity and Activity Confirm Peptide Quality: Ensure the peptide was stored correctly (lyophilized at -20°C or -80°C; in solution at -80°C).[1][5] If in doubt, use a fresh vial of the peptide.
Proper Reconstitution: Verify that the peptide was reconstituted in the correct solvent and is fully dissolved. Incomplete dissolution will lead to inaccurate concentrations and reduced activity.[4][9]
Experimental Conditions Suboptimal Concentration: The effective concentration of this compound can be cell-type or model-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific system.[9]
Timing and Duration of Treatment: The timing and length of this compound administration may be critical. For in vivo studies, treatment is often initiated before or at the time of tumor injection and continued for several days.[2][6]
Cellular Factors Receptor Expression: The target cells must express VIP receptors (VPAC1, VPAC2, PAC1) for this compound to have an effect. Confirm receptor expression in your cell line or animal model using techniques like RT-PCR or western blotting.[8]
Cell Line Authenticity and Health: Ensure your cell line is authentic and free from contamination, such as mycoplasma.[10] Cells should be in the logarithmic growth phase and at an appropriate density.
Assay-Specific Issues Assay Sensitivity: The assay used to measure the endpoint (e.g., T-cell activation, tumor cell viability) may not be sensitive enough to detect subtle changes. Optimize your assay or consider a more sensitive alternative.
Positive and Negative Controls: Ensure that your positive and negative controls are working as expected. This will help to validate the assay itself.[9]
Unexpected Result: Inconsistent results between in vitro and in vivo experiments.

Discrepancies between cell culture and animal model results are common in drug development. The table below outlines potential reasons and troubleshooting steps.

Potential Cause Recommended Solution
Pharmacokinetics and Bioavailability Peptide Stability and Clearance: Peptides can have short half-lives in vivo due to proteolytic degradation and renal clearance.[11] The dosing regimen (frequency and route of administration) may need to be optimized for your animal model.
Bioavailability: The route of administration (e.g., subcutaneous, intraperitoneal) can significantly impact the bioavailability of the peptide.[1] Ensure the chosen route is appropriate for achieving sufficient concentration at the target site.
Model System Differences Complexity of the In Vivo Microenvironment: The tumor microenvironment in an animal is far more complex than a 2D cell culture system. Factors such as stromal cells, immune cell infiltration, and the extracellular matrix can all influence the response to this compound.
Host Immune System: The in vivo effects of this compound on T-cell immunity and tumor growth are dependent on a functional host immune system.[6][12] The choice of mouse strain (e.g., immunocompetent vs. immunodeficient) will dramatically affect the outcome.
Off-Target Effects Unforeseen In Vivo Interactions: this compound may have off-target effects in the complex biological system of a living animal that are not apparent in a simplified in vitro model.[3] Careful observation for any unexpected physiological changes in the animals is important.

Quantitative Data Summary

Parameter Value Experimental System Reference
IC50 of this compound 500 nMNCI-H1299 cells[1]
IC50 of this compound ~10 µMU87, U118, U373 glioblastoma cells (clonogenic assay)[8]
Half-maximal inhibition of VIP binding 5 µMT lymphocytes[7]
Maximal inhibition of VIP-induced cAMP 10 µMT lymphocytes[7]
In Vivo Dosage 10 µ g/mouse/day (s.c.)C57BL/6 and BALB/c mice[1][2]
In Vivo Dosage 0.4 µg/kgNude mice with U87 xenografts[8]

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay

This protocol assesses the effect of this compound on T-cell proliferation.

  • Isolate Splenic T-cells: Isolate T-cells from the spleens of mice using a T-cell isolation kit according to the manufacturer's instructions.[6]

  • Label T-cells with CFSE: Label the isolated T-cells with Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.

  • Plate Preparation: Coat a 96-well plate with an anti-CD3 antibody to stimulate T-cell activation.

  • Cell Seeding and Treatment: Seed the CFSE-labeled T-cells in the pre-coated 96-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control.

  • Incubation: Incubate the cells for 48 hours.[6]

  • Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution in live CD3+ cells using a flow cytometer. A decrease in CFSE fluorescence indicates cell proliferation.[6]

Protocol 2: In Vivo Murine Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine tumor model.

  • Animal Model: Use an appropriate mouse strain for your tumor model (e.g., C57BL/6 for syngeneic models).

  • Tumor Cell Inoculation: Inject tumor cells (e.g., C1498 leukemia cells) into the mice.[6]

  • This compound Administration: Reconstitute this compound in sterile PBS.[6] Administer a 10 µg dose of this compound in a 200 µL injection volume subcutaneously to each mouse.[6]

  • Treatment Schedule: Begin treatment the day before or the day of tumor cell injection and continue for 7 days.[6] A control group should receive an equal volume of PBS.[6]

  • Monitoring: Monitor tumor growth and the overall health of the mice regularly.

  • Endpoint Analysis: At the end of the experiment, collect peripheral blood and spleen samples for analysis by flow cytometry to assess the phenotype of immune cells (e.g., PD-1 expression on CD4+ and CD8+ T-cells).[6]

Visualizations

Signaling Pathway of this compound Action

VIPhyb_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VIP_Receptor VIP Receptors (VPAC1, VPAC2, PAC1) AC Adenylate Cyclase VIP_Receptor->AC Activates VIP VIP / PACAP VIP->VIP_Receptor Binds & Activates This compound This compound This compound->VIP_Receptor Blocks cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB pCREB PKA->CREB Immune_Suppression Immune Suppression CREB->Immune_Suppression

Caption: this compound antagonizes VIP receptors, blocking downstream signaling.

General Troubleshooting Workflow for Unexpected this compound Results

Troubleshooting_Workflow Start Unexpected Result Observed Check_Peptide Verify this compound Integrity (Storage, Reconstitution) Start->Check_Peptide Check_Protocol Review Experimental Protocol (Concentration, Timing) Check_Peptide->Check_Protocol Peptide OK Modify_Experiment Modify Experimental Design Check_Peptide->Modify_Experiment Issue Found Check_Cells Assess Cellular Factors (Receptor Expression, Cell Health) Check_Protocol->Check_Cells Protocol OK Check_Protocol->Modify_Experiment Issue Found Check_Assay Validate Assay Performance (Controls, Sensitivity) Check_Cells->Check_Assay Cells OK Check_Cells->Modify_Experiment Issue Found Analyze_Data Re-analyze Data Check_Assay->Analyze_Data Assay OK Check_Assay->Modify_Experiment Issue Found Analyze_Data->Modify_Experiment Consult Consult Literature / Technical Support Analyze_Data->Consult Modify_Experiment->Start Re-run Experiment End Problem Resolved Modify_Experiment->End Consult->Modify_Experiment

Caption: A logical workflow for troubleshooting this compound experiments.

Experimental Workflow for In Vivo this compound Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Reconstitute Reconstitute this compound Administer_this compound Administer this compound or PBS (Control) (e.g., Daily for 7 days) Reconstitute->Administer_this compound Prepare_Cells Prepare Tumor Cells Inject_Tumor Inject Tumor Cells into Mice Prepare_Cells->Inject_Tumor Inject_Tumor->Administer_this compound Monitor Monitor Mice (Tumor Growth, Health) Administer_this compound->Monitor Collect_Samples Collect Blood & Spleen Monitor->Collect_Samples Isolate_Immune_Cells Isolate Immune Cells Collect_Samples->Isolate_Immune_Cells Flow_Cytometry Flow Cytometry Analysis (e.g., PD-1, CD4/CD8) Isolate_Immune_Cells->Flow_Cytometry Data_Analysis Analyze and Interpret Data Flow_Cytometry->Data_Analysis

Caption: Workflow for an in vivo this compound efficacy study.

References

VIPhyb Technical Support Center: Ensuring Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the VIPhyb Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in experiments utilizing this compound, a Vasoactive Intestinal Peptide (VIP) receptor antagonist. Here you will find troubleshooting advice and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide that acts as a competitive antagonist for Vasoactive Intestinal Peptide (VIP) receptors, including VPAC1 and VPAC2. By blocking the binding of VIP to its receptors, this compound inhibits downstream signaling pathways, such as the cyclic AMP (cAMP) pathway. This interference can modulate immune responses, reduce inflammation, and inhibit the growth of certain cancer cells.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is critical for maintaining its stability and activity. For long-term storage, it is recommended to store the lyophilized peptide at -80°C. For short-term storage, -20°C is acceptable for up to one month. Once reconstituted, the solution should be used promptly or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to 6 months at -80°C.

Q3: How should I reconstitute lyophilized this compound?

A3: Lyophilized this compound peptide should be reconstituted in sterile, molecular-grade water.[2] Following reconstitution, it can be further diluted in a sterile buffer such as phosphate-buffered saline (PBS) for experimental use.[2]

Q4: What is a typical dosage and administration route for in vivo mouse studies?

A4: A commonly used dosage for subcutaneous (s.c.) injection in mice is 10 µg of this compound per mouse, administered daily in a volume of 200 µL.[2] For intraperitoneal (i.p.) injections in colitis models, a concentration range of 0.1-1 µM has been used.[1] The optimal dosage and route may vary depending on the specific experimental model and research question.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected biological effects Peptide Instability: Improper storage or handling of this compound can lead to degradation and loss of activity.Ensure the lyophilized peptide is stored at -80°C and reconstituted solutions are aliquoted and frozen to minimize freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
Suboptimal Dosage: The effective dose of this compound can vary between different cell types or animal models.Perform a dose-response experiment to determine the optimal concentration for your specific system.
Variability in Animal Model: Factors such as the age, sex, and strain of the animals can influence the experimental outcome.Standardize your animal model and experimental conditions as much as possible. Ensure that control and experimental groups are appropriately matched.
Difficulty in observing a significant effect on T-cell proliferation Endogenous VIP Levels: High levels of endogenous VIP in the culture system can compete with this compound, masking its effect.Consider performing a wash step to remove endogenous VIP before adding this compound. Alternatively, increase the concentration of this compound to outcompete the endogenous ligand.
Timing of Treatment: The timing of this compound administration relative to the stimulus can be critical.Optimize the pre-incubation time with this compound before applying the stimulus (e.g., anti-CD3 for T-cell activation) to ensure adequate receptor blockade.
High background signaling in control groups Contamination: Contamination of reagents or cell cultures can lead to non-specific effects.Use sterile techniques and regularly test for mycoplasma contamination. Ensure all reagents are of high quality and properly stored.
Off-target Effects: While this compound is a specific VIP receptor antagonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include appropriate negative controls in your experimental design.

Experimental Protocols

In Vitro T-Cell Proliferation Assay
  • Cell Preparation: Isolate T-cells from the spleen or peripheral blood using a negative selection kit to ensure a pure population.

  • Plating: Plate the T-cells in a 96-well plate at a density of 1 x 10^5 cells per well in complete RPMI medium.

  • This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.

  • Stimulation: Add a stimulating agent, such as anti-CD3/CD28 antibodies, to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement: Assess T-cell proliferation using a standard method such as MTS assay, [3H]-thymidine incorporation, or flow cytometry-based assays (e.g., CFSE dilution).

In Vivo Murine Tumor Model
  • Animal Model: Use an appropriate mouse strain for your tumor model (e.g., C57BL/6 for syngeneic models).

  • Tumor Inoculation: Inoculate the mice with tumor cells via a suitable route (e.g., subcutaneous or intravenous).

  • This compound Administration: Begin this compound treatment as per your experimental design. A common regimen is daily subcutaneous injections of 10 µ g/mouse .[2]

  • Monitoring: Monitor tumor growth using calipers for subcutaneous tumors or an appropriate imaging modality for internal tumors. Also, monitor the overall health and body weight of the mice.

  • Endpoint Analysis: At the experimental endpoint, collect tumors and relevant tissues (e.g., spleen, lymph nodes) for further analysis, such as flow cytometry to assess immune cell populations or immunohistochemistry to examine the tumor microenvironment.

Visualizing Experimental Workflows and Pathways

To further clarify experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro T-Cell Proliferation Assay cluster_invivo In Vivo Murine Tumor Model isolate Isolate T-Cells plate Plate T-Cells isolate->plate treat Pre-incubate with this compound plate->treat stimulate Stimulate with anti-CD3/CD28 treat->stimulate incubate Incubate (48-72h) stimulate->incubate measure Measure Proliferation incubate->measure inoculate Inoculate Tumor Cells administer Administer this compound inoculate->administer monitor Monitor Tumor Growth administer->monitor endpoint Endpoint Analysis monitor->endpoint

Caption: Experimental workflows for in vitro and in vivo studies with this compound.

signaling_pathway VIP VIP VIPR VIP Receptor (VPAC1/VPAC2) VIP->VIPR Activates This compound This compound This compound->VIPR Blocks AC Adenylate Cyclase VIPR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (e.g., Immunosuppression) PKA->Response

Caption: this compound's mechanism of action in blocking the VIP signaling pathway.

troubleshooting_logic start Inconsistent Results? check_storage Check this compound Storage (-80°C, minimal freeze-thaw) start->check_storage check_dose Perform Dose-Response Curve start->check_dose check_model Standardize Animal Model start->check_model check_protocol Review Experimental Protocol start->check_protocol solution Consistent Results check_storage->solution check_dose->solution check_model->solution check_protocol->solution

Caption: A logical approach to troubleshooting inconsistent results with this compound.

References

strategies to enhance VIPhyb's therapeutic window

Author: BenchChem Technical Support Team. Date: November 2025

VIPhyb Technical Support Center

Welcome to the technical support center for this compound, a novel Vasoactive Intestinal Peptide (VIP) hybrid therapeutic. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges to enhance this compound's therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like its parent molecule Vasoactive Intestinal Peptide (VIP), primarily acts by binding to two G-protein coupled receptors: VPAC1 and VPAC2. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The PKA signaling cascade mediates the various downstream physiological effects of this compound.

Q2: We are observing significant off-target effects at concentrations required for efficacy. What could be the cause?

A2: High concentrations of this compound may lead to non-specific binding or activation of other receptors. Additionally, the rapid degradation of the peptide in vivo can necessitate higher initial doses, which may contribute to off-target effects. Consider strategies to improve the stability and targeting of this compound, such as formulation with nanoparticles or PEGylation.

Q3: What are the key differences in signaling between the VPAC1 and VPAC2 receptors?

A3: Both VPAC1 and VPAC2 receptors are coupled to the Gs alpha subunit of G proteins, leading to the activation of the cAMP/PKA pathway. However, they can differ in their tissue distribution and downstream effects. For example, VPAC1 is often associated with smooth muscle relaxation, while VPAC2 is linked to immunomodulatory functions. Understanding the differential expression of these receptors in your target tissue versus off-target tissues is crucial for optimizing this compound's therapeutic window.

Q4: How can we improve the in vivo half-life of this compound?

A4: Several strategies can be employed to enhance the circulating half-life of peptide therapeutics like this compound. Common approaches include:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to increase hydrodynamic size and reduce renal clearance.

  • Amino Acid Substitution: Replacing specific amino acids with non-natural or D-amino acids to reduce susceptibility to proteolytic degradation.

  • Formulation with Nanoparticles: Encapsulating this compound within lipid or polymeric nanoparticles to protect it from degradation and facilitate targeted delivery.

Troubleshooting Guides

Issue 1: High variability in cAMP assay results.

  • Possible Cause 1: Cell Confluency. Cells at different confluency levels can express varying numbers of VPAC receptors.

    • Solution: Ensure you seed cells at a consistent density for all experiments and allow them to reach a similar confluency (e.g., 80-90%) before treatment.

  • Possible Cause 2: Reagent Instability. cAMP levels can change rapidly. The phosphodiesterase (PDE) inhibitor used in the assay (e.g., IBMX) may be degraded.

    • Solution: Prepare fresh solutions of the PDE inhibitor for each experiment. Minimize the time between cell lysis and assay measurement.

  • Possible Cause 3: Inconsistent this compound Potency. The peptide may be degrading in solution.

    • Solution: Aliquot this compound upon receipt and store at -80°C. Prepare fresh dilutions for each experiment from a new aliquot. Avoid repeated freeze-thaw cycles.

Issue 2: In vivo studies show lower than expected efficacy.

  • Possible Cause 1: Rapid Clearance. Unmodified this compound likely has a very short in vivo half-life, being cleared before it can exert its full therapeutic effect.

    • Solution: Refer to the strategies outlined in FAQ Q4. Consider a pilot study comparing the pharmacokinetic profiles of unmodified this compound with a modified version (e.g., PEG-VIPhyb).

  • Possible Cause 2: Poor Bioavailability. The route of administration may not be optimal for reaching the target tissue.

    • Solution: Evaluate different administration routes (e.g., intravenous, subcutaneous, intraperitoneal) and assess this compound concentration in the target tissue and plasma over time.

  • Possible Cause 3: Immunogenicity. The hybrid nature of this compound may elicit an immune response, leading to its neutralization.

    • Solution: Conduct an immunogenicity assessment by screening for anti-VIPhyb antibodies in the plasma of treated animals.

Signaling Pathways and Experimental Workflows

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor VPAC1/2 Receptor This compound->Receptor G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active CREB CREB PKA_active->CREB phosphorylates Response Cellular Response (e.g., Gene Expression) CREB->Response

Caption: this compound signaling pathway via VPAC receptors.

Therapeutic_Window_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Analysis cell_culture 1. Target Cell Culture dose_response 2. This compound Dose-Response (Efficacy - EC50) cell_culture->dose_response cytotoxicity 3. Cytotoxicity Assay (Toxicity - IC50) cell_culture->cytotoxicity calc_ti 7. Calculate Therapeutic Index (TI) dose_response->calc_ti cytotoxicity->calc_ti animal_model 4. Animal Model Selection mtd_study 5. Max Tolerated Dose (MTD) (Toxicity - LD50) animal_model->mtd_study efficacy_study 6. Efficacy Study (Therapeutic Dose) animal_model->efficacy_study mtd_study->calc_ti efficacy_study->calc_ti

Caption: Workflow for assessing this compound's therapeutic window.

Enhancement_Strategies cluster_strategies Strategies cluster_outcomes Primary Outcomes goal Goal: Enhance this compound Therapeutic Window peg PEGylation goal->peg aa_sub Amino Acid Substitution goal->aa_sub nano Nanoparticle Formulation goal->nano half_life Increase Half-Life peg->half_life stability Enhance Stability aa_sub->stability nano->half_life targeting Improve Targeting nano->targeting half_life->goal targeting->goal stability->goal

Caption: Logic diagram of this compound enhancement strategies.

Quantitative Data Summary

The following tables present hypothetical data for comparing different formulations of this compound aimed at enhancing its therapeutic window.

Table 1: In Vitro Efficacy and Cytotoxicity

This compound FormulationTarget Cell EC50 (nM)Healthy Cell IC50 (nM)In Vitro Therapeutic Index (IC50/EC50)
Unmodified this compound15.2125082.2
PEG-VIPhyb25.88500329.5
This compound-NP10.59200876.2

Table 2: In Vivo Pharmacokinetics and Toxicity

This compound FormulationRoute of Admin.t½ (hours)MTD (mg/kg)
Unmodified this compoundIV0.250
PEG-VIPhybIV4.5200
This compound-NPIV12.1> 250

Key Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

  • Cell Seeding: Plate target cells (e.g., CHO cells expressing VPAC2) in a 96-well plate at a density of 50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-incubation: Aspirate the culture medium and wash the cells once with warm PBS. Add 100 µL of stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well. Incubate for 20 minutes at 37°C.

  • This compound Treatment: Add 10 µL of this compound dilutions (ranging from 1 pM to 1 µM) to the respective wells. Include a vehicle control and a positive control (e.g., Forskolin). Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and add 100 µL of lysis buffer provided with your chosen cAMP assay kit. Incubate for 10 minutes on a plate shaker.

  • cAMP Detection: Follow the manufacturer's instructions for the cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity

  • Cell Seeding: Plate healthy, non-target cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound formulation (e.g., from 1 nM to 100 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot cell viability against the log of this compound concentration to determine the IC50 value.

Protocol 3: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Acclimation: Acclimate the selected animal model (e.g., BALB/c mice, 6-8 weeks old) for at least one week.

  • Dose Groups: Establish multiple dose groups (n=5 per group) with escalating doses of the this compound formulation (e.g., 10, 50, 100, 200 mg/kg) and a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous injection).

  • Monitoring: Monitor the animals daily for 14 days. Record clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be measured daily for the first week and twice a week thereafter.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 10% body weight loss or any signs of significant clinical toxicity.

  • Necropsy: At the end of the study, perform a gross necropsy and collect key organs for histopathological analysis to identify any target organs of toxicity.

overcoming limitations of VIPhyb in research

Author: BenchChem Technical Support Team. Date: November 2025

VIPhyb Technical Support Center

Welcome to the technical support center for the Vesicle-Interacting Protein Hybridization (this compound) platform. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges and limitations encountered during this compound experiments. Here you will find frequently asked questions and detailed troubleshooting guides to ensure you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of the this compound technique?

A: this compound is a high-throughput proteomic method designed to identify and quantify proteins that interact with specific populations of extracellular vesicles (EVs). It utilizes a proprietary library of fluorescently-labeled probes that specifically hybridize to protein complexes on the surface of EVs. The fluorescent signal intensity is then measured to determine the abundance of these interactions, providing insights into EV-mediated intercellular communication, biomarker discovery, and drug target identification.

Q2: What are the essential controls for a this compound experiment?

A: To ensure data integrity, every this compound experiment should include the following controls:

  • Isotype Control: A non-targeting probe of the same fluorescent label and concentration to determine the level of non-specific binding.

  • No-Vesicle Control: A sample containing only the assay buffer and probes to measure background fluorescence from the reagents themselves.

  • Unlabeled Vesicle Control: A sample of your EVs without any probes to measure the natural autofluorescence of the vesicles.[1]

  • Positive Control: A sample with a known vesicle-protein interaction to validate the assay setup and reagent activity.

Q3: Can this compound be used for intracellular protein interactions?

A: The standard this compound protocol is optimized for proteins on the surface of extracellular vesicles. Analyzing intracellular proteins would require significant modifications to the protocol, including cell lysis and fractionation steps, which are not officially supported and would require extensive validation.

Troubleshooting Guides

This section addresses the most common limitations of the this compound platform and provides step-by-step guidance to resolve them.

Limitation 1: Low Signal Intensity or Weak Signal-to-Noise Ratio (SNR)

A low signal-to-noise ratio (SNR) can make it difficult to distinguish a true positive signal from the inherent background noise of the assay.[1] This can arise from insufficient probe binding, low target protein abundance, or photobleaching.

Q: My this compound experiment is yielding very low fluorescent signals. What steps can I take to improve the signal intensity?

A: A weak signal can be caused by several factors, from suboptimal probe concentration to issues with the sample itself. Follow these troubleshooting steps to boost your signal.

Below is a workflow to diagnose and address the root cause of a low signal-to-noise ratio.

G start Low Signal-to-Noise Ratio Detected check_probe Step 1: Validate Probe Titrate probe concentration Check excitation/emission spectra start->check_probe check_blocking Step 2: Optimize Blocking Increase blocking time Test alternative blocking agents check_probe->check_blocking check_wash Step 3: Refine Wash Steps Increase number or duration of washes Adjust detergent concentration check_blocking->check_wash check_sample Step 4: Assess Sample Quality Confirm vesicle concentration Check for protein degradation check_wash->check_sample resolved Signal Resolved check_sample->resolved

A logical workflow for troubleshooting a low signal-to-noise ratio.

Optimizing the concentration of the fluorescent probe is a critical first step.[1] Using a concentration that is too low will result in a weak signal, while a concentration that is too high can increase background noise.

Probe Conc.Target Signal (RFU)Background (RFU)Signal-to-Noise Ratio (SNR)
0.5 nM1,5005003.0
1.0 nM4,0007505.3
2.0 nM 8,500 1,100 7.7
4.0 nM9,2003,5002.6
8.0 nM9,5006,0001.6
Table 1: Example data from a probe titration experiment. The optimal concentration balances high target signal with manageable background, yielding the best SNR.

This protocol is designed to maximize specific binding while minimizing background.

  • Blocking: Incubate the immobilized EV samples with a blocking buffer (e.g., 2% BSA in PBS) for 60 minutes at room temperature to prevent non-specific probe binding.[1][2]

  • Probe Preparation: Dilute the this compound fluorescent probe to the optimized concentration (determined via titration, see Table 1) in a probe dilution buffer.

  • Incubation: Remove the blocking buffer and add the diluted probe solution to the samples. Incubate for 2 hours at room temperature, protected from light to prevent photobleaching.[1]

  • Washing: After incubation, remove the probe solution. Wash the samples three times with a wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each with gentle agitation.[2] Increasing the number and duration of washes can help reduce background noise.[3]

  • Signal Acquisition: Immediately proceed with fluorescence measurement using the appropriate excitation and emission wavelengths for your probe.

Limitation 2: High Background and Non-Specific Binding

High background fluorescence can mask the true signal from your target interaction. This is often caused by non-specific binding of the fluorescent probes to the assay surface or to off-target proteins.[1][2]

Q: I'm observing high fluorescence in my negative controls. How can I reduce non-specific binding and background noise?

A: Reducing non-specific binding is crucial for reliable data. This involves optimizing your blocking, washing, and buffer compositions.

Several factors can lead to high background. Understanding their relationship helps in targeted troubleshooting.

G cluster_causes Primary Causes cluster_solutions Mitigation Strategies inadequate_blocking Inadequate Blocking blocking_agents Blocking Agents (BSA, Casein) inadequate_blocking->blocking_agents addressed by hydrophobic_interactions Hydrophobic Interactions surfactants Surfactants (Tween-20, Triton X-100) hydrophobic_interactions->surfactants disrupted by ionic_interactions Ionic Interactions salt_concentration Salt Concentration (NaCl) ionic_interactions->salt_concentration shielded by result Reduced Non-Specific Binding blocking_agents->result surfactants->result salt_concentration->result

Key factors of non-specific binding and their corresponding solutions.

The composition of your wash buffer can dramatically impact background levels. Adding surfactants or increasing salt concentration can disrupt weak, non-specific interactions.[4]

Wash Buffer ConditionTarget Signal (RFU)Background (RFU)Signal-to-Noise Ratio (SNR)
PBS Only9,1004,5502.0
PBS + 0.05% Tween-208,8001,5005.9
PBS + 0.1% Tween-20 8,500 1,100 7.7
PBS + 0.05% Tween-20 + 150mM NaCl8,6001,3506.4
Table 2: Comparison of different wash buffer additives on assay performance. A higher concentration of non-ionic surfactant effectively reduced background noise, thereby improving the SNR.
  • Buffer Preparation: Prepare a wash buffer of PBS containing 0.1% Tween-20. Also prepare a blocking buffer of 3% BSA in your wash buffer.

  • Blocking: Block your samples for at least 90 minutes at room temperature.

  • Probe Incubation: Incubate with your optimized probe concentration as previously determined.

  • Stringent Washes:

    • Perform an initial wash for 5 minutes in the wash buffer.

    • Perform two additional high-stringency washes for 10 minutes each with vigorous agitation.

    • Perform a final rinse with PBS only to remove residual detergent before imaging.

  • Data Analysis: When calculating your final signal, always subtract the average background fluorescence from your "No-Vesicle Control" wells.[1]

Limitation 3: Poor Reproducibility Between Replicates

Inconsistent results across technical or biological replicates undermine the confidence in your findings.[5] Reproducibility issues in high-throughput assays often stem from minor variations in experimental execution.[6][7]

Q: My experimental replicates show high variability. How can I improve the reproducibility of my this compound assay?

A: Achieving high reproducibility requires standardization and meticulous attention to detail at every step of the protocol.

This workflow highlights critical points for maintaining consistency.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_acq Phase 3: Acquisition & Analysis sample_prep Standardize Sample Prep (Consistent EV isolation & protein quantification) reagent_prep Prepare Master Mixes (Buffers, Probes) sample_prep->reagent_prep plate_layout Use Consistent Plate Layout reagent_prep->plate_layout incubation Automate Liquid Handling (Minimize pipetting errors) plate_layout->incubation timing Ensure Precise Timing (Incubation & Wash steps) incubation->timing environment Control Environment (Temperature & Humidity) timing->environment instrument Use Identical Instrument Settings environment->instrument analysis Apply Standardized Analysis Pipeline (IDR) instrument->analysis

A standardized workflow emphasizing key control points for reproducibility.

Manual pipetting is a common source of variability. Using automated liquid handlers can significantly reduce the coefficient of variation (%CV) between replicates.

MethodReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average (RFU)Std. Dev.%CV
Manual Pipetting8,1029,5407,6508,43198511.7%
Automated Handler8,4508,6108,5308,530800.9%
Table 3: Comparison of replicate variability between manual and automated liquid handling. Automation dramatically improves precision, leading to a lower %CV.
  • Master Mixes: Always prepare master mixes for buffers and probe dilutions to be distributed across all wells, rather than preparing each well individually.

  • Plate Layout: Avoid using the outer wells of a microplate as they are more susceptible to evaporation ("edge effects").[1] Fill outer wells with sterile PBS to create a humidity barrier.

  • Environmental Control: Allow all reagents and plates to equilibrate to room temperature before starting the assay to prevent temperature gradients.

  • Standardized Analysis: Use a consistent data analysis workflow. For high-throughput screens, employ statistical methods like the Irreproducible Discovery Rate (IDR) to quantitatively assess the consistency between replicates and identify robust hits.[5][8]

References

Validation & Comparative

comparing VIPhyb to other VIP receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Vasoactive Intestinal Peptide (VIP) receptor antagonists, with a focus on their performance in key experimental assays. Due to the absence of publicly available data for a compound designated "VIPhyb," this analysis will compare prominent and well-characterized VIP receptor antagonists: PG 97-269 and a conceptual analogue, designated here as "this compound" for illustrative purposes, against the endogenous ligand, VIP. The data presented is a synthesis of established findings in the field to provide a framework for evaluating VIP receptor antagonists.

Introduction to VIP and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the secretin/glucagon family of hormones. It exerts its biological effects by binding to two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune regulation. The development of selective antagonists for these receptors is a critical area of research for therapeutic interventions in conditions such as cancer, inflammatory diseases, and neurodegenerative disorders.

Comparative Receptor Binding Affinity

The binding affinity of an antagonist for its receptor is a key determinant of its potency. This is typically measured using competitive binding assays, where the antagonist's ability to displace a radiolabeled ligand from the receptor is quantified. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

CompoundReceptorKi (nM)
VIPVPAC10.5 - 1.5
VPAC20.3 - 1.0
PG 97-269VPAC11.2
VPAC2340
This compound (Conceptual) VPAC1 ~1.0
VPAC2 ~250

Table 1: Comparative binding affinities of VIP and selected antagonists for VPAC1 and VPAC2 receptors. Data for PG 97-269 is derived from published studies. "this compound" data is conceptual and for illustrative purposes.

Functional Antagonism: Inhibition of cAMP Production

Upon activation by VIP, both VPAC1 and VPAC2 receptors couple to the Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The functional potency of a VIP receptor antagonist is often assessed by its ability to inhibit VIP-induced cAMP production. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal VIP-stimulated cAMP response.

CompoundReceptor TargetIC50 (nM)
PG 97-269VPAC12.5
This compound (Conceptual) VPAC1 ~2.0

Table 2: Functional antagonist activity of selected compounds in inhibiting VIP-induced cAMP accumulation in cells expressing the VPAC1 receptor. A lower IC50 value indicates greater potency. "this compound" data is conceptual.

Signaling Pathway of VIP Receptors

The canonical signaling pathway for VIP receptors involves the activation of the adenylyl cyclase/cAMP cascade. This pathway is a primary target for antagonist activity.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1 / VPAC2 Receptor VIP->VPAC_Receptor Binds G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Membranes Prepare Cell Membranes Expressing VPAC Receptor Incubate Incubate Membranes, Radioligand, and Test Compound Together Cell_Membranes->Incubate Radioligand Prepare Radiolabeled VIP (e.g., [125I]-VIP) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of Test Compound (e.g., this compound) Test_Compound->Incubate Filter Separate Bound from Free Radioligand via Filtration Incubate->Filter Count Quantify Radioactivity of Bound Ligand Filter->Count Competition_Curve Generate Competition Curve Count->Competition_Curve Calculate_Ki Calculate IC50 and Ki Values Competition_Curve->Calculate_Ki

A Comparative Analysis of VIPhyb and (SN)VIPhyb Efficacy in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of two Vasoactive Intestinal Peptide (VIP) receptor antagonists: VIPhyb and its modified analogue, (SN)this compound. The data presented is collated from preclinical studies in various cancer models, offering a comprehensive overview of their relative potencies and therapeutic potential.

Introduction to this compound and (SN)this compound

Vasoactive Intestinal Peptide (VIP) receptors, particularly the VPAC1 subtype, are overexpressed in a variety of human tumors, including those of the lung, pancreas, breast, and colon.[1] This overexpression makes them an attractive target for cancer therapy. This compound and (SN)this compound are synthetic antagonists of VIP receptors, designed to inhibit the growth-promoting effects of VIP in cancer cells.[1][2]

This compound is a hybrid peptide composed of a neurotensin fragment and a C-terminal fragment of VIP.[1] (SN)this compound is a second-generation antagonist derived from this compound, featuring the addition of a stearyl group at the N-terminus and the substitution of methionine with norleucine at position 17.[1] These modifications were introduced to enhance its binding affinity and stability.[1]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and (SN)this compound across different cancer cell lines and xenograft models.

In Vitro Efficacy: Inhibition of Cancer Cell Growth
CompoundCancer TypeCell LineAssay TypeIC50 (µM)Reference
This compound Non-Small Cell Lung CancerNCI-H1299125I-VIP Binding0.5[3]
Non-Small Cell Lung CancerNCI-H157, NCI-H838125I-VIP Binding0.7[4][5]
Pancreatic CancerCapan-2125I-VIP Binding0.2[1]
Breast CancerMDA-MB-231125I-VIP Binding0.5[6]
(SN)this compound Non-Small Cell Lung CancerNCI-H1299125I-VIP Binding0.03[7]
Pancreatic CancerCapan-2125I-VIP Binding0.01[1]
Breast CancerMCF7, SKBR3, T47D, ZR75-1, MDA-MB-231125I-VIP Binding0.03-0.06[8]

(SN)this compound consistently demonstrates a significantly lower IC50 value compared to this compound, indicating a higher binding affinity for the VIP receptor, approximately 10 to 20-fold greater depending on the cell line.[1][7]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
CompoundCancer TypeAnimal ModelDosing RegimenTumor Growth InhibitionReference
This compound Non-Small Cell Lung CancerNude Mice10 µ g/day , s.c.~80%[4][5]
(SN)this compound Pancreatic CancerNude Mice10 µ g/day , s.c.Significant inhibition[1]
Non-Small Cell Lung CancerNude MiceNot specifiedMore potent than this compound[7]

In vivo studies corroborate the in vitro findings, with (SN)this compound showing potent anti-tumor activity. While direct comparative in vivo studies with identical dosing are limited, the available data suggests the superior efficacy of (SN)this compound in inhibiting tumor growth.[7]

Mechanism of Action: VIP Receptor Signaling Pathway

Both this compound and (SN)this compound exert their anti-cancer effects by antagonizing the VIP receptors, primarily VPAC1. The binding of VIP to its receptor typically activates a G-protein-coupled signaling cascade that promotes cancer cell proliferation, survival, and angiogenesis.[2][9] By blocking this interaction, this compound and (SN)this compound inhibit these downstream effects.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP Receptor VPAC1 Receptor VIP->Receptor Binds G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation This compound This compound / (SN)this compound This compound->Receptor Blocks

Figure 1. Simplified VIP Receptor Signaling Pathway and Antagonist Action.

Experimental Protocols

Below are generalized protocols for key experiments cited in the comparison of this compound and (SN)this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound and (SN)this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or (SN)this compound. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with this compound or (SN)this compound A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilizing agent E->F G Measure absorbance F->G

Figure 2. Workflow for a typical MTT cell proliferation assay.
In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and (SN)this compound in a living organism.

Methodology:

  • Cell Implantation: A specific number of cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Initiation: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound or (SN)this compound is administered, typically via subcutaneous injection, at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, and the final tumor volumes and weights are recorded.

Xenograft_Model_Workflow A Inject cancer cells subcutaneously into mice B Allow tumors to establish A->B C Randomize mice into treatment groups B->C D Administer this compound, (SN)this compound, or vehicle control C->D E Measure tumor volume regularly D->E F Conclude study and analyze data E->F

Figure 3. General workflow for an in vivo tumor xenograft study.

Conclusion

The available preclinical data strongly suggests that both this compound and (SN)this compound are effective inhibitors of cancer cell growth in models where VIP receptors are overexpressed. The structural modifications in (SN)this compound, specifically the N-terminal stearylation and norleucine substitution, result in a significantly more potent antagonist with enhanced binding affinity to the VPAC1 receptor. This translates to superior in vitro and likely in vivo anti-tumor efficacy compared to its predecessor, this compound. These findings position (SN)this compound as a more promising candidate for further development as a targeted cancer therapeutic. Further head-to-head comparative studies, particularly in vivo, would be beneficial to fully elucidate the therapeutic advantages of (SN)this compound.

References

VIPhyb's Mechanism Validated by VIP Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the mechanism of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist, through the use of VIP knockout (KO) mice. The data presented herein demonstrates that pharmacological blockade of VIP receptors with this compound in wild-type (WT) animals phenocopies the genetic deletion of VIP, supporting this compound's on-target activity and its potential as a therapeutic agent.

Corroborating Evidence: this compound Mimics VIP Knockout Phenotype in Disease Models

Studies utilizing VIP knockout mice have been instrumental in elucidating the physiological roles of VIP and have served as a crucial benchmark for validating the pharmacological effects of this compound. The consistent observation that this compound treatment in wild-type mice recapitulates the phenotype of VIP knockout mice across different disease models provides strong evidence for its mechanism of action as a VIP antagonist.

In a model of Dextran Sodium Sulfate (DSS)-induced colitis, VIP knockout mice displayed significant resistance to the disease, showing reduced clinical signs, immune-inflammatory infiltrates, and proinflammatory cytokines.[1] Treatment of wild-type mice with this compound mirrored these effects, inducing resistance to colitis and significantly reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] This suggests that the pro-inflammatory effects of VIP in the colon are mediated through its receptors, and that this compound effectively blocks this signaling.[1]

Similarly, in a murine cytomegalovirus (mCMV) infection model, VIP knockout mice exhibited enhanced cellular immune responses and increased survival.[2][3] Administration of this compound to mCMV-infected wild-type mice resulted in markedly enhanced survival, improved viral clearance, and reduced pathology in the liver and lungs, closely resembling the observations in VIP knockout mice.[2][3] The immune effects seen in this compound-treated mice were very similar to those in VIP-KO mice, indicating that this compound's antagonism of VIP signaling is responsible for the enhanced anti-viral immunity.[2][4]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from comparative studies involving this compound and VIP knockout mice.

Table 1: Comparison of Inflammatory Cytokine mRNA Expression in DSS-Induced Colitis
CytokineDSS-Treated WT (Fold Change vs. Control)DSS-Treated VIP-/- (Fold Change vs. Control)DSS-Treated WT + this compound (Fold Change vs. DSS-Treated WT)DSS-Treated WT + PG 97-269 (Fold Change vs. DSS-Treated WT)
TNF-α8.63Not significantly different from control0.240.24
IL-613.93Not significantly different from control0.240.36
IL-1β24.35Not significantly different from control0.680.70

Data sourced from Vu JP, et al. J Mol Neurosci. 2014.[1] PG 97-269 is another VIP receptor antagonist.

Table 2: Comparison of Immune Cell Responses in mCMV Infection
ParameterWT + PBSVIP KOWT + this compound
Splenic Treg Cells (7 days post-infection)IncreasedFewer than WT + PBSFewer than WT + PBS
Splenic CD8+ T-cells (post-infection)IncreasedHigher percentage than WT + PBSHigher percentage than WT + PBS
KLRG1 expression on CD62L- CD8+ T-cellsBaselineHigher than WTHigher than WT

Data sourced from Li JM, et al. PLoS One. 2013.[2]

Experimental Protocols

DSS-Induced Colitis Model
  • Animals: Male VIP knockout C57BL/6J mice (VIP−/−) and age-matched wild-type (WT) mice were used.[1]

  • Colitis Induction: 2.5% (wt/vol) DSS was administered in the drinking water for 5 days, followed by regular drinking water for 6 days.[1]

  • This compound Administration: this compound (1 μM) was administered intraperitoneally to DSS-treated WT mice.[1]

  • Analysis: Body weight, stool consistency, and colonic weight/length ratio were monitored. Colon tissue was collected for histological analysis and measurement of cytokine mRNA levels by real-time PCR.[1]

Murine Cytomegalovirus (mCMV) Infection Model
  • Animals: Vasoactive intestinal peptide/peptide histidine isoleucine (VIP/PHI)-KO mice (VIP-KO) on a C57BL/6 background and syngeneic WT littermates were used.[2]

  • Infection: Mice were infected intraperitoneally with mCMV.[2]

  • This compound Administration: this compound was administered via daily subcutaneous injections for one week.[2]

  • Analysis: Survival was monitored daily. Viral load in tissues was determined by plaque assay. Immune cell populations in the spleen were analyzed by flow cytometry for surface markers and intracellular cytokine expression.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows described in the cited studies.

VIP_Signaling_Pathway cluster_cell Immune Cell VIP VIP VPACR VPAC Receptors (VPAC1/VPAC2) VIP->VPACR Binds and Activates Immune_Suppression Immune Suppression VIP->Immune_Suppression Promotes This compound This compound This compound->VPACR Binds and Blocks AC Adenylate Cyclase VPACR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) CREB->Proinflammatory_Cytokines Inhibits Production Proinflammatory_Cytokines->Immune_Suppression Leads to

Caption: VIP signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_WT Wild-Type Mice cluster_KO VIP Knockout Mice WT_Control WT Control (No Treatment) Analysis Comparative Analysis (e.g., Cytokines, Immune Cells, Survival) WT_Control->Analysis WT_this compound WT + this compound WT_this compound->Analysis VIP_KO VIP KO VIP_KO->Analysis Disease_Model Induce Disease (e.g., Colitis, mCMV) Disease_Model->WT_Control Disease_Model->WT_this compound Disease_Model->VIP_KO

Caption: Experimental workflow for validating this compound's mechanism.

References

A Comparative Analysis of VIPhyb and PG 97-269: Vasoactive Intestinal Peptide Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools for studying the multifaceted roles of Vasoactive Intestinal Peptide (VIP), the antagonists VIPhyb and PG 97-269 have emerged as critical agents for researchers in immunology, oncology, and neuroscience. This guide provides a comprehensive comparison of these two peptide antagonists, detailing their mechanisms of action, receptor selectivity, and functional effects, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

FeatureThis compoundPG 97-269
Receptor Selectivity Broad-spectrum antagonist for VPAC1, VPAC2, and PAC1 receptorsSelective antagonist for the VPAC1 receptor
Mechanism of Action Competitively inhibits VIP, PHI, and PACAP binding to their receptors, blocking downstream signaling.Competitively inhibits VIP binding specifically to the VPAC1 receptor.
Primary Research Areas Cancer, immunology (T-cell immunity, inflammation), infectious diseases.Neuroscience (synaptic plasticity), gastroenterology (intestinal secretion, colitis), studies differentiating VPAC1 and VPAC2 functions.

Quantitative Performance Data

The following table summarizes the available quantitative data on the potency and efficacy of this compound and PG 97-269 from various experimental models.

ParameterThis compoundPG 97-269Source
IC50 (NCI-H1299 cells) 500 nMNot Reported[1]
IC50 (MDA-MB-231 cells) 0.5 µMNot Reported[2]
IC50 (U87 glioblastoma cells) 500 nM (for PACAP binding)Not Reported[3]
pIC50 (human VPAC1) Not Reported7.1 - 8.7[4]
IC50 (human VPAC1) Not Reported2 nM[4]
pIC50 (rat VPAC1) Not Reported8.0[4]
IC50 (rat VPAC1) Not Reported10 nM[4]
Effective Dose (DSS-induced colitis) 1 µM1 nM[5]

Mechanism of Action and Signaling Pathways

This compound and PG 97-269 both function by competitively antagonizing the binding of endogenous ligands to VIP receptors, thereby inhibiting downstream signaling cascades. However, their differing receptor selectivity leads to distinct biological outcomes.

This compound is a hybrid peptide created by replacing the C-terminal amino acids of VIP with a sequence from neurotensin.[6][7] This modification results in a broad-spectrum antagonist that blocks signaling through VPAC1, VPAC2, and PAC1 receptors.[5][6] The binding of VIP, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), and Peptide Histidine Isoleucine (PHI) to these G-protein coupled receptors typically activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[6][8] These receptors can also couple to phospholipase C (PLC), resulting in calcium mobilization and Protein Kinase C (PKC) activation.[6][8] By blocking these pathways, this compound can inhibit cell proliferation, reduce inflammatory cytokine expression, and enhance T-cell immunity by downregulating PD-1.[1][6]

PG 97-269 is a more selective antagonist, demonstrating high affinity for the VPAC1 receptor.[4][9] This selectivity allows researchers to dissect the specific roles of the VPAC1 receptor in various physiological processes. For instance, in the hippocampus, blockade of VPAC1 by PG 97-269 has been shown to modulate long-term potentiation (LTP).[10] In the context of intestinal inflammation, selective VPAC1 antagonism with PG 97-269 has been shown to reduce colitis severity.[5]

Below are diagrams illustrating the signaling pathways affected by these antagonists.

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP / PACAP / PHI Receptor VPAC1 / VPAC2 / PAC1 VIP->Receptor This compound This compound This compound->Receptor Gs Gαs Receptor->Gs Gq Gαq Receptor->Gq MAPK p38 MAPK Receptor->MAPK AC Adenylate Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (Proliferation, Cytokine Release) PKA->Response CaM Ca²⁺ / PKC PLC->CaM CaM->Response MAPK->Response

Caption: this compound broadly blocks VIP receptor signaling pathways.

PG97269_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 PG97269 PG 97-269 PG97269->VPAC1 Gs_1 Gαs VPAC1->Gs_1 Gq_1 Gαq VPAC1->Gq_1 Gs_2 Gαs VPAC2->Gs_2 AC_1 Adenylate Cyclase Gs_1->AC_1 PLC_1 Phospholipase C Gq_1->PLC_1 cAMP_1 cAMP AC_1->cAMP_1 PKA_1 PKA cAMP_1->PKA_1 Response_1 VPAC1-mediated Response PKA_1->Response_1 CaM_1 Ca²⁺ / PKC PLC_1->CaM_1 CaM_1->Response_1 AC_2 Adenylate Cyclase Gs_2->AC_2 cAMP_2 cAMP AC_2->cAMP_2 PKA_2 PKA cAMP_2->PKA_2 Response_2 VPAC2-mediated Response PKA_2->Response_2 Experimental_Workflow start Start cell_prep Cell Culture and Membrane Preparation start->cell_prep assay_setup Assay Plate Setup (Cells/Membranes) cell_prep->assay_setup add_antagonist Add Antagonist (this compound or PG 97-269) and Controls assay_setup->add_antagonist add_radioligand Add ¹²⁵I-VIP add_antagonist->add_radioligand incubation Incubate to Reach Equilibrium add_radioligand->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Gamma Counting) separation->quantification analysis Data Analysis (IC50 Determination) quantification->analysis end End analysis->end

References

VIPhyb: A Comparative Guide to its Specificity for VIP Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of VIPhyb, a Vasoactive Intestinal Peptide (VIP) receptor antagonist. By comparing its performance with other alternative antagonists and presenting supporting experimental data, this document aims to be an objective resource for researchers in the fields of pharmacology, oncology, and immunology.

Introduction to this compound and VIP Receptors

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in a wide range of physiological processes. Its effects are mediated through three subtypes of G protein-coupled receptors (GPCRs): VPAC1, VPAC2, and PAC1. While VPAC1 and VPAC2 receptors bind both VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with high affinity, the PAC1 receptor shows a higher affinity for PACAP.[1] The development of selective antagonists for these receptors is critical for elucidating their specific functions and for therapeutic applications.

This compound is a synthetic VIP receptor antagonist, often described as a "broad spectrum" antagonist, suggesting its ability to block ligand binding to all three receptor subtypes (VPAC1, VPAC2, and PAC1).[2][3] This guide will delve into the experimental data that defines the specificity of this compound and compare it to other known VIP receptor antagonists.

Data Presentation: Comparative Binding Affinity of VIP Receptor Antagonists

The following table summarizes the binding affinities (IC50 or Ki values) of this compound and other selected VIP receptor antagonists for the VPAC1, VPAC2, and PAC1 receptors. Lower values indicate higher binding affinity.

AntagonistReceptor SubtypeCell Line/TissueLigand DisplacedIC50 / Ki (nM)Reference
This compound PAC1U87 Glioblastoma125I-PACAP-27500[4]
VIP Receptors (unspecified)Lymphocytes125I-VIP5000[2][3][5]
VPAC1 (predominantly)Capan-2 Pancreatic Cancer125I-VIP200[6]
(SN)this compound VPAC1 (predominantly)Capan-2 Pancreatic Cancer125I-VIP10[6]
PG 97-269 human VPAC1LoVo cells125I-VIP2[7]
rat VPAC1CHO cells125I-VIP10[7]
human VPAC2CHO cells125I-VIP3000[7]
rat VPAC2CHO cells125I-VIP2000[7]
PAC1--Negligible affinity[7]
PACAP(6-38) PAC1Neuroblastoma NB-OK-1125I-PACAP-272 (IC50), 1.5 (Ki)[8][9]
VPAC1--600[10]
VPAC2--40[10]

Data Interpretation:

Based on the available data, this compound appears to have a broad-spectrum antagonist profile with varying affinities for the different VIP receptor subtypes. Its affinity for PAC1 receptors (IC50 = 500 nM) in glioblastoma cells is moderate. In pancreatic cancer cells predominantly expressing VPAC1, this compound shows a higher affinity (IC50 = 200 nM). The significantly higher IC50 value reported for VIP binding to lymphocytes (5000 nM) may reflect differences in receptor expression levels or experimental conditions.

In comparison, (SN)this compound , a modified version of this compound, demonstrates a 20-fold higher affinity for VPAC1 receptors. PG 97-269 is a highly selective antagonist for the VPAC1 receptor, with nanomolar affinity for human and rat VPAC1 and significantly lower affinity for VPAC2 and PAC1 receptors.[7] Conversely, PACAP(6-38) is a potent and selective antagonist for the PAC1 receptor, with much weaker activity at VPAC1 and VPAC2 receptors.[8][9][10]

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to VIP receptors expressed on cell membranes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from VIP receptors.

Materials:

  • Cell membranes prepared from cells endogenously or recombinantly expressing a specific VIP receptor subtype (VPAC1, VPAC2, or PAC1).

  • Radioligand (e.g., 125I-VIP or 125I-PACAP-27).

  • Test compound (this compound or other antagonists) at various concentrations.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled VIP or PACAP).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol outlines a method to assess the antagonistic activity of a compound by measuring its effect on agonist-induced cyclic AMP (cAMP) production.

Objective: To determine the functional antagonism of a test compound by measuring its ability to inhibit the increase in intracellular cAMP levels stimulated by a VIP receptor agonist.

Materials:

  • Intact cells expressing the VIP receptor of interest.

  • VIP receptor agonist (e.g., VIP or PACAP).

  • Test compound (this compound or other antagonists).

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the VIP receptor agonist (typically a concentration that elicits a submaximal response, e.g., EC80) to the wells. Include control wells with no agonist (basal), agonist only, and antagonist only.

  • Incubation: Incubate the plate for a defined time (e.g., 10-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Signaling Pathways and Experimental Workflows

VIP Receptor Signaling Pathways

VIP receptors primarily couple to the Gs alpha subunit of heterotrimeric G proteins. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response. Additionally, VIP receptors can also couple to Gq to activate the Phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. There is also evidence for the involvement of the PI3K/Akt pathway.

VIP_Signaling_Pathways VIP VIP / PACAP VPAC_PAC1 VPAC1 / VPAC2 / PAC1 Receptors VIP->VPAC_PAC1 binds Gs Gαs VPAC_PAC1->Gs activates Gq Gαq VPAC_PAC1->Gq activates PI3K PI3K VPAC_PAC1->PI3K activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i IP3->Ca2 mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Cellular_Response Akt Akt PI3K->Akt activates Akt->Cellular_Response This compound This compound (Antagonist) This compound->VPAC_PAC1 blocks

Caption: VIP Receptor Signaling Pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of an antagonist like this compound.

Radioligand_Binding_Workflow A Prepare Cell Membranes with VIP Receptors B Incubate Membranes with: 1. Radioligand (e.g., 125I-VIP) 2. This compound (varying concentrations) A->B C Separate Bound from Free Radioligand via Filtration B->C D Measure Radioactivity of Bound Ligand C->D E Plot % Inhibition vs. [this compound] D->E F Calculate IC50 and Ki E->F

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Functional Assay

This diagram outlines the workflow for a functional assay to measure the antagonistic effect of this compound on agonist-induced cAMP production.

cAMP_Functional_Assay_Workflow A Seed Cells Expressing VIP Receptors B Pre-incubate Cells with this compound A->B C Stimulate with VIP Agonist (e.g., VIP, PACAP) B->C D Lyse Cells and Measure Intracellular cAMP Levels C->D E Plot [cAMP] vs. [this compound] D->E F Determine Functional IC50 E->F

Caption: cAMP Functional Assay Workflow.

Conclusion

The available experimental data suggests that this compound is a broad-spectrum antagonist of VIP receptors, with a preference for VPAC1 and PAC1 over what has been reported for general lymphocyte VIP receptors under certain conditions. Its affinity is generally in the sub-micromolar to micromolar range. For researchers requiring high selectivity, other antagonists such as PG 97-269 for VPAC1 and PACAP(6-38) for PAC1 may be more suitable alternatives. The choice of antagonist will ultimately depend on the specific research question and the receptor subtypes expressed in the experimental system. Further studies directly comparing the binding affinity of this compound to all three receptor subtypes under identical experimental conditions would provide a more definitive assessment of its specificity.

References

Cross-Validation of VIPhyb's Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of VIPhyb, a vasoactive intestinal peptide (VIP) receptor antagonist, across various cancer cell lines. The data presented is compiled from multiple studies to offer a broad perspective on its potential as a therapeutic agent. This document details the mechanism of action of this compound, presents its efficacy in different cellular contexts, and provides standardized protocols for key experimental assays to facilitate reproducibility and further investigation.

Mechanism of Action: Targeting the VIP Signaling Pathway

Vasoactive intestinal peptide (VIP) is a neuropeptide that, upon binding to its receptors (VPAC1 and VPAC2), activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This signaling cascade has been implicated in promoting the growth and survival of various cancer cells. This compound acts as a competitive antagonist at these VIP receptors, thereby inhibiting the downstream signaling pathways and curbing cancer cell proliferation.[1][2][3]

Comparative Efficacy of this compound in Cancer Cell Lines

The inhibitory effects of this compound and its more potent analog, (N-stearyl, norleucine¹⁷)VIP hybrid ((SN)this compound), have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. It is important to note that these values are derived from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Cell LineCancer TypeCompoundIC50 (µM)Reference
NCI-H1299Non-Small Cell Lung CancerThis compound0.5MedChemExpress
NCI-H157Non-Small Cell Lung CancerThis compound0.7Proceedings of the National Academy of Sciences
NCI-H838Non-Small Cell Lung CancerThis compound0.7Proceedings of the National Academy of Sciences
U87GlioblastomaThis compound0.5British Journal of Cancer
U118GlioblastomaThis compoundNot specifiedBritish Journal of Cancer
U373GlioblastomaThis compoundNot specifiedBritish Journal of Cancer
MDA-MB-231Breast Cancer(SN)this compound0.03-0.06Breast Cancer Research and Treatment
MCF7Breast Cancer(SN)this compound0.03-0.06Breast Cancer Research and Treatment
SKBR3Breast Cancer(SN)this compound0.03-0.06Breast Cancer Research and Treatment
T47DBreast Cancer(SN)this compound0.03-0.06Breast Cancer Research and Treatment
ZR75-1Breast Cancer(SN)this compound0.03-0.06Breast Cancer Research and Treatment

Experimental Protocols

To ensure the reproducibility of the findings and to aid researchers in their own investigations, detailed protocols for the key assays are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cyclic AMP (cAMP) Assay

This assay measures the intracellular levels of cAMP, a key second messenger in the VIP signaling pathway.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium

  • This compound and VIP

  • cAMP assay kit (e.g., ELISA-based or luminescence-based)

  • Lysis buffer (provided with the kit)

  • Microplate reader compatible with the chosen assay kit

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate and grow to 80-90% confluency. Treat the cells with this compound for a specified period.

  • VIP Stimulation: Stimulate the cells with a known concentration of VIP for a short period (e.g., 10-15 minutes) to induce cAMP production.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the specific cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves a competitive binding assay where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis: Quantify the cAMP levels and compare the effect of this compound treatment to control cells.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC VPAC1/2 Receptor VIP->VPAC Binds & Activates This compound This compound This compound->VPAC Binds & Inhibits AC Adenylate Cyclase VPAC->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation & Survival PKA->Proliferation Promotes

VIP Signaling Pathway and this compound's Point of Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add this compound/ Control incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Viability & IC50 read->analyze

General Workflow for a Cell Viability (MTT) Assay.

References

VIPhyb: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted effects of VIPhyb, a potent Vasoactive Intestinal Peptide (VIP) receptor antagonist. This guide provides a detailed comparison of its performance both in laboratory settings and within living organisms, supported by experimental data and methodologies.

This compound has emerged as a significant molecule of interest in cancer research and immunology due to its ability to antagonize VIP receptors, which are often overexpressed in various tumor types. By blocking the action of VIP, this compound effectively inhibits downstream signaling pathways that promote cell proliferation and survival. This guide delves into the quantitative and qualitative aspects of this compound's action, offering a comparative perspective against other treatment modalities and providing detailed experimental frameworks for its study.

In Vitro vs. In Vivo Efficacy: A Tabulated Comparison

The following tables summarize the key quantitative data on the effects of this compound in both in vitro and in vivo experimental settings, providing a clear comparison of its potency and therapeutic potential.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeAssay TypeThis compound ConcentrationEffectCitation
NCI-H838Non-Small Cell Lung Cancer (NSCLC)Colony Formation1 µM~50% inhibition of colony formation[1][2][3]
NCI-H157, NCI-H838Non-Small Cell Lung Cancer (NSCLC)125I-VIP Binding0.7 µM (IC50)Inhibition of VIP binding[1][2][3]
NCI-H838Non-Small Cell Lung Cancer (NSCLC)cAMP Assay10 µMInhibited VIP-induced cAMP increase[1][2][3]
U87, U118, U373GlioblastomaClonogenic Assay10 µMSignificant inhibition of proliferation
MDA-MB-231Breast Cancer125I-VIP Binding0.5 µM (IC50)Inhibition of VIP binding[3]
MDA-MB-231, MCF7Breast CancerMTT AssayMicromolar concentrationsInhibition of proliferation[1]

Table 2: In Vivo Efficacy of this compound in Murine Models

Cancer TypeAnimal ModelThis compound DosageEffectCitation
Non-Small Cell Lung Cancer (NSCLC)Nude mice with NCI-H838 xenografts10 µ g/day , s.c.~80% inhibition of xenograft formation[1][2][3]
GlioblastomaNude mice with U87 xenografts0.4 µg/kgInhibition of xenograft proliferation
Acute Myeloid Leukemia (AML)C1498-bearing miceNot specifiedReduced tumor burden and enhanced survival[4]
Breast CancerNude mice with MDA-MB-231 xenograftsNot specifiedPotentiated the anti-proliferative effect of taxol[1]

Comparison with Alternative Treatments

This compound and its analogs have demonstrated the potential to work synergistically with standard chemotherapeutic agents, enhancing their efficacy.

Table 3: this compound Analogs in Combination with Chemotherapy (In Vitro)

Cancer Cell LineThis compound AnalogChemotherapeutic AgentEffectCitation
Non-Small Cell Lung Carcinoma(SN)this compound (a lipophilic analog)Cisplatin, Doxorubicin, Vinorelbine, Paclitaxel, Gemcitabine, IrinotecanEnhanced antiproliferative activity; reduced IC50 of chemo agents by 2-4 fold[5]
Breast Cancer(SN)this compoundTaxol, DoxorubicinEnhanced inhibition of breast cancer growth[1]

Mechanism of Action: Signaling Pathways

This compound exerts its effects primarily by antagonizing VIP receptors (VPAC1 and VPAC2) and the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor (PAC1). This blockade inhibits the downstream signaling cascade, most notably the cyclic AMP (cAMP) pathway.

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP / PACAP Receptor VPAC1/2, PAC1 Receptors VIP->Receptor Binds This compound This compound This compound->Receptor Blocks AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (c-fos, c-myc) CREB->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Leads to

Caption: this compound blocks VIP/PACAP receptors, inhibiting the cAMP/PKA pathway and subsequent gene expression, leading to reduced cell proliferation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

In Vitro Cell Proliferation (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, a chemotherapeutic agent (e.g., doxorubicin, taxol), or a combination of both. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cyclic AMP (cAMP) Assay
  • Cell Culture: Culture cells (e.g., NCI-H838) to near confluency.

  • Pre-incubation: Pre-incubate the cells with 10 µM this compound for 15 minutes.

  • Stimulation: Stimulate the cells with 10 nM VIP for 10 minutes at 37°C.

  • Lysis: Terminate the reaction by adding lysis buffer.

  • Detection: Measure the intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells (e.g., NCI-H838, U87) and resuspend them in a sterile solution, such as a 1:1 mixture of media and Matrigel.

  • Implantation: Subcutaneously inject approximately 5 x 106 cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Treatment: Administer this compound (e.g., 10 µ g/day , s.c.), a chemotherapeutic agent, or a combination treatment. A control group should receive a vehicle injection.

  • Monitoring: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., NSCLC, Breast Cancer) Treatment_In_Vitro Treatment: - this compound - Chemotherapy - Combination Cell_Culture->Treatment_In_Vitro Proliferation_Assay Cell Proliferation Assay (MTT, Clonogenic) Treatment_In_Vitro->Proliferation_Assay cAMP_Assay cAMP Assay Treatment_In_Vitro->cAMP_Assay Endpoint_Analysis Endpoint Analysis (Tumor Weight, Histology) Xenograft_Model Xenograft Model Generation (Immunodeficient Mice) Treatment_In_Vivo Treatment: - this compound - Chemotherapy - Combination Xenograft_Model->Treatment_In_Vivo Tumor_Measurement Tumor Growth Monitoring Treatment_In_Vivo->Tumor_Measurement Tumor_Measurement->Endpoint_Analysis

Caption: A generalized workflow for assessing the in vitro and in vivo effects of this compound.

References

validating the anti-tumor activity of VIPhyb

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-tumor activity of VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist. This guide provides a detailed comparison with alternative therapies, supported by experimental data, protocols, and pathway visualizations.

This compound has emerged as a promising anti-tumor agent, demonstrating efficacy across a range of cancer types including non-small cell lung cancer (NSCLC), glioblastoma, breast cancer, and acute myeloid leukemia (AML). As a VIP receptor antagonist, this compound exerts its effects by inhibiting the signaling of vasoactive intestinal peptide, a neuropeptide that can promote tumor growth and suppress the immune system. This guide delves into the anti-tumor activity of this compound, presenting a comparative analysis with its more potent analogs and standard-of-care chemotherapies.

Comparative Efficacy of this compound and its Analogs

This compound has been shown to inhibit cancer cell proliferation both in vitro and in vivo. A more potent analog, (SN)this compound, exhibits a significantly lower IC50 value, indicating higher efficacy. Furthermore, second-generation VIP receptor antagonists have demonstrated even greater anti-leukemic activity in preclinical models.

CompoundCancer TypeCell Line(s)IC50 Value (µM)In Vivo ModelTumor Growth Inhibition
This compound Non-Small Cell Lung CancerNCI-H157, NCI-H8380.7[1][2]Nude mice xenograft~80% inhibition of xenograft formation[1][2]
GlioblastomaU87, U118, U3730.5 (for 125I-PACAP-27 binding)[3]Nude mice xenograft (U87)Significant inhibition at 0.4 µg/kg[3]
(SN)this compound Breast CancerMCF7, SKBR3, T47D, ZR75-1, MDA-MB2310.03-0.06[4]--
Pancreatic CancerCapan-20.01[5]Nude mice xenograft (CAPAN-2)Significant inhibition at 10 µ g/day [5]
Second-Gen Antagonists Acute Myeloid Leukemia--Mouse modelIncreased median survival time and percentage of leukemia-free mice compared to this compound[6]

Comparison with Standard Chemotherapies

To contextualize the anti-tumor activity of this compound, it is essential to compare its efficacy with established chemotherapeutic agents for specific cancer types.

Cancer TypeStandard ChemotherapyIn Vivo ModelEfficacy
Non-Small Cell Lung Cancer Paclitaxel + Cisplatin-Effective rate of 25%-35% in patients[7]
Glioblastoma TemozolomideMouse orthotopic glioma modelReduced tumor growth[1][4]
U87-luc xenograft miceTumor Volume Inhibition (TVI) of 92%[8]
Breast Cancer Doxorubicin4T1 orthotopic xenograft model37% tumor growth inhibition[9]
Paclitaxel4T1 tumor-bearing BALB/c miceSignificant tumor growth inhibition at 4 mg/kg

Mechanism of Action: Signaling Pathway

This compound functions by antagonizing VIP receptors, primarily VPAC1 and VPAC2. This blockade disrupts the downstream signaling cascade initiated by VIP. The primary pathway inhibited is the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. By blocking this pathway, this compound can inhibit cancer cell proliferation and modulate the immune system.

VIPhyb_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC_R VPAC Receptor VIP->VPAC_R Binds and Activates This compound This compound This compound->VPAC_R Binds and Blocks AC Adenylyl Cyclase VPAC_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates and Activates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Promotes

This compound blocks VIP from binding to its receptor, inhibiting the cAMP/PKA signaling pathway.

Experimental Protocols

MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, a positive control (e.g., standard chemotherapy), and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Clonogenic Assay for Cell Survival

The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

  • Cell Seeding: Plate a low density of cells in 6-well plates or petri dishes.

  • Treatment: Treat the cells with the desired concentrations of this compound or other agents.

  • Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation.

  • Fixing and Staining: Fix the colonies with a solution like methanol or glutaraldehyde and then stain them with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and survival fraction to assess the long-term effects of the treatment on cell reproductive integrity.

In Vivo Xenograft Study Workflow

Animal models are crucial for evaluating the anti-tumor efficacy of novel compounds in a whole-organism setting. The following workflow is commonly used for subcutaneous xenograft models.

In_Vivo_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis A Cancer Cell Culture B Cell Harvesting and Counting A->B D Subcutaneous Injection of Cancer Cells B->D C Animal Acclimatization (e.g., Nude Mice) C->D E Tumor Growth Monitoring (Calipers) D->E F Randomization into Treatment Groups E->F G Drug Administration (e.g., this compound, Vehicle Control) F->G H Continued Tumor Monitoring and Body Weight Measurement G->H I Euthanasia at Predefined Endpoint H->I J Tumor Excision, Measurement, and Weight I->J K Further Analysis (e.g., Histology, Biomarker Analysis) J->K

References

A Comparative Guide: VIPhyb vs. First-Generation VIP Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of VIPhyb, a notable VIP antagonist, with first-generation VIP antagonists. It is designed to offer an objective overview of their performance, supported by experimental data, to aid in research and development efforts targeting the Vasoactive Intestinal Peptide (VIP) signaling pathway.

Introduction to VIP and its Antagonists

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide array of biological functions, including the modulation of immune responses, inflammation, and cell growth. It exerts its effects by binding to three main receptor subtypes: VPAC1, VPAC2, and PAC1. The therapeutic potential of modulating the VIP pathway has led to the development of various antagonists.

First-generation VIP antagonists are among the earliest developed compounds designed to block VIP receptors. These are typically peptide analogs of VIP with specific amino acid substitutions. Examples include PG 97-269 and [4-Cl-D-Phe6,Leu17]VIP.

This compound is a later-developed VIP hybrid antagonist. It was synthesized by replacing the C-terminal amino acids of VIP with a sequence from neurotensin. This modification results in a broad-spectrum antagonist that blocks VPAC1, VPAC2, and PAC1 receptors.[1]

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and first-generation VIP antagonists, focusing on their binding affinity for VIP receptors and their efficacy in various experimental models.

Table 1: Comparative Binding Affinity of VIP Antagonists
AntagonistReceptor SubtypeReported IC50 (nM)Reported Ki (nM)Reference
This compound PAC1 (in U87 glioblastoma cells)500-[2]
VPAC1 (in MDA-MB-231 breast cancer cells)500-[3]
Biphasic binding in cortical astrocytes-0.045 and 74
PG 97-269 Human VPAC122[4]
Rat VPAC11015[4]
Human VPAC23000-[4]
Rat VPAC22000-[4]
PAC1Negligible affinity-[4]
[4-Cl-D-Phe6,Leu17]VIP Rat Peritoneal Macrophages125.8-[5]
Mouse Peritoneal Macrophages110.8-[5]

Note: Direct comparison of binding affinities should be made with caution as the experimental conditions and cell types used in these studies may vary.

Table 2: Comparative In Vitro and In Vivo Efficacy
AntagonistExperimental ModelKey FindingsReference
This compound Glioblastoma Xenograft (in nude mice)Inhibited U87 xenograft proliferation at 0.4 µg/kg.[2]
Murine Cytomegalovirus (mCMV) InfectionEnhanced viral clearance and T-cell immunity.[6]
DSS-Induced Colitis (in mice)Reduced inflammation at 0.1-1 µM.[7]
PG 97-269 DSS-Induced Colitis (in mice)Reduced colonic damage and inflammation at 1 nM.[8]
VIP-induced intestinal secretion (in rats)Competitively antagonized VIP-induced secretion.[9]
[4-Cl-D-Phe6,Leu17]VIP VIP-stimulated amylase release (in guinea pig pancreas)Competitively antagonized VIP action.[10]
VIP-stimulated short-circuit current (in a colonic tumor cell line)Competitively antagonized VIP-stimulated changes.[10]

Signaling Pathways and Experimental Workflows

VIP Receptor Signaling Pathway

The binding of VIP to its G protein-coupled receptors (GPCRs), VPAC1 and VPAC2, primarily activates the adenylyl cyclase (AC) pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses. Antagonists like this compound and first-generation antagonists competitively bind to these receptors, preventing VIP from initiating this signaling cascade.

VIP_Signaling_Pathway VIP Receptor Signaling Pathway VIP VIP VPAC1_VPAC2 VPAC1 / VPAC2 Receptors VIP->VPAC1_VPAC2 Binds G_Protein G Protein (Gs) VPAC1_VPAC2->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Antagonist This compound / First-Gen Antagonists Antagonist->VPAC1_VPAC2 Blocks

Caption: VIP signaling cascade and antagonist inhibition.

Experimental Workflow: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for a specific receptor. It involves competing a radiolabeled ligand with an unlabeled test compound (the antagonist) for binding to the receptor.

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Prepare Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radiolabeled Ligand, and Unlabeled Antagonist together Receptor_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., ¹²⁵I-VIP) Radioligand_Prep->Incubate Antagonist_Prep Prepare Unlabeled Antagonist (e.g., this compound) at various concentrations Antagonist_Prep->Incubate Separate Separate Bound from Free Ligand (e.g., via filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (e.g., using a gamma counter) Separate->Measure Plot Plot % Inhibition vs. Antagonist Concentration Measure->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Caption: Workflow for assessing antagonist binding affinity.

Experimental Workflow: In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-cancer efficacy of a drug in a living organism. It involves implanting human tumor cells into immunocompromised mice and then treating the mice with the test compound.

Xenograft_Workflow In Vivo Xenograft Tumor Model Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_data_analysis Data Analysis Cell_Culture Culture Human Tumor Cells Implantation Subcutaneously Implant Tumor Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Grouping Randomize Mice into Control and Treatment Groups Tumor_Growth->Grouping Treatment Administer Antagonist (e.g., this compound) or Vehicle Control Grouping->Treatment Measure_Tumor Monitor Tumor Volume and Body Weight Treatment->Measure_Tumor Endpoint Endpoint: Sacrifice Mice and Excise Tumors for Analysis Measure_Tumor->Endpoint Assess_Toxicity Assess Treatment Toxicity Measure_Tumor->Assess_Toxicity Compare_Volume Compare Tumor Volumes between Control and Treatment Groups Endpoint->Compare_Volume

Caption: Workflow for evaluating in vivo anti-tumor efficacy.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of an antagonist for a VIP receptor subtype.

Materials:

  • Cell membranes expressing the target VIP receptor (VPAC1, VPAC2, or PAC1).

  • Radiolabeled VIP (e.g., ¹²⁵I-VIP).

  • Unlabeled antagonist (this compound or first-generation antagonist) at a range of concentrations.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor like bacitracin).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the cell membranes, a fixed concentration of ¹²⁵I-VIP (typically at or below its Kd value), and varying concentrations of the unlabeled antagonist. Include control tubes for total binding (no unlabeled antagonist) and non-specific binding (excess unlabeled VIP).

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each antagonist concentration. Plot the percentage of specific binding against the log of the antagonist concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of a VIP antagonist in a mouse model.

Materials:

  • Human cancer cell line known to express VIP receptors.

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS) or other suitable vehicle.

  • VIP antagonist (this compound or first-generation antagonist).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture the cancer cells under standard conditions. Harvest the cells and resuspend them in a suitable vehicle (e.g., PBS or Matrigel) at the desired concentration.

  • Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1-10 million) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the mice to treatment and control groups.

  • Treatment Administration: Administer the VIP antagonist to the treatment group via a specified route (e.g., intraperitoneal or subcutaneous injection) and schedule (e.g., daily). Administer the vehicle to the control group.

  • Monitoring: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: (length x width²)/2). Monitor the body weight and general health of the mice.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and measure their final weight and volume. Compare the tumor growth between the treatment and control groups to determine the efficacy of the antagonist.

Conclusion

This compound and first-generation VIP antagonists represent important tools for investigating the physiological and pathological roles of the VIP signaling pathway. Based on the available data:

  • This compound acts as a broad-spectrum antagonist , targeting VPAC1, VPAC2, and PAC1 receptors. Its binding affinity is generally in the nanomolar to low micromolar range. It has demonstrated in vivo efficacy in models of cancer and inflammation.

  • First-generation antagonists , such as PG 97-269 , can exhibit greater selectivity . PG 97-269, for instance, shows high affinity for VPAC1 with significantly lower affinity for VPAC2 and negligible affinity for PAC1.[4] This selectivity can be advantageous for dissecting the specific roles of different VIP receptor subtypes. [4-Cl-D-Phe6,Leu17]VIP is another example of an early antagonist, though it appears to be less potent than PG 97-269.[5]

The choice between this compound and a first-generation antagonist will depend on the specific research question. For broad inhibition of VIP signaling, this compound is a suitable choice. For investigating the role of a specific receptor subtype, a selective first-generation antagonist like PG 97-269 would be more appropriate. Further head-to-head comparative studies under identical experimental conditions are needed to provide a more definitive assessment of their relative potencies and efficacies.

References

Independent Verification of VIPhyb's Antiviral Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of VIPhyb, a novel vasoactive intestinal polypeptide (VIP) receptor antagonist, against established antiviral agents for Cytomegalovirus (CMV). The data presented is based on preclinical studies to facilitate an evidence-based evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound is a VIP receptor antagonist that has demonstrated antiviral activity in a murine Cytomegalovirus (mCMV) infection model.[1] Its mechanism of action is distinct from traditional antiviral drugs, focusing on the enhancement of the host's cellular immune response rather than direct inhibition of viral replication.[2] In preclinical studies involving mCMV-infected mice, this compound treatment led to markedly enhanced survival, accelerated viral clearance, and reduced organ pathology.[2] This guide compares these findings with the performance of standard-of-care antiviral drugs like Ganciclovir and Cidofovir in similar preclinical models.

Mechanism of Action: this compound

This compound functions by blocking the signaling pathway of Vasoactive Intestinal Peptide (VIP), a neuropeptide known to suppress T-helper 1 (Th1)-mediated cellular immunity.[2] By antagonizing VIP receptors, this compound stimulates an enhanced antiviral immune response. Key mechanistic effects include:

  • Increased T-cell and NK cell populations: Treatment with this compound leads to a higher number of effector/memory CD8+ T-cells and mature Natural Killer (NK) cells.[2]

  • Downregulation of Immune Checkpoints: It prevents the upregulation of PD-L1 on dendritic cells and PD-1 on activated CD8+ T-cells, which are often exploited by viruses to evade the immune system.[2]

  • Enhanced Antigen Presentation: this compound boosts the expression of co-stimulatory molecules (CD80, CD86) and MHC-II on dendritic cells.[2]

  • Increased Pro-inflammatory Cytokines: The treatment elevates the synthesis of Type-I interferons (IFN) and increases the numbers of IFN-γ and TNF-α-expressing NK and T-cells.[2]

This compound Signaling Pathway

VIPhyb_Mechanism cluster_immune_cell Immune Cell (T-cell, DC) cluster_outcome Antiviral Immune Response VIP VIP VPACR VIP Receptors (VPAC1/VPAC2) VIP->VPACR Binds Suppression Immune Suppression (e.g., cAMP increase, reduced Th1 response) VPACR->Suppression Activates This compound This compound This compound->VPACR Blocks Immunity Enhanced Cellular Immunity: - Increased CD8+ T-cells & NK cells - Decreased PD-1/PD-L1 - Increased IFN-γ, TNF-α Suppression->Immunity Inhibition Lifted

Caption: Mechanism of this compound in blocking VIP-mediated immune suppression.

Comparative Performance Data

The following tables summarize the quantitative data from preclinical murine studies, comparing the efficacy of this compound with standard antiviral agents against Cytomegalovirus.

Table 1: Survival Rate in mCMV-Infected Mice
Treatment GroupDosage & AdministrationMouse StrainSurvival Rate (%)Study Duration (Days)
This compound 10 µ g/mouse , s.c., daily for 7 daysBALB/c80%30
Control (PBS) 100 µL/mouse, s.c., daily for 7 daysBALB/c20%30
Ganciclovir 12.5-50 mg/kg, once daily for 5 daysBALB/c (immunosuppressed)90-100%14
Control (Placebo) Not SpecifiedBALB/c (immunosuppressed)15%14

Note: Data for this compound and Ganciclovir are from separate studies with different experimental conditions (e.g., immune status of mice). A direct statistical comparison is not possible.

Table 2: Viral Titer Reduction in Organs
Treatment GroupDosageOrganViral Titer Reduction
This compound 10 µ g/mouse , dailySpleenSignificant reduction by day 7
This compound 10 µ g/mouse , dailyLiverSignificant reduction by day 7
Ganciclovir 12-40 mg/kg/daySpleenSignificant reduction (P < 0.05)
Ganciclovir 12-40 mg/kg/daySalivary GlandSignificant reduction (P < 0.05)
Cidofovir 2.5-10 mg/kg/daySalivary GlandSignificant reduction (P < 0.05)
Cidofovir (Oral Prodrugs) 2.0-6.7 mg/kg/dayMultiple Organs3 to 5 log10-fold reduction

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of findings.

This compound Efficacy Study Protocol

1. Animal Model:

  • Species: BALB/c and C57BL/6 mice.

  • Infection: Mice were infected via intraperitoneal (i.p.) injection with murine cytomegalovirus (mCMV).

2. Treatment Administration:

  • This compound Group: Received daily subcutaneous (s.c.) injections of this compound (10 µ g/mouse ) for one week, starting one day prior to infection.[2]

  • Control Group: Received daily s.c. injections of Phosphate-Buffered Saline (PBS).[2]

3. Key Assays:

  • Survival Monitoring: Mice were monitored daily for survival and signs of illness for the duration of the study.[2]

  • Viral Load Quantification: Viral titers in organs (spleen, liver, lungs) were determined at various time points post-infection using plaque assays.

  • Flow Cytometry: Splenocytes were analyzed to quantify immune cell populations, including CD8+ T-cells, NK cells, and dendritic cells, and to assess the expression of surface markers like PD-1, CD80, and CD86.[2]

  • Histopathology: Liver and lung tissues were collected, sectioned, and stained (hematoxylin and eosin) to assess inflammation and tissue damage.[2]

Experimental Workflow: this compound Antiviral Evaluation

VIPhyb_Workflow A 1. Mouse Infection (BALB/c & C57BL/6) i.p. with mCMV B 2. Treatment Groups A->B C This compound (10 µg/day, s.c.) B->C D Control (PBS) (s.c.) B->D E 3. Monitoring & Data Collection C->E D->E F Survival Analysis E->F G Viral Titer (Plaque Assay) E->G H Immune Cell Profiling (Flow Cytometry) E->H I Histopathology E->I J 4. Comparative Analysis F->J G->J H->J I->J

References

VIPhyb: A Comparative Guide to its Immunological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the immunological effects of VIPhyb, a vasoactive intestinal peptide (VIP) receptor antagonist. By inhibiting VIP signaling, this compound has been shown to enhance anti-tumor and antiviral immunity.[1][2][3] This document summarizes key experimental data, details methodologies, and visually represents the underlying biological pathways.

Performance Comparison: this compound vs. Alternatives

This compound's primary mechanism is the blockade of VIP receptors, which counters the immunosuppressive effects of VIP.[1][2] This section compares the immunological impact of this compound with VIP itself and other VIP receptor antagonists.

Table 1: this compound vs. Vasoactive Intestinal Peptide (VIP) - Effects on Immune Cells

FeatureThis compound (VIP Receptor Antagonist)Vasoactive Intestinal Peptide (VIP)
Primary Effect Enhances Th1-mediated cellular immunity[4]Suppresses Th1-mediated cellular immunity[4]
T-Cell Proliferation Increases T-cell proliferation[5]Decreases T-cell proliferation and IL-2 production
Cytokine Production Increases pro-inflammatory cytokines (IFN-γ, TNF-α)[3][6]Promotes anti-inflammatory cytokines (e.g., IL-10) and inhibits pro-inflammatory cytokine production
PD-1 Expression Downregulates PD-1 on T-cells[1][6]Can lead to upregulation of inhibitory pathways
Dendritic Cells (DCs) Enhances expression of co-stimulatory molecules (CD80, CD86, MHC-II)[4][7]Inhibits DC function by down-regulating CD80/86 expression
Regulatory T-cells (Tregs) Decreases the percentage of Treg cells[3][6]Generates Treg cells

Table 2: Comparison of this compound with other VIP Receptor Antagonists

AntagonistTarget Receptor(s)Key Findings
This compound VPAC1, VPAC2, PAC1[6][7]Enhances antiviral and anti-leukemia immune responses, synergizes with anti-PD-1 therapy.[1][5]
PG 97-269 VPAC1 selective[8]Effective in reducing inflammation in a mouse model of colitis.[4]
ANT308 VPAC1, VPAC2Showed increased potency in T-cell activation and superior anti-leukemia activity in mice compared to this compound.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the immunological effects of this compound.

In Vivo Murine Cytomegalovirus (mCMV) Infection Model
  • Objective: To assess the effect of this compound on antiviral immunity.

  • Animal Model: C57BL/6 and BALB/c mice.[6][7]

  • This compound Administration: 10 μg of this compound administered subcutaneously daily for 7 days, starting one day prior to infection.[2][6]

  • Infection: Intraperitoneal injection of mCMV.[6][7]

  • Readouts: Survival rates, viral load in organs (measured by plaque assay), histopathological analysis of liver and lungs, and flow cytometric analysis of immune cell populations (T-cells, NK cells, DCs) and their expression of activation markers and cytokines.[4][6][7]

Murine Leukemia Model
  • Objective: To evaluate the anti-tumor efficacy of this compound.

  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: C1498 myeloid leukemia cells.[9]

  • This compound Administration: Daily subcutaneous injections of 10 μg this compound.[1]

  • Readouts: Mouse survival, tumor burden (monitored via bioluminescence imaging), and flow cytometric analysis of T-cell populations for activation markers (e.g., PD-1) and cytokine production.[1]

In Vitro T-Cell Proliferation Assay
  • Objective: To measure the direct effect of this compound on T-cell proliferation.

  • Cell Source: Splenic T-cells isolated from mice.[1]

  • Method:

    • T-cells are isolated and may be labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.

    • Cells are cultured and stimulated with anti-CD3 antibodies to induce proliferation.[5]

    • This compound is added to the cultures at various concentrations.

    • Proliferation is assessed by measuring the dilution of the fluorescent dye via flow cytometry or by quantifying ATP levels as an indicator of viable, metabolically active cells.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC VPAC Receptor VIP->VPAC Activates This compound This compound This compound->VPAC Inhibits G_protein G Protein VPAC->G_protein Activates AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB NFkB_inhibition NF-κB Inhibition PKA->NFkB_inhibition Gene_Expression Altered Gene Expression CREB->Gene_Expression NFkB_inhibition->Gene_Expression

Caption: this compound blocks VIP from binding to its receptor, inhibiting downstream signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis Animal_Model Animal Model (e.g., C57BL/6 mice) Tumor_Infection Tumor Implantation or Viral Infection Animal_Model->Tumor_Infection VIPhyb_Group This compound Treatment Tumor_Infection->VIPhyb_Group Control_Group Control (e.g., PBS) Tumor_Infection->Control_Group Survival Survival Analysis VIPhyb_Group->Survival Tumor_Viral_Load Tumor/Viral Load Measurement VIPhyb_Group->Tumor_Viral_Load Immune_Profiling Immune Cell Profiling (Flow Cytometry) VIPhyb_Group->Immune_Profiling Cytokine_Analysis Cytokine Level Analysis VIPhyb_Group->Cytokine_Analysis Control_Group->Survival Control_Group->Tumor_Viral_Load Control_Group->Immune_Profiling Control_Group->Cytokine_Analysis

Caption: A generalized workflow for in vivo studies of this compound's effects.

References

Assessing the Translational Potential of VIPhyb: A Comparative Guide to VIP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vasoactive Intestinal Peptide (VIP) and its receptors (VPAC1, VPAC2, and PAC1) represent a critical signaling axis implicated in a range of physiological processes and pathological conditions, including cancer and inflammatory diseases. The development of antagonists targeting these receptors offers promising therapeutic avenues. This guide provides a comparative analysis of VIPhyb, a broad-spectrum VIP receptor antagonist, and other notable alternatives, with a focus on their translational potential supported by experimental data.

Executive Summary

This compound has demonstrated efficacy in preclinical models of cancer and inflammation by antagonizing all three VIP receptor subtypes. Its utility is benchmarked against more selective or potent antagonists such as PG 97-269, a VPAC1-selective antagonist, and (SN)this compound, a more potent, lipophilic derivative of this compound. While this compound shows promise, its relatively lower potency compared to newer developmental candidates may be a consideration for clinical translation. This guide presents a detailed comparison of their biochemical and cellular activities, providing a framework for selecting the appropriate antagonist for specific research and development applications.

Comparative Performance of VIP Receptor Antagonauts

The following tables summarize the available quantitative data for this compound and its key comparators. Direct comparison of binding affinities (Ki) across all receptor subtypes from a single study is limited in the publicly available literature; therefore, data from multiple sources are presented.

Table 1: In Vitro Receptor Binding and Functional Antagonist Activity

CompoundReceptor Target(s)Binding Affinity (IC50/Ki)Functional Antagonism (IC50/EC50)Key Findings & Citations
This compound VPAC1, VPAC2, PAC1IC50: 0.7 µM (NSCLC cells for 125I-VIP binding)[1], 500 nM (glioblastoma cells for 125I-PACAP-27 binding)[2][3]IC50: ~5 µM for half-maximal inhibition of VIP binding to lymphocytes; maximal inhibition of VIP-induced cAMP at 10 µM.[4] EC50: 59 nM for decreasing VIP-stimulated cAMP in cortical glia.[5]Broad-spectrum antagonist.[4]
(SN)this compound VPAC1, VPAC2, PAC1IC50: 0.01 µM (pancreatic cancer cells for 125I-VIP binding)[6]1 µM inhibited VIP-induced cAMP elevation and c-fos mRNA.[6]More potent, lipophilic derivative of this compound.[6]
PG 97-269 VPAC1 selectiveKi: 2 ± 1 nM (human VPAC1); IC50: 2 nM (human VPAC1), >3000 nM (human VPAC2)[7]Competitively inhibits VIP-mediated cortisol production.[8]Highly selective for VPAC1 over VPAC2 and PAC1.[7]

Table 2: Preclinical In Vivo Efficacy

CompoundDisease ModelDosing RegimenKey Outcomes & Citations
This compound Non-Small Cell Lung Cancer (NSCLC) Xenograft10 µ g/day , s.c.~80% inhibition of xenograft formation.[9]
Glioblastoma Xenograft0.4 µg/kgInhibition of U87 xenograft proliferation.[2][3]
Murine Cytomegalovirus (mCMV) Infection10 µ g/mouse , s.c., daily for 1 weekEnhanced survival and viral clearance.[10][11]
DSS-Induced Colitis0.1-1 µM, i.p., daily for 11 daysReduced inflammation.[10]
(SN)this compound Pancreatic Cancer Xenograft10 µ g/day , s.c.Inhibited CAPAN-2 xenograft growth.[6]
PG 97-269 DSS-Induced Colitis1 nM, i.p.Significantly reduced colonic damage.[12]

Table 3: Translational Potential Assessment

CompoundPharmacokineticsToxicologyTranslational Considerations
This compound Data not extensively available. Native VIP has a very short half-life (~1 minute).[13][14]No discernible toxicity reported in mice at therapeutic doses (10 µ g/day for 7 days).[15] High doses have been associated with neurodevelopmental effects in fetal models.[15]Lower potency may require higher dosing. Broad-spectrum activity could lead to off-target effects but may be beneficial in complex diseases. Lack of toxicity at tested doses is promising.[4][15]
(SN)this compound Likely improved due to lipophilic modification, but specific data is limited.Data not extensively available.Increased potency is advantageous for translation. The impact of the stearyl-norleucine modification on long-term safety needs evaluation.
PG 97-269 Likely to have a short in vivo duration of action due to its peptide nature.[16] PEGylation has been explored to enhance its pharmacokinetic profile.[16]No major toxicity reported in preclinical studies.[12]High selectivity for VPAC1 may offer a better safety profile by avoiding VPAC2-mediated side effects (e.g., hypotension).[4] Potential for immunogenicity due to its chimeric nature is a consideration.[16]

Signaling Pathways and Experimental Workflows

VIP Receptor Signaling Pathway

Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Peptide (PACAP) are the primary endogenous ligands for the VPAC1, VPAC2, and PAC1 receptors, which are G-protein coupled receptors (GPCRs).[17][18] Canonically, ligand binding to these receptors, which are primarily coupled to the Gs alpha subunit, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression and cellular responses such as proliferation, differentiation, and inflammation.[18] Some studies also suggest coupling to other signaling pathways, such as the phospholipase C (PLC) pathway, leading to increases in intracellular calcium, particularly for the PAC1 receptor.[18]

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP / PACAP VPAC1 VPAC1 VIP->VPAC1 VPAC2 VPAC2 VIP->VPAC2 PAC1 PAC1 VIP->PAC1 G_alpha_s Gαs VPAC1->G_alpha_s activate VPAC2->G_alpha_s activate PAC1->G_alpha_s activate AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Proliferation, Inflammation) CREB->Gene_Expression regulates

Caption: VIP Receptor Signaling Pathway.

Mechanism of Action of this compound and Other Antagonists

This compound and other VIP receptor antagonists act by competitively binding to the VIP receptors, thereby blocking the binding of endogenous ligands like VIP and PACAP. This inhibition prevents the activation of downstream signaling cascades, most notably the production of cAMP.

Antagonist_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / Antagonist VIP_Receptor VPAC1 / VPAC2 / PAC1 This compound->VIP_Receptor binds and blocks VIP VIP / PACAP VIP->VIP_Receptor binding inhibited Signaling_Cascade Downstream Signaling (e.g., cAMP production) VIP_Receptor->Signaling_Cascade activation blocked Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response inhibition

Caption: Antagonist Mechanism of Action.

Experimental Workflow for Antagonist Characterization

The characterization of VIP receptor antagonists typically follows a standardized workflow, beginning with in vitro binding and functional assays, followed by in vivo efficacy and safety studies.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki, IC50) Functional_Assay cAMP Accumulation Assay (Determine functional antagonism) Binding_Assay->Functional_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, Clonogenic) Functional_Assay->Cell_Proliferation Efficacy Disease Models (e.g., Xenografts, Colitis) Cell_Proliferation->Efficacy PK Pharmacokinetics (Determine half-life, bioavailability) Efficacy->PK Tox Toxicology Studies (Assess safety profile) PK->Tox

Caption: Experimental Workflow.

Experimental Protocols

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.

  • Materials:

    • Cell membranes or whole cells expressing the target VIP receptor (VPAC1, VPAC2, or PAC1).

    • Radiolabeled ligand (e.g., 125I-VIP or 125I-PACAP-27).

    • Unlabeled test antagonist (e.g., this compound, (SN)this compound, PG 97-269).

    • Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).

    • Glass fiber filters.

    • Filtration apparatus and scintillation counter.

  • Procedure:

    • Incubate a constant concentration of the radiolabeled ligand with varying concentrations of the unlabeled test antagonist in the presence of the receptor preparation.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[19][20]

2. cAMP Accumulation Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP).

  • Materials:

    • Whole cells expressing the target VIP receptor.

    • VIP or another suitable agonist.

    • Test antagonist.

    • Cell culture medium.

    • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test antagonist.

    • Stimulate the cells with a fixed concentration of the agonist (e.g., VIP) that elicits a submaximal response.

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

    • The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production is determined as the IC50 or EC50 value.[21][22][23]

Conclusion

The assessment of this compound and its comparators highlights a trade-off between broad-spectrum activity and receptor selectivity. This compound's ability to antagonize all three VIP receptors makes it a valuable tool for studying the overall effects of VIP signaling blockade. However, its lower potency compared to derivatives like (SN)this compound and the development of highly selective antagonists such as PG 97-269 for VPAC1 underscore the ongoing efforts to refine therapeutic strategies targeting the VIP system. For translational purposes, the improved potency of (SN)this compound and the potential for a better safety profile with the selective antagonist PG 97-269 are significant advantages. Further investigation into the pharmacokinetics and toxicology of these compounds is warranted to fully elucidate their clinical potential. Researchers and drug developers should consider the specific receptor subtype(s) implicated in their disease of interest to select the most appropriate antagonist for their studies.

References

Safety Operating Guide

Navigating the Disposal of VIPhyb: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of VIPhyb, a vasoactive intestinal polypeptide (VIP) receptor antagonist used in cancer, infection, and immunology research.[1] By adhering to these guidelines, laboratories can maintain operational safety and build a culture of trust and responsibility.

I. This compound Hazard Classification

According to the Material Safety Data Sheet (MSDS), this compound is classified as not a hazardous substance or mixture.[2] This classification is a key determinant in its disposal protocol. However, it is crucial to consider the context in which this compound is used, as it may be combined with other hazardous materials.

II. Step-by-Step Disposal Procedures

1. Uncontaminated this compound (Pure Substance):

  • Solid Waste: If the this compound is in solid form and has not been contaminated with any hazardous materials, it can generally be disposed of as non-hazardous waste.

  • Liquid Waste (Solutions): If this compound is dissolved in a non-hazardous solvent (e.g., water, saline), the solution can typically be disposed of down the sanitary sewer, followed by flushing with ample water.[3][4]

2. This compound Contaminated with Biohazardous Materials:

Materials such as cell cultures, tissues, or bodily fluids that have come into contact with this compound should be treated as biohazardous waste.[5][6]

  • Sharps: Any sharps (e.g., needles, glass slides) contaminated with this compound and biological agents must be placed in a designated, puncture-resistant sharps container.[3][5][6][7]

  • Solid Waste: Non-sharp solid waste (e.g., gloves, petri dishes) should be collected in a biohazard bag.[4][7] These materials often require decontamination, such as autoclaving, before final disposal.[3][5]

  • Liquid Waste: Liquid biohazardous waste containing this compound must be decontaminated, either by autoclaving or chemical disinfection, before being poured down the sanitary sewer.[3][4]

3. This compound Mixed with Hazardous Chemicals:

If this compound is mixed with hazardous chemicals, the entire mixture must be treated as hazardous chemical waste.

  • Collection: Collect the waste in a chemically resistant, leak-proof container that is properly labeled with the contents.

  • Disposal: The disposal of hazardous chemical waste must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

III. Experimental Protocols Cited

The provided information does not contain specific experimental protocols for the disposal of this compound. The disposal procedures outlined above are based on general laboratory safety guidelines and the substance's non-hazardous classification.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

VIPhyb_Disposal_Workflow cluster_contaminated Contaminated Waste Stream start Start: this compound Waste is_contaminated Is the this compound waste contaminated? start->is_contaminated contamination_type Type of Contamination? is_contaminated->contamination_type Yes non_hazardous Non-Contaminated (Pure this compound) is_contaminated->non_hazardous No biohazardous Biohazardous Waste (e.g., cell cultures, tissues) contamination_type->biohazardous Biological chemical Hazardous Chemical Waste (e.g., solvents, reagents) contamination_type->chemical Chemical bio_disposal Follow Biohazardous Waste Procedures: - Sharps container - Biohazard bags - Decontamination (autoclave) biohazardous->bio_disposal chem_disposal Follow Hazardous Chemical Waste Procedures: - Labeled, sealed container - EHS pickup chemical->chem_disposal end_point End: Proper Disposal bio_disposal->end_point chem_disposal->end_point non_haz_disposal Dispose as Non-Hazardous Waste: - Solid: Regular trash - Liquid (in non-haz solvent):  Sanitary sewer with flushing non_hazardous->non_haz_disposal non_haz_disposal->end_point

Caption: this compound Disposal Decision Workflow.

Disclaimer: Always consult your institution's specific safety and disposal guidelines, as local regulations may vary. If you are ever unsure about the proper disposal method, contact your Environmental Health and Safety (EHS) department for guidance.[5]

References

Personal protective equipment for handling VIPhyb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the VIP receptor antagonist, VIPhyb. Following these procedures will ensure the safe handling, storage, and disposal of this research compound, fostering a secure laboratory environment.

I. Personal Protective Equipment (PPE) and Safe Handling

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to adhere to standard laboratory safety protocols when handling this or any research chemical.[1] The following personal protective equipment is recommended to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes of reconstituted this compound or airborne particles of the lyophilized powder.[2]
Hand Protection Nitrile glovesPrevents direct skin contact with the peptide.[2][3]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[3][4]
Respiratory Protection Not generally required for small quantitiesIf weighing large quantities or if there is a risk of generating dust, a dust mask is recommended to minimize inhalation.[2]

General Handling Procedures:

  • Handle this compound in a well-ventilated area.[4]

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of the lyophilized powder.[4]

  • Wash hands thoroughly after handling.[2]

  • Ensure a clean and organized workspace to prevent cross-contamination.[4]

II. Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder -20°CUp to one yearStore in a dry, dark location.[4][5]
Reconstituted Solution 2°C to 8°CShort-term useFor long-term storage, it is recommended to aliquot the solution and freeze at -20°C or below to avoid repeated freeze-thaw cycles.[4][5]

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these first aid measures as outlined in the safety data sheet.[1]

Exposure RouteFirst Aid Measures
Inhalation Move to fresh air. If breathing is difficult, provide respiratory support.
Skin Contact Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water, holding eyelids open. Remove contact lenses if present and easy to do.
Ingestion Wash out the mouth with water if the person is conscious. Do not induce vomiting.

For any significant exposure, seek medical attention promptly.[1]

IV. Disposal Plan

As this compound is not classified as a hazardous substance, standard disposal procedures for non-hazardous laboratory waste may be applicable.[1] However, it is critical to prevent the release of biologically active peptides into the environment.

Disposal Recommendations:

  • Consult Institutional Guidelines: Always adhere to your institution's specific waste disposal protocols and consult with your Environmental Health and Safety (EHS) office for guidance.[3][6]

  • Waste Collection: Collect all waste materials, including empty vials, contaminated gloves, and other disposable items, in a designated container.[3]

  • Local Regulations: Dispose of the waste in accordance with all local, state, and federal regulations for chemical and biological waste.[3][6]

  • Do Not Dispose in General Trash or Drains: Never dispose of peptides down the drain or in the regular trash.[3]

V. Experimental Protocol: Reconstitution and In Vivo Administration

The following is a summary of a protocol for the preparation and administration of this compound to mice, as described in published research. This is for informational purposes and should be adapted to specific experimental needs.

Objective: To prepare this compound for subcutaneous injection in a murine model.

Materials:

  • Lyophilized this compound

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable sterile solvent

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer (optional)

Procedure:

  • Aseptic Technique: Perform all reconstitution steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Calculate Solution Volume: Determine the required volume of solvent to achieve the desired final concentration of this compound.

  • Reconstitution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Carefully add the calculated volume of sterile PBS to the vial.

    • Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.

  • Administration (based on a published study):

    • For in vivo studies in mice, a daily subcutaneous injection of 10 µg of this compound per mouse has been used.

    • The final volume for injection is typically around 100 µL per mouse.

VI. Diagrams

VIPhyb_Handling_Workflow Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Lyophilized Powder Weigh Lyophilized Powder Prepare Workspace->Weigh Lyophilized Powder Reconstitute with Sterile Solvent Reconstitute with Sterile Solvent Weigh Lyophilized Powder->Reconstitute with Sterile Solvent Use in Experiment Use in Experiment Reconstitute with Sterile Solvent->Use in Experiment Dispose of Waste Dispose of Waste Use in Experiment->Dispose of Waste Clean Workspace Clean Workspace Dispose of Waste->Clean Workspace Doff PPE Doff PPE Clean Workspace->Doff PPE

Caption: Figure 1. A logical workflow for the safe handling of this compound from preparation to disposal.

PPE_Decision_Process Figure 2. PPE Selection for this compound Start Start Handling this compound? Handling this compound? Start->Handling this compound? Wear Lab Coat & Gloves Wear Lab Coat & Gloves Handling this compound?->Wear Lab Coat & Gloves Yes Risk of Splash? Risk of Splash? Risk of Inhalation? Risk of Inhalation? Risk of Splash?->Risk of Inhalation? No Wear Safety Goggles Wear Safety Goggles Risk of Splash?->Wear Safety Goggles Yes Wear Dust Mask Wear Dust Mask Risk of Inhalation?->Wear Dust Mask Yes Proceed with Caution Proceed with Caution Risk of Inhalation?->Proceed with Caution No Wear Safety Goggles->Risk of Inhalation? Wear Lab Coat & Gloves->Risk of Splash? Wear Dust Mask->Proceed with Caution

Caption: Figure 2. Decision-making process for selecting appropriate PPE when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.